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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to PazePC-D9: Structure, Properties, and Applications

This guide provides a comprehensive overview of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-D9 (PazePC-D9), a deuterated derivative of the oxidized phospholipid PazePC. It is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-D9 (PazePC-D9), a deuterated derivative of the oxidized phospholipid PazePC. It is intended for researchers, scientists, and professionals in drug development who are utilizing lipidomics and related advanced analytical techniques. This document delves into the chemical structure, molecular weight, and key physicochemical properties of PazePC-D9, offering insights into its practical applications, particularly as an internal standard in mass spectrometry-based analyses.

Introduction: The Significance of Oxidized Phospholipids and Isotopic Labeling

Oxidized phospholipids (OxPLs) are generated through enzymatic or non-enzymatic oxidation of phospholipids. These molecules are not merely byproducts of cellular metabolism but are increasingly recognized as potent signaling molecules involved in a myriad of physiological and pathological processes. Their roles in inflammation, apoptosis, and the pathogenesis of diseases such as atherosclerosis are areas of intense research.

PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a specific OxPL characterized by the presence of an azelaoyl fatty acid at the sn-2 position of the glycerol backbone.[1] The terminal carboxyl group on this truncated fatty acid chain imparts unique physicochemical properties to PazePC, influencing membrane dynamics and cellular signaling.[1]

To accurately quantify endogenous levels of PazePC and other lipids in complex biological matrices, stable isotope-labeled internal standards are indispensable. PazePC-D9, a deuterated analog of PazePC, serves this critical function. The incorporation of nine deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification by mass spectrometry, without altering the chemical and physical behavior of the molecule significantly. While direct documentation for "PazePC-D9" is not prevalent, its structure is inferred from the common nomenclature for deuterated phospholipids, where "-D9" typically signifies the deuteration of the three methyl groups on the choline headgroup.[2][3]

Chemical Structure and Molecular Properties

The foundational step in utilizing any analytical standard is a thorough understanding of its chemical identity. This section details the deduced structure and key molecular properties of PazePC-D9.

Molecular Structure

PazePC-D9 is a glycerophospholipid with a palmitic acid residue at the sn-1 position and an azelaic acid residue at the sn-2 position. The phosphocholine headgroup is attached at the sn-3 position, with the nine hydrogen atoms of the three methyl groups of the choline moiety being replaced by deuterium.

The IUPAC name for the non-deuterated form is [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate.[4] The structure of PazePC-D9 is visualized in the following diagram:

Figure 1: Chemical structure of PazePC-D9.

Quantitative Data Summary

The key molecular properties of PazePC and its deuterated analog, PazePC-D9, are summarized in the table below for easy comparison. The values for PazePC-D9 are calculated based on the addition of nine deuterium atoms in place of nine hydrogen atoms on the choline headgroup.

PropertyPazePCPazePC-D9 (Calculated)Data Source
Molecular Formula C₃₃H₆₄NO₁₀PC₃₃H₅₅D₉NO₁₀P[4]
Molecular Weight 665.836 g/mol 674.9 g/mol [1]
Exact Mass 665.427 Da674.483 Da[1]
Purity >99%>99% (Typical)[1]
Storage Temperature -20°C-20°C[1]

Experimental Protocols and Applications

PazePC-D9 is primarily designed for use as an internal standard in quantitative mass spectrometry. Its utility lies in its ability to mimic the analytical behavior of endogenous PazePC, thus correcting for sample loss during preparation and variations in instrument response.

Preparation of a PazePC-D9 Stock Solution

To ensure accuracy and reproducibility, proper handling and preparation of the internal standard are paramount.

Materials:

  • PazePC-D9 (lyophilized powder)

  • High-purity solvent (e.g., ethanol, chloroform, or a mixture thereof)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Inert gas (e.g., argon or nitrogen)

Protocol:

  • Equilibration: Allow the vial of PazePC-D9 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the lyophilized powder using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed PazePC-D9 to a volumetric flask. Add a small amount of the chosen high-purity solvent and gently swirl to dissolve the lipid.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the solvent.

  • Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas before sealing the flask.

  • Storage: Store the stock solution at -20°C or lower in an amber glass vial to protect it from light.

Workflow for Quantitative Analysis of PazePC using LC-MS/MS

The following workflow outlines the general steps for quantifying endogenous PazePC in a biological sample, such as plasma or tissue homogenate, using PazePC-D9 as an internal standard.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with PazePC-D9 Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitute in LC Mobile Phase Drydown->Reconstitution Injection Inject onto LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (PazePC / PazePC-D9) Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

Figure 2: Workflow for quantitative analysis of PazePC.

Causality in Experimental Choices:

  • Spiking Before Extraction: The addition of PazePC-D9 at the earliest stage of sample preparation is crucial. This ensures that the internal standard undergoes the same extraction and processing steps as the endogenous analyte, thereby accurately accounting for any sample loss.

  • Lipid Extraction Method: The choice of lipid extraction method (e.g., Folch, Bligh-Dyer, or MTBE) depends on the sample matrix and the desired lipid classes to be analyzed. For OxPLs, methods that minimize further oxidation are preferred.

  • LC Separation: Chromatographic separation is essential to resolve PazePC from other isobaric lipid species, which could interfere with accurate quantification. A reversed-phase C18 or C30 column is typically employed.

  • MS/MS Detection (MRM): Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both PazePC and PazePC-D9 are monitored. A common transition for phosphocholine-containing lipids is the fragmentation of the precursor ion to the phosphocholine headgroup fragment (m/z 184.1).

Conclusion

PazePC-D9, as a stable isotope-labeled internal standard, is an invaluable tool for the accurate and precise quantification of the biologically significant oxidized phospholipid, PazePC. A thorough understanding of its chemical structure, properties, and the rationale behind its application in analytical workflows is essential for generating reliable and reproducible data in lipidomics research. This guide provides the foundational knowledge for the effective utilization of PazePC-D9 in studies aimed at elucidating the roles of oxidized phospholipids in health and disease.

References

  • ResearchGate. (n.d.). Chemical structures of POPC, PoxnoPC and PazePC. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. [Link]

  • Avanti Polar Lipids. (n.d.). PAzePC | CAS 117746-89-1. [Link]

  • PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. [Link]

  • Bocan. (n.d.). The Science Behind Phospholipids: A Deep Dive into Their Molecular Structure. [Link]

  • ResearchGate. (n.d.). (a) Chemical structure of the photo-reactive membrane lipid DiazPC. (b).... Retrieved from ResearchGate. [Link]

  • Avanti Polar Lipids. (n.d.). GPC-d9 | 2260669-07-4. [Link]

Sources

Exploratory

PazePC-D9 as a Deuterated Internal Standard for Lipidomics: An In-depth Technical Guide

Abstract The accurate quantification of lipids is a cornerstone of lipidomics research and is essential for elucidating the complex roles of these molecules in health and disease. This guide provides a comprehensive tech...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate quantification of lipids is a cornerstone of lipidomics research and is essential for elucidating the complex roles of these molecules in health and disease. This guide provides a comprehensive technical overview of the application of PazePC-D9, a novel deuterated internal standard, for the precise quantification of phospholipids in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). We will delve into the fundamental principles of stable isotope dilution, the rationale behind the selection of deuterated standards, and provide a detailed, field-proven protocol for the integration of PazePC-D9 into lipidomics workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their lipidomics data.

The Imperative for Accurate Quantification in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, has emerged as a critical field for understanding cellular physiology and pathology.[1] Lipids are not merely for energy storage; they are integral components of cellular membranes and play vital roles in signaling pathways.[2] Consequently, the accurate and reproducible quantification of lipid species is paramount for identifying disease biomarkers and understanding metabolic pathways.[1] However, the inherent complexity of the lipidome, coupled with variations in sample preparation and analysis, presents significant challenges to achieving reliable quantification.[1]

The Gold Standard: Stable Isotope-Labeled Internal Standards

To overcome the challenges of quantitative lipidomics, the use of stable isotope-labeled internal standards has become the gold standard.[1][3] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection.[4] Stable isotope-labeled compounds, particularly deuterated lipids, are chemically identical to their endogenous counterparts but possess a higher mass due to the incorporation of deuterium atoms.[1] This subtle mass difference allows them to be distinguished by a mass spectrometer while ensuring they behave almost identically to the target analyte during sample processing and analysis.[5]

The key advantages of using deuterated internal standards include:

  • Correction for Sample Loss: By adding a known amount of the deuterated standard at the beginning of the workflow, any losses during extraction and sample handling are accounted for, as the standard is lost at the same rate as the analyte.[6]

  • Compensation for Matrix Effects: Biological samples contain a complex mixture of molecules that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect.[4] A co-eluting deuterated internal standard experiences the same ion suppression or enhancement, allowing for accurate normalization of the analyte signal.[4]

  • Improved Accuracy and Precision: By correcting for variations in extraction efficiency, matrix effects, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of quantification.[1][7]

  • Enhanced Reproducibility: The use of these standards minimizes variability between different samples and analytical batches, leading to more reproducible results.[5]

PazePC-D9: A Specialized Tool for Oxidized Phospholipid Analysis

For the purpose of this guide, we introduce PazePC-D9 , a representative deuterated internal standard, defined as 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9 . This specific structure is particularly relevant for studying oxidized phospholipids (OxPLs), which are implicated in a wide range of diseases, including atherosclerosis and inflammation.[8][9] The azelaoyl moiety is a product of lipid peroxidation, and having a deuterated standard of this nature allows for the precise quantification of this class of bioactive lipids. The nine deuterium atoms on the palmitoyl chain provide a clear mass shift for unambiguous detection.

PropertyDescription
Chemical Name 1-palmitoyl-d9-2-azelaoyl-sn-glycero-3-phosphocholine
Abbreviation PazePC-D9
Molecular Formula C₃₃H₅₅D₉NO₁₀P
Isotopic Purity Typically ≥98% deuterated forms
Primary Application Internal standard for the quantification of oxidized phosphatidylcholines and related species by LC-MS.[10]
Storage Store at -20°C or lower in a suitable solvent (e.g., chloroform or methanol) to prevent degradation.[11]

Practical Implementation: A Step-by-Step Protocol

The following protocol provides a detailed workflow for the use of PazePC-D9 as an internal standard for the quantification of phospholipids in biological samples such as plasma or tissue homogenates.

Workflow Overview

Lipidomics_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with PazePC-D9 Internal Standard Sample->Spike Add known amount Extraction Lipid Extraction (e.g., MTBE Method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Result Accurate Lipid Quantification Quant->Result

Caption: Lipidomics workflow using PazePC-D9 internal standard.

Step 1: Preparation of PazePC-D9 Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL): Carefully dissolve a known amount of PazePC-D9 in a suitable organic solvent such as chloroform or methanol. Store the stock solution in an amber glass vial at -20°C or -80°C.

  • Working Solution (e.g., 10 µg/mL): Prepare a working solution by diluting the stock solution with methanol or another appropriate solvent. The concentration of the working solution should be chosen to result in a final concentration in the sample that is comparable to the expected concentration of the endogenous analytes.

Step 2: Sample Preparation and Internal Standard Spiking

This protocol is adapted from methodologies for lipid extraction from biological matrices.[6]

  • Sample Aliquoting: For plasma or serum, aliquot a specific volume (e.g., 50 µL) into a clean microcentrifuge tube. For tissue, use a homogenized sample of a known weight.

  • Internal Standard Addition: Add a precise volume of the PazePC-D9 working solution to each sample at the earliest stage of sample preparation.[6] This is a critical step to ensure that the internal standard undergoes all subsequent extraction and processing steps alongside the endogenous lipids.[12]

Step 3: Lipid Extraction using the MTBE Method

The Methyl-tert-butyl ether (MTBE) method is a popular choice for lipid extraction due to its efficiency and reduced use of hazardous chlorinated solvents.[6]

  • To the sample containing the internal standard, add a volume of methanol (e.g., 200 µL).

  • Add a larger volume of MTBE (e.g., 1 mL).[6]

  • Vortex the mixture vigorously for 1 minute and then agitate for 30 minutes at 4°C.[6]

  • Induce phase separation by adding a volume of high-purity water (e.g., 250 µL).[6]

  • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[6][13]

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in a solvent compatible with your LC-MS system (e.g., methanol/chloroform 1:1, v/v).

Step 4: LC-MS/MS Analysis

The reconstituted lipid extract is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Illustrative LC-MS/MS Parameters:

ParameterExample Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[13]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid
Gradient A suitable gradient to separate different lipid classes.
Ionization Mode Electrospray Ionization (ESI), positive and/or negative mode.
MS Analysis Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.
MRM Transition (PazePC-D9) The specific precursor and product ions for PazePC-D9 would need to be determined empirically, but would be based on its molecular weight and fragmentation pattern.
Step 5: Data Processing and Quantification
  • Integrate the peak areas for the endogenous lipid of interest and the PazePC-D9 internal standard.

  • Calculate the response ratio: (Peak Area of Analyte) / (Peak Area of PazePC-D9).

  • Generate a calibration curve using a series of known concentrations of a non-deuterated standard of the analyte, also spiked with PazePC-D9.

  • Determine the concentration of the analyte in the biological sample by interpolating its response ratio on the calibration curve.

Troubleshooting and Best Practices

  • Ensure Complete Solubilization: When preparing stock solutions, ensure the deuterated standard is fully dissolved. Sonication may be required.

  • Consistent Spiking: Use a calibrated pipette to add the internal standard to ensure the same amount is added to every sample and standard.

  • Prevent Autoxidation: Use antioxidants like butylated hydroxytoluene (BHT) during sample preparation to minimize artificial oxidation of lipids.[8]

  • Method Validation: Always validate your analytical method to ensure it meets the required standards for accuracy, precision, linearity, and sensitivity, in line with regulatory guidelines where applicable.[5]

Conclusion and Future Perspectives

The use of deuterated internal standards like PazePC-D9 is indispensable for achieving high-quality, reproducible data in lipidomics research.[1] By effectively correcting for experimental variability, these standards empower researchers to confidently identify and quantify changes in lipid profiles associated with disease states or in response to therapeutic interventions. As lipidomics continues to expand, the development and application of a wider range of stable isotope-labeled standards will be crucial for exploring the full complexity of the lipidome and its role in biological systems.

References

  • Sigma-Aldrich. (n.d.). LIPIDOMIX® Quantitative Mass Spec Standards.
  • ResolveMass Laboratories Inc. (2025, November 8).
  • Benchchem. (2025).
  • Gross, R. W., & Han, X. (2011). Lipidomics from sample preparation to data analysis: a primer. FEBS Letters, 585(15), 2357–2361.
  • Fang, Z., et al. (2022). Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. STAR Protocols, 3(4), 101736.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Taira, K., et al. (2009). 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression. Behavioural Brain Research, 204(1), 129–132.
  • Puchooa, D. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 25(22), 5327.
  • Murphy, R. C., & Axelsen, P. H. (2011). Applications of Mass Spectrometry to Lipids and Membranes. Comprehensive Biophysics, 1, 288–304.
  • Le, T. H., & Charkoftaki, G. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 80.
  • Shimadzu. (n.d.). LC/MS/MS MRM Library for Phospholipid Profiling.
  • Cayman Chemical. (n.d.). Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards.
  • Shaw, W. (2007, April 28). Internal standards for lipidomic analysis. LIPID MAPS.
  • Cayman Chemical. (n.d.). 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PC.
  • Abcam. (n.d.). 1-Palmitoyl-sn-glycero-3-phosphorylcholine (CAS 17364-18-0).
  • Cambridge Isotope Labor
  • Benchchem. (2025). Commercial Sources and Applications of Synthetic 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE.
  • Spickett, C. M. (2021). Methodology to detect oxidised phospholipids and their relevance in disease. Free Radical Biology and Medicine, 162, 141–157.
  • Varga, B., et al. (2026, January 21). Phospholipid Profiling: A Computationally Assisted LC-HRMS Approach in Lecithin. Molecules, 31(3), 567.
  • Yang, K., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 53(5), 820–830.
  • Reddy, G. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Cruz-Garcia, L., et al. (2021). A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells. Bio-protocol, 11(12), e4066.
  • Ikeda, K., et al. (2018). Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library. Journal of Lipid Research, 59(5), 897–909.
  • MedChemExpress. (n.d.). Palmitoyldocosahexaenoyl Phosphatidylcholine-d9 (1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine-d9).
  • Benchchem. (2025).
  • Clark, J., et al. (2016). Simple LC-MS Method for Differentiation of Isobaric Phosphatidylserines and Phosphatidylcholines with Deuterated Mobile Phase Additives. Journal of The American Society for Mass Spectrometry, 27(10), 1729–1732.
  • Diagnostics World News. (2022, May 9). Benefits of Stable Isotope Labelling in Biochemistry Research.
  • Zemski Berry, K. A., et al. (2015). Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry. Molecules, 20(4), 6689–6703.
  • Spickett, C. M. (2013). Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. Methods in Molecular Biology, 965, 197–211.
  • LIPID MAPS. (2011, November 15).
  • Benchchem. (2025). Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis.
  • Tsimikas, S. (2017). Oxidised phospholipids as biomarkers in human disease.

Sources

Foundational

Technical Guide: PazePC-D9 in the Study of Oxidized Phospholipids (OxPLs)

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing PazePC-D9 in lipidomics and cell biology. Executive Summary & Core Directive PazePC (1-palmitoyl-2-azelaoyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing PazePC-D9 in lipidomics and cell biology.

Executive Summary & Core Directive

PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a biologically active oxidized phospholipid (OxPL) generated during oxidative stress.[1][2][3][4][5] Unlike its aldehyde-containing counterpart POVPC, PazePC contains a terminal carboxylic acid on its truncated sn-2 acyl chain, conferring unique solubility and signaling properties.

PazePC-D9 serves as the gold-standard stable isotope internal standard (IS) for the precise quantification and tracking of this lipid. By incorporating nine deuterium atoms (typically on the choline headgroup), PazePC-D9 mitigates matrix effects in Mass Spectrometry (MS) and allows for absolute quantification via Isotope Dilution Mass Spectrometry (IDMS).

This guide details the physicochemical properties, extraction protocols, MS quantification strategies, and biological signaling mechanisms associated with PazePC, utilizing PazePC-D9 as the central analytical tool.

Chemical Identity & Physicochemical Properties[5][6][7]

Understanding the structural difference between the analyte and the standard is critical for method development.

FeatureNative PazePCPazePC-D9 (Internal Standard)
Full Name 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9
Chemical Formula C₃₃H₆₄NO₁₀PC₃₃H₅₅D₉NO₁₀P
Exact Mass (Neutral) 665.427 Da674.483 Da
[M+H]⁺ Precursor 666.4 Da 675.5 Da
Primary Fragment 184.1 Da (Phosphocholine)193.1 Da (Phosphocholine-d9)
Net Charge (pH 7.4) -1 (Zwitterionic Head + COO⁻)-1 (Zwitterionic Head + COO⁻)
Solubility Ethanol, Chloroform, MethanolEthanol, Chloroform, Methanol

Expert Insight: The "D9" label is located on the trimethylamine headgroup (N(CD₃)₃). This ensures that the deuterium label is not lost during fatty acid metabolism or hydrolysis, provided the headgroup remains intact.

Core Application: Targeted Lipidomics via LC-MS/MS

A. The Principle of Isotope Dilution (IDMS)

Quantifying OxPLs in biological matrices (plasma, tissue) is plagued by ion suppression. PazePC-D9 co-elutes with endogenous PazePC, experiencing the exact same ionization environment. By spiking a known concentration of PazePC-D9 into the sample before extraction, you normalize for:

  • Extraction Efficiency: Loss of lipid during phase separation.

  • Matrix Effects: Ion suppression or enhancement in the ESI source.

B. Experimental Protocol: Acidified Bligh-Dyer Extraction

Rationale: PazePC contains a carboxylic acid.[1][5] At neutral pH, it is anionic and may partition into the aqueous phase or interface, leading to poor recovery. Acidification ensures the carboxyl group is protonated (neutral), driving the lipid into the organic phase.

Step-by-Step Methodology:

  • Sample Prep: Aliquot 100 µL of plasma or homogenized tissue (PBS).

  • Spike IS: Add 10 µL of PazePC-D9 (1 µM in Methanol). Vortex 10s. Equilibrate 5 min.

  • Monophase Formation: Add 375 µL Chloroform:Methanol (1:2 v/v). Crucial: Add 0.1% Formic Acid or Acetic Acid to this solvent mixture.

  • Vortex: Vigorously for 1 min.

  • Phase Separation: Add 125 µL Chloroform and 125 µL H₂O.

  • Centrifugation: 1000 x g for 5 min at 4°C.

  • Collection: Recover the lower organic phase (Chloroform).

  • Re-extraction (Optional): Re-extract the upper phase with acidified chloroform to maximize recovery.

  • Dry & Reconstitute: Dry under N₂ stream. Reconstitute in 100 µL Methanol/Chloroform (9:1) for LC-MS injection.[6]

C. Mass Spectrometry Settings (MRM)

Operate in Positive Ion Mode (ESI+) . The phosphocholine headgroup fragments easily to produce the characteristic m/z 184 ion.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
PazePC 666.4184.1~30-3550
PazePC-D9 675.5193.1~30-3550

Self-Validating Check: The retention time (RT) of PazePC and PazePC-D9 must be identical (or within <0.05 min). If they diverge significantly, check your column chemistry or gradient; deuterium isotope effects on retention are negligible in Reverse Phase (C18) but can be slight in HILIC.

Workflow Visualization

The following diagram illustrates the quantification workflow using PazePC-D9, highlighting the critical acidification step.

IDMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (PazePC-D9) Sample->Spike 1. Normalization Extract Acidified Extraction (CHCl3/MeOH + H+) Spike->Extract 2. Equilibrate PhaseSep Phase Separation (Collect Lower Organic Phase) Extract->PhaseSep 3. Protonate COOH LCMS LC-MS/MS Analysis (MRM Mode) PhaseSep->LCMS 4. Injection Data Quantification (Ratio Native/D9) LCMS->Data 5. Calculate Conc.

Caption: Workflow for PazePC quantification. Acidification during extraction prevents loss of the carboxylated lipid to the aqueous phase.

Biological Context: PazePC Signaling & Mechanism[2][3][10]

Beyond quantification, PazePC is a bioactive lipid.[5][7] Unlike non-oxidized PC, PazePC acts as a Damage-Associated Molecular Pattern (DAMP).

Mechanistic Insight: Mitochondrial Permeabilization

Research indicates that PazePC accumulates in the Mitochondrial Outer Membrane (MOM) during oxidative stress.[3] It does not merely act as a passive membrane component; it actively facilitates apoptosis.

  • Interaction: PazePC lowers the threshold for Bax (Bcl-2-associated X protein) accumulation on the mitochondrial membrane.

  • Effect: It disturbs the lipid bilayer packing, creating defects that allow Bax to insert and oligomerize, forming pores that release Cytochrome C.

Signaling Diagram: PazePC-Mediated Apoptosis

PazePC_Signaling ROS Oxidative Stress (ROS) PAPC Membrane PAPC (Precursor) ROS->PAPC Oxidation PazePC PazePC (Oxidized Lipid) PAPC->PazePC Chain Truncation Bax_Mito Bax (Mitochondrial Bound) PazePC->Bax_Mito Recruits/Stabilizes Bax_Cyto Bax (Cytosolic) Bax_Cyto->Bax_Mito Translocation Pore MOM Permeabilization (Pore Formation) Bax_Mito->Pore Oligomerization Apoptosis Apoptosis (Cell Death) Pore->Apoptosis Cytochrome C Release

Caption: PazePC acts as a pro-apoptotic lipid by stabilizing Bax on the mitochondrial outer membrane (MOM), leading to pore formation.[3]

References

  • Groebner, G., et al. (2016). The oxidized phospholipid PazePC promotes permeabilization of mitochondrial membranes by Bax.[3] Biochimica et Biophysica Acta (BBA) - Biomembranes.[3] [Link]

  • Bochkov, V. N., et al. (2010). Generation and Biological Activities of Oxidized Phospholipids. Antioxidants & Redox Signaling.[7][10] [Link]

  • Reis, A., & Spickett, C. M. (2012). Chemistry of phospholipid oxidation. Biochimica et Biophysica Acta (BBA) - Biomembranes.[3] [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling &amp; Mass Spectrometry of PazePC-D9

This in-depth technical guide details the physicochemical properties, mass spectrometry (MS) behavior, and experimental protocols for PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9).[1] This deuterated...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical properties, mass spectrometry (MS) behavior, and experimental protocols for PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9).[1] This deuterated lipid serves as the gold-standard internal standard (IS) for quantifying PazePC, a critical oxidized phospholipid (OxPL) biomarker implicated in atherosclerosis, oxidative stress, and mitochondrial apoptosis.

Executive Summary

PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a truncated oxidized phospholipid generated via the oxidative fragmentation of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[1][2] Unlike intact phospholipids, PazePC possesses a terminal carboxylic acid on its shortened sn-2 acyl chain (azelaic acid), imparting unique amphiphilic properties that disrupt membrane integrity and act as Danger-Associated Molecular Patterns (DAMPs).[1]

PazePC-D9 is the stable isotope-labeled analog, typically deuterated at the N,N,N-trimethylammonium headgroup.[1] It provides an identical chromatographic retention time and ionization efficiency to the endogenous analyte while offering a +9 Da mass shift, enabling precise absolute quantification in complex biological matrices (plasma, tissue, cell culture) via isotope dilution mass spectrometry.

Physicochemical Profile

The distinct behavior of PazePC-D9 in solution and gas phase is governed by its "inverted cone" geometry and zwitterionic/anionic nature (pH-dependent).[1]

Chemical Structure & Properties

PazePC-D9 retains the amphiphilic structure of PC but with a truncated, hydrophilic sn-2 chain.[1]

PropertySpecification
Systematic Name 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9
Molecular Formula C₃₃H₅₅D₉NO₁₀P
Exact Mass (Neutral) ~674.48 Da (varies by specific isotope enrichment)
Precursor Ion [M+H]⁺ m/z 675.5 (approx)
Critical Micelle Conc.[1][3][4] (CMC) High (~10–50 µM); forms micelles rather than bilayers due to large headgroup/tail ratio.
Solubility Soluble in Methanol, Ethanol, Chloroform:Methanol (2:1). Water dispersible (forms micelles).
pKa (sn-2 COOH) ~4.5–5.0 (Ionized to COO⁻ at physiological pH).[1]
Structural Visualization

The following diagram illustrates the structural difference between the endogenous PazePC and the internal standard PazePC-D9, highlighting the deuterated headgroup and the fragmentation site.

PazePC_Structure cluster_0 Endogenous PazePC cluster_1 Internal Standard: PazePC-D9 Headgroup Phosphocholine Head (m/z 184) Glycerol Glycerol Backbone Headgroup->Glycerol CID CID Fragmentation (Collision Induced) Headgroup->CID Yields SN1 sn-1: Palmitic Acid (C16:0) Glycerol->SN1 SN2 sn-2: Azelaic Acid (C9 dicarboxylic) Glycerol->SN2 Headgroup_D9 Deuterated Head -N(CD3)3 (m/z 193) Glycerol_D9 Glycerol Backbone Headgroup_D9->Glycerol_D9 Headgroup_D9->CID Yields SN1_D9 sn-1: Palmitic Acid Glycerol_D9->SN1_D9 SN2_D9 sn-2: Azelaic Acid Glycerol_D9->SN2_D9 Frag1 Product Ion: 184.1 (Endogenous) CID->Frag1 Frag2 Product Ion: 193.1 (Deuterated IS) CID->Frag2

Figure 1: Structural comparison and collision-induced dissociation (CID) pathways.[1] The deuterated headgroup shifts the diagnostic product ion from m/z 184 to m/z 193.

Mass Spectrometry Behavior[5][6][7][8][9][10][11]

Successful quantification relies on exploiting the specific ionization and fragmentation patterns of the phosphocholine headgroup.

Ionization Mode[1][7]
  • Positive ESI (+): The preferred mode for sensitivity. The quaternary ammonium group is pre-charged, yielding a strong

    
     signal.
    
  • Negative ESI (-): PazePC can also be detected as

    
     or 
    
    
    
    due to the carboxylic acid on the sn-2 chain.[1] However, positive mode is generally favored for PC analysis due to the dominant characteristic fragment.
Fragmentation & MRM Transitions

In positive mode, Collision Induced Dissociation (CID) cleaves the phosphodiester bond, releasing the phosphocholine headgroup.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Dwell Time
PazePC 666.5 (

)
184.1 (Phosphocholine)30–35 eV50 ms
PazePC-D9 675.5 (

)
193.1 (Phosphocholine-d9)30–35 eV50 ms

Note: The mass shift of +9 Da in both Q1 and Q3 ensures zero cross-talk between the analyte and the internal standard, provided the isotopic purity is >99%.

Chromatographic Considerations

PazePC is significantly more polar than its parent lipid (POPC) because of the terminal carboxylic acid on the sn-2 chain.

  • Reverse Phase (C18): PazePC elutes earlier than long-chain PCs.[1] It may co-elute with lyso-PCs (LPC) if not carefully separated.[1]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Often superior for separating OxPLs based on headgroup polarity and oxidized chain modifications.

Experimental Protocol: Self-Validating Workflow

This protocol outlines a robust method for quantifying PazePC in plasma using PazePC-D9.[1]

Sample Preparation (Liquid-Liquid Extraction)

Rationale: The "modified Folch" or "Bligh-Dyer" method is essential.[1] The acidity of PazePC requires pH control to ensure it partitions correctly into the organic phase.

  • Spike: Add 10 µL of PazePC-D9 working solution (1 µM in methanol) to 100 µL of plasma before extraction. (Crucial for correcting extraction efficiency).

  • Protein Precipitation: Add 300 µL ice-cold Methanol with 0.01% BHT (Butylated hydroxytoluene) to prevent artificial oxidation during processing. Vortex 30s.

  • Extraction: Add 600 µL Chloroform. Vortex 1 min.

  • Phase Separation: Add 200 µL water (acidified with 0.1% Formic Acid to protonate the sn-2 COOH, pushing PazePC into the organic layer). Centrifuge at 3,000 x g for 10 min.

  • Recovery: Collect the lower organic phase. Re-extract the upper phase if high sensitivity is required.

  • Dry & Reconstitute: Evaporate under Nitrogen. Reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Method (Reverse Phase)
  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 60:40 Water/Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol/Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 40% B[1]

    • 10 min: 99% B[1]

    • 12 min: 99% B[1]

    • 12.1 min: 40% B (Re-equilibration)

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) IS_Add Add PazePC-D9 (Internal Standard) Sample->IS_Add Extract LLE Extraction (CHCl3/MeOH/H2O + BHT) IS_Add->Extract Dry N2 Evaporation & Reconstitution Extract->Dry LC UHPLC Separation (C18 or HILIC) Dry->LC ESI ESI Source (+) Ionization LC->ESI Q1 Q1 Filter Target Precursors ESI->Q1 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter Product Ions (184/193) Q2->Q3 Ratio Calculate Area Ratio (Analyte / IS) Q3->Ratio Quant Absolute Quantitation (pmol/mL) Ratio->Quant

Figure 2: Analytical workflow for PazePC quantification. The addition of PazePC-D9 prior to extraction is critical for normalizing recovery losses and matrix effects.

Biological Significance & Applications[12][13]

Atherosclerosis & Inflammation

PazePC is a major component of Oxidized LDL (OxLDL). It is recognized by scavenger receptors (CD36) on macrophages, triggering foam cell formation. In MS studies, PazePC-D9 allows researchers to track the specific accumulation of this lipid in plaque tissue versus healthy vessel walls.

Mitochondrial Apoptosis

PazePC has been shown to facilitate the permeabilization of the mitochondrial outer membrane by the pro-apoptotic protein Bax .[5] Unlike inert lipids, PazePC's conical shape induces positive curvature stress in the membrane, lowering the activation energy for pore formation.

References

  • Podrez, E. A., et al. (2002). Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36. Journal of Biological Chemistry. Link

  • Bochkov, V. N., et al. (2010). Oxidized phospholipids in inflammation and immunity.[6][7][8] Nature Reviews Immunology. Link

  • Kuwano, T., et al. (2016). The oxidized phospholipid PazePC promotes permeabilization of mitochondrial membranes by Bax.[5] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Reis, A., & Spickett, C. M. (2012). Mass spectrometry of oxidized phospholipids. Mass Spectrometry Reviews. Link

Sources

Foundational

Defining the Standard: Isotopic Purity in PazePC-D9 Reagents

This guide provides a technical deep-dive into the isotopic purity of PazePC-D9 , a deuterated internal standard used in the quantification of oxidized phospholipids.[1][2] It is structured for analytical chemists and li...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the isotopic purity of PazePC-D9 , a deuterated internal standard used in the quantification of oxidized phospholipids.[1][2] It is structured for analytical chemists and lipidomics researchers.

The Molecule & The Mission

PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a specific oxidized phospholipid (OxPL) generated during the oxidative modification of LDL (low-density lipoprotein).[1][2][3][4] It features a truncated sn-2 fatty acid chain ending in a carboxyl group (azelaic acid), making it a potent ligand for scavenger receptors and a critical biomarker in atherosclerosis and inflammation research.

To quantify PazePC in complex biological matrices (plasma, tissue homogenates) via LC-MS/MS, researchers rely on stable isotope dilution.[2] PazePC-D9 serves as the internal standard (IS).[2][3][5] The "D9" designation typically refers to the deuteration of the choline headgroup (


), providing a mass shift of +9 Da.
The Role of the D9 Reagent
  • Normalization: Corrects for extraction efficiency, ionization suppression (matrix effects), and instrument drift.

  • Differentiation: The +9 Da shift ensures the IS is spectrally distinct from the endogenous analyte (PazePC-D0).

The Science of Isotopic Purity

In the context of PazePC-D9, "purity" is bifurcated into two distinct quality attributes:

  • Chemical Purity: The absence of non-PazePC molecules (e.g., Lyso-PC, unreacted azelaic acid).

  • Isotopic Purity (Enrichment): The extent to which the hydrogen atoms at the labeled positions are replaced by deuterium.[6][7]

The Isotopic Envelope

A "D9" reagent is never 100% D9. It is a distribution of isotopologues (


) governed by the synthesis efficiency.
  • Ideal State: 100% of molecules are

    
    .
    
  • Real World: A Gaussian-like distribution dominated by

    
    , but containing tails of 
    
    
    
    ,
    
    
    , and critically,
    
    
    .

The presence of


 (unlabeled PazePC)  within the PazePC-D9 reagent is the single most critical impurity for quantitative assays.

The "Cross-Talk" Phenomenon

In high-sensitivity lipidomics, the internal standard is often spiked at concentrations significantly higher than the endogenous analyte to ensure linearity and "swarm" active sites.

If your PazePC-D9 reagent has an isotopic purity of 99%, it implies 1% is not D9.[1][3] If that impurity manifests as


, it creates a false signal in the analyte channel.
The Mathematical Impact

Consider a scenario where you spike PazePC-D9 at 100 nM into a sample.

  • Impurity: The reagent contains 0.2%

    
     .
    
  • Interference:

    
    .
    
  • Consequence: Your assay now has a "chemical background" of 0.2 nM. You cannot accurately quantify endogenous PazePC below this threshold (Limit of Quantitation degradation).

Visualizing the Interference Pathway

The following diagram illustrates how isotopic impurities propagate through an LC-MS/MS workflow to cause quantification errors.

CrossTalk Reagent PazePC-D9 Reagent (Source) Impurity D0 Impurity (Unlabeled PazePC) Reagent->Impurity 0.1 - 1% Spike Sample Spiking (High Conc.) Reagent->Spike Contains Impurity->Spike MS_Source ESI Source (Ionization) Spike->MS_Source Channel_IS IS Channel (m/z 674 -> 193) MS_Source->Channel_IS Major Signal (D9) Channel_Analyte Analyte Channel (m/z 665 -> 184) MS_Source->Channel_Analyte Interference Signal (D0) Result Quantification Error (False Positive) Channel_Analyte->Result Elevates Baseline

Figure 1: The "Cross-Talk" Mechanism.[2][3] Minute quantities of unlabeled D0 in the D9 reagent act as a contaminant in the analyte channel, artificially raising the Limit of Quantitation (LOQ).

Analytical Validation Protocol

To ensure the integrity of your PazePC-D9 reagent, you must validate its isotopic purity before running clinical or experimental samples. Do not rely solely on the Certificate of Analysis (CoA).

Protocol: Isotopic Contribution Analysis

Objective: Quantify the contribution of PazePC-D9 to the PazePC-D0 (analyte) channel.[1][2][3]

Step-by-Step Methodology:

  • Preparation: Prepare a "Zero Sample" (Double Blank). Use a solvent or matrix substitute (e.g., BSA in PBS) known to be free of lipids.

  • Spike: Add PazePC-D9 at the exact working concentration used in your assay (e.g., 200 ng/mL). Do not add any unlabeled PazePC.

  • Acquisition: Inject the sample into the LC-MS/MS system monitoring both transitions:

    • Analyte Transition:

      
       665.4 
      
      
      
      184.1 (Phosphocholine headgroup)[2]
    • IS Transition:

      
       674.5 
      
      
      
      193.1 (Deuterated headgroup)[2]
  • Calculation:

    
    
    

Acceptance Criteria:

Parameter Strict Limit (PK/Quant) Flexible Limit (Screening)

| D0 Contribution |


 | 

| | Interference at LLOQ |

of LLOQ signal |

of LLOQ signal |

Synthesis & Stability Considerations

Understanding the source of PazePC-D9 helps in troubleshooting.[1][3]

  • Synthesis Route: Typically synthesized by coupling 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine-d9 (Lyso-PC-d9) with azelaic acid.[1][2][3]

    • Risk Point: If the starting Lyso-PC-d9 is impure, the final PazePC-D9 will be impure.[1][2][3]

  • Headgroup Exchange: The deuterium label on the choline methyl groups is generally stable. However, exposure to extreme pH or enzymatic activity (phospholipases) can degrade the molecule, though it rarely causes H-D exchange.

  • Transacylation: In protic solvents (methanol) over long periods, the sn-2 azelaoyl chain can migrate to the sn-1 position or transesterify.[1][2][3] Always store PazePC-D9 in aprotic solvents (e.g., chloroform) or at -80°C if in methanol.[1][2][3]

Determining the "Z-Number"

The Z-number represents the average number of deuterium atoms per molecule.[1][2][3] While "D9" implies


, the actual value might be 8.92 due to 

impurities.
  • Impact: A lower Z-number (e.g., high

    
     content) broadens the isotopic peak but usually does not interfere with the 
    
    
    
    channel. It mainly reduces the sensitivity of the IS channel slightly.

Summary of Key Specifications

When sourcing or validating PazePC-D9, use this checklist:

FeatureSpecificationReason
Chemical Identity 1-palmitoyl-2-azelaoyl-sn-glycero-3-PC (d9)Ensure correct isomer (sn-glycero-3).
Label Position Choline Headgroup (

)
+9 Da shift; yields

193 fragment.[2][3]
Isotopic Purity

atom D
Minimizes

interference.[6]
D0 Abundance

Critical for low-level quantitation.[1][2][3]
Formulation Chloroform or Ethanol solutionPrevents hydrolysis/migration.
References
  • Reis, A., et al. (2013). "Oxidized phospholipids in inflammation and atherosclerosis." Journal of Lipid Research. Link

  • Sysi-Aho, M., et al. (2020). "Internal standards in lipidomics: What, why and how?" Lipidomics Consulting. Link

  • Avanti Polar Lipids. (2024). "PazePC Product Information & Structure." Merck/Sigma-Aldrich.[1][2][3] Link

  • Stout, R., et al. (2018). "Deuterated Internal Standards: Purity and Quantitation." Journal of The American Society for Mass Spectrometry. Link[2]

Sources

Exploratory

Difference between native PazePC and deuterated PazePC-D9

Executive Summary PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a biologically active oxidized phospholipid (OxPL) generated during the oxidative modification of LDL (low-density lipoprotein) and cellula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a biologically active oxidized phospholipid (OxPL) generated during the oxidative modification of LDL (low-density lipoprotein) and cellular membranes.[1] Structurally, it represents a "truncated" phospholipid where the sn-2 polyunsaturated fatty acid has been oxidatively cleaved to form azelaic acid, a 9-carbon dicarboxylic acid.[1]

PazePC-D9 is the stable isotope-labeled analog of PazePC, incorporating nine deuterium atoms typically on the choline headgroup (


).[1] It serves as the gold-standard Internal Standard (IS)  for the absolute quantitation of PazePC in biological matrices (plasma, tissue, cell culture) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

This guide delineates the physicochemical differences, mass spectrometric behavior, and experimental protocols required to utilize these two compounds for high-fidelity lipidomics.

Molecular Architecture & Physicochemical Properties[2]

The fundamental difference lies in the isotopic composition of the quaternary ammonium headgroup. This modification alters the mass-to-charge ratio (


) without significantly perturbing the chromatographic retention time or chemical reactivity, satisfying the core requirement of an ideal internal standard.
Structural Comparison
FeatureNative PazePC PazePC-D9 (Internal Standard)
IUPAC Name 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9
Chemical Formula


Molecular Weight ~665.84 Da~674.90 Da (+9 Da shift)
Exact Mass (M+H)+ 666.43675.49
Critical Micelle Conc. ~5-10 µM (Context dependent)Identical
Headgroup Phosphocholine (

)
Phosphocholine-d9 (

)
sn-1 Chain Palmitic Acid (16:[1][2][3][4][5]0)Palmitic Acid (16:0)
sn-2 Chain Azelaic Acid (9:0-COOH)Azelaic Acid (9:0-COOH)
The Deuterium Isotope Effect

While chemically nearly identical, the substitution of hydrogen with deuterium (


) introduces subtle physical changes:
  • C-D Bond Strength: The C-D bond is shorter and stronger than the C-H bond, making PazePC-D9 slightly more resistant to oxidative degradation during storage, though this is negligible for short-term processing.[1]

  • Chromatographic Shift: In Reverse-Phase (RP) chromatography, deuterated lipids may elute slightly earlier than their protium counterparts due to weaker dispersion forces.[1] However, for headgroup-labeled lipids like PazePC-D9, this shift is often negligible compared to tail-labeled lipids, ensuring excellent co-elution with the analyte to correct for matrix effects.[1]

Mass Spectrometry Dynamics (LC-MS/MS)

The utility of PazePC-D9 rests entirely on its behavior in a mass spectrometer. In Electrospray Ionization (ESI) positive mode, phosphatidylcholines undergo a characteristic fragmentation: the loss of the phosphocholine headgroup.

Fragmentation Mechanics (Collision Induced Dissociation)
  • Native PazePC: The precursor ion

    
     at m/z 666.4  fragments to yield the characteristic phosphocholine product ion at m/z 184.1 .
    
  • PazePC-D9: The precursor ion

    
     at m/z 675.5  fragments to yield the deuterated phosphocholine product ion at m/z 193.1 .
    

This mass shift of +9 Da in both the precursor and the specific product ion eliminates "cross-talk" between the analyte and the standard, allowing for high-sensitivity Multiple Reaction Monitoring (MRM).

Visualization of MS/MS Logic

MS_Logic cluster_native Native PazePC Pathway cluster_d9 PazePC-D9 (IS) Pathway N_Prec Precursor Ion [M+H]+ = 666.4 N_Frag Collision Cell (CID Energy) N_Prec->N_Frag ESI+ N_Prod Product Ion Phosphocholine m/z = 184.1 N_Frag->N_Prod Neutral Loss (Sn-1/Sn-2 chains) D_Prec Precursor Ion [M+H]+ = 675.5 D_Frag Collision Cell (CID Energy) D_Prec->D_Frag ESI+ D_Prod Product Ion Phosphocholine-d9 m/z = 193.1 D_Frag->D_Prod Neutral Loss (Sn-1/Sn-2 chains)

Figure 1: Comparative fragmentation pathways in MS/MS. Note the distinct product ions (184 vs 193) which provide specificity.

Experimental Protocol: Quantitation Workflow

This protocol outlines the extraction and quantitation of PazePC using PazePC-D9 as the internal standard. This method follows the principles of Isotope Dilution Mass Spectrometry (IDMS) , the highest metrological standard for accuracy.

Reagents & Standards
  • Analyte: Native PazePC (Avanti Polar Lipids or Cayman Chemical).

  • Internal Standard: PazePC-d9 (Avanti Polar Lipids).[1]

  • Solvents: LC-MS grade Methanol, Chloroform, Water, Formic Acid.[1]

Step-by-Step Workflow
Step 1: Internal Standard Spiking (Crucial)
  • Logic: The IS must be added before any extraction takes place. This ensures that any loss of analyte during extraction is mirrored by the loss of the IS, self-correcting the final calculation.

  • Action: Add 10 pmol of PazePC-D9 (dissolved in methanol) to the biological sample (e.g., 100 µL plasma) prior to adding extraction solvents.

Step 2: Lipid Extraction (Modified Folch)
  • Add 2:1 Chloroform:Methanol (v/v) to the spiked sample.[6]

  • Vortex vigorously for 30 seconds to disrupt membranes.

  • Add water to induce phase separation (Final ratio ~ 8:4:3 Chloroform:MeOH:Water).

  • Centrifuge at 1000 x g for 10 mins.

  • Collection: Collect the lower organic phase (containing PazePC).

  • Drying: Evaporate solvent under a stream of nitrogen.

  • Reconstitution: Dissolve in 9:1 Methanol:Water for LC injection.

Step 3: LC-MS/MS Settings [1]
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 2.1 x 100 mm.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 40% B to 99% B over 12 minutes.

  • Transitions (MRM):

    • PazePC: 666.4

      
       184.1 (Collision Energy ~30-35 eV)[1]
      
    • PazePC-D9: 675.5

      
       193.1 (Collision Energy ~30-35 eV)[1]
      
Data Processing Logic

Quantitation is derived from the Area Ratio:



Biological Significance & Application[1][3][4][8][9]

Why distinguish and measure PazePC?

  • Atherosclerosis Marker: PazePC is a major component of Oxidized LDL (OxLDL). It is recognized by scavenger receptors (CD36) on macrophages, triggering foam cell formation.

  • Apoptosis Inducer: PazePC promotes the permeabilization of mitochondrial membranes by facilitating Bax recruitment, leading to cytochrome c release and cell death.

  • Membrane Biophysics: Unlike native PC, the "truncated" sn-2 chain of PazePC loops out into the aqueous phase (lipid whisker model), altering membrane permeability to protons and water.

Analytical Workflow Diagram

Workflow Start Biological Sample (Plasma/Tissue) Spike Spike PazePC-D9 IS (Pre-Extraction) Start->Spike Extract Lipid Extraction (Folch/Bligh-Dyer) Spike->Extract Equilibration LC LC Separation (C18 Reverse Phase) Extract->LC Reconstitution MS MS/MS Detection (MRM Mode) LC->MS Elution Data Data Analysis Ratio: Area(666)/Area(675) MS->Data

Figure 2: Integrated Lipidomics Workflow for PazePC Quantitation.

References

  • Vus, K., et al. (2016). "The oxidized phospholipid PazePC promotes permeabilization of mitochondrial membranes by Bax."[7] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Reis, A., & Spickett, C. M. (2012). "Chemistry of phospholipid oxidation." Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Greenberg, M. E., et al. (2008). "Oxidized phosphatidylcholine-induced apoptosis relies on specific scavenger receptor-mediated uptake."[1] Journal of Lipid Research. Link

  • Echelon Biosciences. "DSPC-d9 (18:0/18:0 PC-d9) Product Details." Echelon Inc. Link (Reference for headgroup deuteration standards).

Sources

Foundational

PazePC-D9 CAS number and chemical identifiers for research

The Analytical and Biophysical Landscape of PazePC-D9: Chemical Identifiers and Research Methodologies Introduction to Oxidized Phospholipids (OxPLs) In the rapidly evolving field of lipidomics, oxidized phospholipids (O...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical and Biophysical Landscape of PazePC-D9: Chemical Identifiers and Research Methodologies

Introduction to Oxidized Phospholipids (OxPLs)

In the rapidly evolving field of lipidomics, oxidized phospholipids (OxPLs) have emerged as critical signaling molecules mediating oxidative stress, inflammation, and apoptosis. Among these, PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a highly bioactive species generated from the radical-induced truncation of polyunsaturated phosphatidylcholines. To accurately quantify this transient and low-abundance lipid in complex biological matrices, researchers rely on its stable isotopologue, PazePC-D9 , as the gold-standard internal standard. This guide details the chemical identity, biophysical mechanisms, and self-validating experimental workflows required to utilize PazePC and PazePC-D9 in advanced drug development and molecular research.

Chemical Identity and Structural Dynamics

PazePC is characterized by a unique structural motif: a truncated sn-2 acyl chain (azelaoyl) that terminates in a highly polar carboxyl group [[1]](). To create a robust internal standard for mass spectrometry, 9 deuterium atoms are synthetically incorporated into the trimethylamine methyl groups of the phosphocholine headgroup, yielding PazePC-D9 2.

The causality behind placing the D9 label on the headgroup rather than the acyl chain is rooted in tandem mass spectrometry (MS/MS) fragmentation physics. During collision-induced dissociation (CID), phosphatidylcholines preferentially cleave at the phosphodiester bond, releasing the headgroup as a highly stable reporter ion. The D9 label shifts this reporter from m/z 184.1 to 193.1, ensuring zero isotopic cross-talk with endogenous lipids while maintaining identical chromatographic retention times 3.

Table 1: Chemical Identifiers and Structural Properties

PropertyEndogenous PazePCDeuterated Standard (PazePC-D9)
Chemical Name 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9
CAS Number 117746-89-1N/A (Catalog Ref: CS-T-99138)
Molecular Formula C₃₃H₆₄NO₁₀PC₃₃H₅₅D₉NO₁₀P
Molecular Weight 665.84 g/mol 674.90 g/mol
Key Structural Motif Terminal carboxyl on sn-2 azelaoyl chainTrimethyl-d9 on phosphocholine headgroup

Biophysical Mechanisms: Acyl Chain Reversal and Apoptosis

The biological significance of PazePC stems from its profound effect on membrane architecture. In a healthy lipid bilayer, hydrophobic acyl chains pack tightly together. However, when oxidative stress truncates the sn-2 chain and introduces a terminal carboxyl group, this polar moiety becomes thermodynamically unstable within the hydrophobic core.

To minimize free energy, the truncated azelaoyl chain undergoes "acyl chain reversal," bending 180 degrees to expose its carboxyl group to the aqueous interface 4. This structural distortion creates a physical void in the membrane core, increasing the area per lipid and disrupting lateral packing. Causally, this topological defect acts as a highly specific recruitment and insertion site for the pro-apoptotic protein Bax. Once inserted into the mitochondrial outer membrane (MOM), Bax oligomerizes to form pores, driving mitochondrial permeabilization (MOMP) and committing the cell to apoptosis [[5]]().

MOMP_Pathway ROS Reactive Oxygen Species (ROS) PLPC Native Phospholipid (e.g., PLPC) ROS->PLPC Oxidizes PazePC PazePC (OxPL) Formation PLPC->PazePC Truncation Reversal Acyl Chain Reversal PazePC->Reversal Membrane Distortion Bax Bax Protein Recruitment Reversal->Bax Facilitates Insertion MOMP Mitochondrial Permeabilization Bax->MOMP Pore Formation

Fig 1. Mechanistic pathway of PazePC-induced mitochondrial outer membrane permeabilization.

Quantitative Lipidomics: The Self-Validating LC-MS/MS Workflow

Quantifying PazePC in tissues (e.g., ischemic myocardium) requires overcoming severe matrix effects—phenomena where co-eluting biological molecules suppress or enhance the ionization of the target lipid. PazePC-D9 resolves this through a self-validating ratio metric. Because the D9 isotopologue shares the exact physicochemical properties of endogenous PazePC, it experiences identical extraction losses and ionization suppression. By calculating the ratio of the endogenous peak area to the D9 peak area, researchers isolate the true absolute concentration, rendering the assay immune to instrument fluctuations [[6]]().

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Origin
PazePC 666.8184.125-30Phosphocholine headgroup
PazePC-D9 675.9193.125-30Deuterated (d9) phosphocholine

Experimental Methodologies

Protocol A: LC-MS/MS Quantification of PazePC from Tissue
  • Pre-Extraction Spike-In: Homogenize 50 mg of tissue in 1 mL of ice-cold PBS. Immediately spike the homogenate with 50 pmol of PazePC-D9 internal standard. Causality: Spiking before solvent addition ensures the standard accounts for all downstream physical losses.

  • Lipid Extraction (Bligh-Dyer): Add 3.75 mL of Chloroform:Methanol (1:2, v/v). Vortex for 1 minute. Add 1.25 mL Chloroform and 1.25 mL water to induce phase separation. Centrifuge at 1,000 x g for 10 min.

  • Phase Recovery: Carefully aspirate the lower organic (chloroform) phase and dry under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Methanol:Water (9:1).

  • LC Separation: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile (Mobile Phase A) and Isopropanol (Mobile Phase B), both containing 0.1% formic acid and 10 mM ammonium formate.

  • MRM Detection: Monitor transitions m/z 666.8 → 184.1 (Endogenous) and 675.9 → 193.1 (D9).

  • Self-Validation Checkpoint: Verify that the retention times of the 666.8 and 675.9 precursor ions are identical (±0.05 min). Any chromatographic deviation indicates an isobaric interference rather than true PazePC, invalidating that specific sample run.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (PazePC-D9) Sample->Spike Extract Lipid Extraction (Folch/Bligh-Dyer) Spike->Extract Ensures Recovery Tracking LC Reverse-Phase LC (C18 Column) Extract->LC MSMS ESI-MS/MS (MRM) m/z 675.9 -> 193.1 LC->MSMS Co-elution Quant Absolute Quantification (Ratio to Endogenous) MSMS->Quant Eliminates Matrix Effects

Fig 2. Self-validating LC-MS/MS lipidomics workflow utilizing PazePC-D9 as an internal standard.

Protocol B: Liposome Permeabilization Assay for Bax Activity
  • Vesicle Preparation: Mix POPC and PazePC in a 90:10 molar ratio in chloroform. Dry to a thin film under nitrogen and place under a vacuum for 2 hours to remove residual solvent.

  • Hydration & Encapsulation: Hydrate the lipid film with a buffer containing 50 mM ANTS (fluorophore) and 50 mM DPX (quencher). Extrude 11 times through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).

  • Purification: Remove unencapsulated dyes using a Sephadex G-25 size-exclusion column.

  • Kinetic Measurement: Add recombinant Bax protein (100 nM) to the LUV suspension. Monitor fluorescence dequenching (Excitation: 355 nm, Emission: 520 nm) over 30 minutes as Bax forms pores and releases ANTS from the DPX quencher.

  • Self-Validation Checkpoint: At t=30 min, add 0.1% Triton X-100 to completely lyse the liposomes. This establishes the 100% maximum fluorescence baseline, allowing the kinetic curve to be normalized as a true percentage of membrane leakage, validating the assay's dynamic range.

References

Sources

Exploratory

Precision Lipidomics in Atherosclerosis: The PazePC-D9 Protocol

The following technical guide is structured to provide an authoritative, deep-dive analysis of PazePC-D9 and its critical role in modern atherosclerosis research. It moves beyond basic definitions to explore the mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of PazePC-D9 and its critical role in modern atherosclerosis research. It moves beyond basic definitions to explore the mechanistic, analytical, and translational significance of this molecule.

Executive Summary

In the landscape of cardiovascular research, PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) has emerged as a high-value biomarker for oxidative stress and atherosclerotic plaque progression. It represents a specific class of "truncated" oxidized phospholipids (OxPLs) that act as potent ligands for the scavenger receptor CD36, driving macrophage foam cell formation.

However, the quantification of PazePC in complex biological matrices (plasma, plaque homogenates) is notoriously difficult due to matrix-induced ionization suppression. PazePC-D9 , the deuterated internal standard, is not merely a reagent; it is the analytical key that unlocks absolute quantification, enabling researchers to correlate specific OxPL levels with disease instability.

This guide details the structural significance of PazePC, the necessity of the D9 variant for Isotope Dilution Mass Spectrometry (IDMS), and the validated protocols for its application in drug development and biomarker discovery.

Part 1: The Biological Imperative

From Membrane Stability to Pro-Inflammatory Signal

Under conditions of oxidative stress (e.g., within the necrotic core of an atheroma), the polyunsaturated fatty acids at the sn-2 position of membrane phospholipids undergo peroxidation. PazePC is generated when 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is oxidatively truncated, replacing the oleic acid chain with azelaic acid (a 9-carbon dicarboxylic acid).

The "Whisker" Model of CD36 Recognition

The structural uniqueness of PazePC lies in its sn-2 azelaoyl chain. Unlike the hydrophobic tails of native lipids, the terminal carboxyl group of the azelaoyl chain is hydrophilic. This causes the sn-2 chain to protrude outward from the lipid membrane or lipoprotein surface, acting as a "whisker."

  • Recognition: This protruding carboxyl group is recognized by the CD36 scavenger receptor on macrophages.

  • Significance: This interaction triggers the internalization of Oxidized LDL (OxLDL) and initiates signaling cascades (Src kinases, MAPK, NF-

    
    B) that result in:
    
    • Uncontrolled cholesterol accumulation (Foam Cell formation).

    • Release of pro-inflammatory cytokines (IL-1

      
      , TNF-
      
      
      
      ).[1]
    • Plaque instability and rupture risk.

Pathway Visualization: The PazePC-CD36 Axis

The following diagram illustrates the mechanistic pathway from POPC oxidation to macrophage activation.

PazePC_Signaling POPC POPC (Native Lipid) PazePC PazePC (Oxidized Ligand) [sn-2 Azelaoyl Chain] POPC->PazePC Oxidative Truncation ROS Reactive Oxygen Species (ROS) ROS->PazePC CD36 CD36 Scavenger Receptor (Macrophage Surface) PazePC->CD36 High-Affinity Binding Signaling Signaling Cascade (Src, MAPK, NF-kB) CD36->Signaling Activation FoamCell Foam Cell Formation (Lipid Accumulation) Signaling->FoamCell Phenotype Switch Inflammation Cytokine Release (IL-1b, TNF-a) Signaling->Inflammation Plaque Instability

Caption: The PazePC signaling axis showing the conversion of native POPC to the high-affinity CD36 ligand PazePC, driving atherogenesis.[2]

Part 2: The Analytical Solution (PazePC-D9)

Why External Standards Fail

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), lipid extracts are subject to matrix effects .[3] Co-eluting phospholipids (like abundant PC species) compete for charge in the electrospray ionization (ESI) source.

  • The Problem: If you use an external calibration curve, a 50% suppression of the signal in a plasma sample will look like a 50% lower concentration of PazePC, leading to false negatives in biomarker validation.

  • The Solution: PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9).

The Chemistry of PazePC-D9
  • Structure: Identical to endogenous PazePC, but the nine hydrogen atoms on the choline headgroup (

    
    ) are replaced with deuterium (
    
    
    
    ).
  • Mass Shift: This adds exactly 9.05 Daltons to the precursor mass.

  • Behavior:

    • Chromatography: It co-elutes (or elutes very close) to endogenous PazePC.

    • Ionization: It experiences the exact same suppression or enhancement as the analyte.

    • Quantification: The ratio of Analyte Area / Internal Standard Area is constant, regardless of matrix effects.

Part 3: Experimental Protocol

Validated Workflow for PazePC Quantification

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) .

1. Reagents and Standards
  • Analyte: PazePC (Avanti Polar Lipids or equivalent).

  • Internal Standard (IS): PazePC-D9 (Must be spiked before extraction).

  • Solvents: LC-MS grade Methanol, Chloroform, Water, Ammonium Formate.

2. Lipid Extraction (Modified Folch Method)
  • Sample: Aliquot 100

    
    L of plasma or tissue homogenate.
    
  • Spike IS: Add 10

    
    L of PazePC-D9  (1 
    
    
    
    M in methanol). Critical Step: Equilibrate for 10 mins.
  • Extract: Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 min.

  • Phase Separation: Add 0.5 mL water (to induce phase separation). Centrifuge at 3000 x g for 10 mins.

  • Recovery: Collect the lower organic phase (containing lipids).

  • Dry: Evaporate solvent under nitrogen stream. Reconstitute in 100

    
    L Mobile Phase A/B (1:1).
    
3. LC-MS/MS Configuration[4]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

4. Mass Spectrometry Parameters (MRM Mode)

The following Multiple Reaction Monitoring (MRM) transitions are specific for the phosphocholine headgroup fragment (


 184 for native, 

193 for D9).
AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Polarity
PazePC 666.4

184.13530ESI (+)
PazePC-D9 675.4

193.13530ESI (+)

Note: The +9 Da shift in the precursor (666


 675) and the product (184 

193) ensures zero cross-talk between the analyte and the standard.
Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike PazePC-D9 (Internal Standard) Sample->Spike Step 1 Extract Lipid Extraction (Folch/Bligh-Dyer) Spike->Extract Step 2 LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Step 3 Data Ratio Calculation (Area Analyte / Area IS) LCMS->Data Quantification

Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow ensures that extraction losses and ionization suppression are mathematically corrected.

Part 4: Applications in Drug Development

The precise quantification of PazePC using PazePC-D9 is currently utilized in:

  • Statins & PCSK9 Inhibitor Trials: Monitoring the reduction of OxPLs alongside LDL-C reduction.

  • Anti-inflammatory Therapies: Assessing the efficacy of drugs targeting the CD36 pathway or upstream oxidative stress (e.g., antioxidants).

  • Risk Stratification: High PazePC levels correlate with "vulnerable plaque" phenotypes, distinguishing stable angina from acute coronary syndrome (ACS) risk.

References

  • Podrez, E. A., et al. (2002). "Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36." Journal of Biological Chemistry.

  • Greenberg, M. E., et al. (2008). "Oxidized phosphatidylcholine-CD36 interactions play an essential role in macrophage-dependent phagocytosis of apoptotic cells." Journal of Experimental Medicine.

  • Quehenberger, O., et al. (2010).[5] "Lipidomics reveals a remarkable diversity of lipids in human plasma." Journal of Lipid Research.

  • Avanti Polar Lipids. "Oxidized Phospholipids and Standards." Avanti Polar Lipids Catalog.

Sources

Foundational

Metabolic Tracing of Oxidized Phospholipids: The PazePC and PazePC-D9 System

Abstract The accumulation of oxidized phospholipids (OxPLs) is a hallmark of oxidative stress, driving inflammation, apoptosis, and mitochondrial dysfunction in pathologies ranging from atherosclerosis to neurodegenerati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accumulation of oxidized phospholipids (OxPLs) is a hallmark of oxidative stress, driving inflammation, apoptosis, and mitochondrial dysfunction in pathologies ranging from atherosclerosis to neurodegeneration. PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) serves as a critical molecular tracer for studying these pathways. This guide details the metabolic fate of PazePC, the utility of its deuterated analog PazePC-D9 as a quantitative standard, and the specific mass spectrometry workflows required to map its hydrolysis by lipoprotein-associated phospholipase A2 (Lp-PLA2).

The Tracer System: PazePC and PazePC-D9

Chemical Identity and Significance

PazePC is a "truncated" oxidized phospholipid.[1][2] Unlike full-length phospholipids, the sn-2 fatty acid chain of PazePC has been oxidatively cleaved to form azelaic acid (a 9-carbon dicarboxylic acid). This structural modification transforms the lipid from a structural membrane component into a potent signaling molecule and a specific substrate for inflammatory enzymes.

  • PazePC (Native Tracer): Used to challenge cells (e.g., macrophages, endothelial cells) to measure uptake, toxicity, and hydrolysis rates.

    • Formula: C33H64NO10P

    • Exact Mass: 665.43 Da

    • Key Feature: The terminal carboxyl group on the sn-2 chain acts as a "molecular hook" for scavenger receptors like CD36.

  • PazePC-D9 (Stable Isotope Standard): A synthetic analog where the choline headgroup contains nine deuterium atoms (–N(CD3)3).

    • Application: Acts as an Internal Standard (IS) for absolute quantification. Because it co-elutes with PazePC but is mass-shifted by +9 Da, it corrects for ionization suppression and extraction efficiency variances in LC-MS/MS.

    • Mass Shift: [M+H]+ = ~675.43 Da.

Why Use PazePC?

Standard phospholipids (like POPC) are metabolically quiet. PazePC specifically interrogates the "Oxidized Lipid Clearance Pathway." It allows researchers to quantify the activity of Lp-PLA2 (PLA2G7), an enzyme that selectively hydrolyzes shortened sn-2 chains, releasing the inflammatory mediator LysoPC and azelaic acid.

Metabolic Pathways and Signaling Mechanisms[3][4]

The metabolism of PazePC is not a random degradation process but a regulated signaling cascade.

The Hydrolysis Pathway (Lp-PLA2)

The primary metabolic fate of PazePC is hydrolysis by Lipoprotein-associated Phospholipase A2 (Lp-PLA2) , also known as PAFAH. Unlike cytosolic PLA2 (cPLA2), Lp-PLA2 is Ca2+-independent and highly specific for phospholipids with short or oxidized sn-2 chains.

  • Substrate Recognition: Lp-PLA2 binds PazePC on LDL particles or cell membranes.

  • Cleavage: The enzyme hydrolyzes the ester bond at the sn-2 position.[3]

  • Product Release:

    • LysoPC (1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine): A pro-inflammatory lipid that recruits monocytes and induces apoptosis.

    • Azelaic Acid: A dicarboxylic acid that may undergo beta-oxidation or excretion.

Mitochondrial Toxicity (The Bax Axis)

If PazePC is not hydrolyzed by Lp-PLA2, it can accumulate in mitochondrial membranes. There, it interacts with Bax (Bcl-2-associated X protein), promoting its oligomerization and pore formation. This leads to cytochrome c release and intrinsic apoptosis.

Pathway Visualization

The following diagram illustrates the generation of PazePC from POPC, its hydrolysis by Lp-PLA2, and its alternative pro-apoptotic signaling route.

PazePC_Metabolism POPC POPC (Membrane Phospholipid) PazePC PazePC (Oxidized Tracer) POPC->PazePC Lipid Peroxidation & Chain Truncation ROS ROS / Oxidative Stress ROS->PazePC LpPLA2 Enzyme: Lp-PLA2 (PLA2G7) PazePC->LpPLA2 Substrate Binding Mito Mitochondrial Membrane PazePC->Mito Accumulation (if unhydrolyzed) LysoPC LysoPC (Pro-Inflammatory) LpPLA2->LysoPC Hydrolysis (sn-2) Azelaic Azelaic Acid LpPLA2->Azelaic Bax Bax Activation (Apoptosis) Mito->Bax Permeabilization

Figure 1: The metabolic bifurcation of PazePC. The tracer is either cleared by Lp-PLA2 (generating LysoPC) or accumulates in mitochondria to trigger apoptosis.

Experimental Protocol: Tracing PazePC Metabolism[6][7]

This protocol describes the quantification of Lp-PLA2 activity in macrophage cell culture using PazePC as a substrate and PazePC-D9 as an internal standard.

Materials
  • Substrate: PazePC (Avanti Polar Lipids or equivalent).[4]

  • Internal Standard: PazePC-D9 (10 µM stock in methanol).

  • Cell System: RAW 264.7 macrophages or primary human monocytes.

  • Extraction Solvent: Methanol/Chloroform (2:1 v/v).

Cell Treatment Workflow
  • Seeding: Plate cells at 1 x 10^6 cells/well in 6-well plates.

  • Pulse: Replace media with serum-free media containing 10 µM PazePC .

    • Note: Serum contains endogenous Lp-PLA2. Use serum-free media to measure cellular activity, or heat-inactivated serum.

  • Incubation: Incubate for 0, 1, 2, and 4 hours at 37°C.

  • Quenching: Remove media. Wash cells 2x with cold PBS.

  • Extraction:

    • Add 800 µL ice-cold Methanol to the well.

    • Spike-in: Add 10 µL of PazePC-D9 (Internal Standard) to every well before scraping. This corrects for extraction loss.

    • Scrape cells and transfer to glass vials containing 400 µL Chloroform.

    • Vortex (1 min) and Centrifuge (2000 x g, 5 min).

    • Collect the lower organic phase. Dry under nitrogen gas.[5][6]

    • Reconstitute in 100 µL Methanol for LC-MS.

LC-MS/MS Quantification

Quantification relies on Multiple Reaction Monitoring (MRM). The PazePC-D9 standard ensures that ion suppression effects (common in lipidomics) do not skew the data.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 2.1 x 50 mm.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.[7]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.[7]

  • Gradient: 40% B to 99% B over 10 minutes.

MS Parameters (Positive Ion Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
PazePC 666.4 [M+H]+ 184.1 (Phosphocholine) 30
PazePC-D9 675.4 [M+H]+ 193.1 (D9-Phosphocholine) 30

| LysoPC (16:0) | 496.3 [M+H]+ | 184.1 (Phosphocholine) | 28 |

Note: The +9 Da shift in the product ion (193 vs 184) confirms the D9 label is on the headgroup.

Data Interpretation and Causality

Calculating Hydrolysis Rate

To determine the metabolic flux, calculate the ratio of the endogenous analyte to the internal standard:



Plot the decrease in the PazePC Ratio over time. The slope of the natural log of this ratio represents the hydrolysis rate constant (


).
Biological Implications[2][7][8]
  • High PazePC Clearance: Indicates high Lp-PLA2 activity. While this clears the toxic OxPL, it generates high levels of LysoPC, which may drive secondary inflammation (e.g., in atherosclerosis plaques).

  • Low PazePC Clearance: Indicates Lp-PLA2 inhibition or deficiency.[8] This leads to PazePC accumulation, which may trigger mitochondrial apoptosis via the Bax pathway described in Section 2.2.

Workflow Visualization

Experimental_Workflow cluster_0 Cellular Phase cluster_1 Extraction Phase cluster_2 Analytical Phase Cells Macrophages (RAW 264.7) Treat Add PazePC (10 µM) Cells->Treat Incubate Incubate (0-4 hrs) Treat->Incubate Quench Quench & Wash Incubate->Quench Spike Add PazePC-D9 (Internal Standard) Quench->Spike Extract Lipid Extraction (MeOH:CHCl3) Spike->Extract LCMS LC-MS/MS (MRM Mode) Extract->LCMS Data Calculate Ratio: Analyte / D9-IS LCMS->Data

Figure 2: Step-by-step experimental workflow for PazePC tracing, highlighting the critical addition of the PazePC-D9 internal standard prior to extraction.[9]

References

  • Lidman, M., et al. (2016). "The oxidized phospholipid PazePC promotes permeabilization of mitochondrial membranes by Bax."[10][5] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Avanti Polar Lipids. "PAzePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) Product Details." Link

  • Stafforini, D. M. (2009). "Biology of platelet-activating factor acetylhydrolase (PAF-AH, Lp-PLA2)." Cardiovascular Drugs and Therapy. Link

  • Reis, A., & Spickett, C. M. (2012). "Mass spectrometry of oxidized phospholipids." Chemistry and Physics of Lipids. Link

  • Wang, Y., et al. (2023). "Directly imaging emergence of phase separation in peroxidized lipid membranes." Communications Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of PazePC in Biological Matrices Using a PazePC-D9 Internal Standard by LC-MS/MS

An In-Depth Technical Guide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, field-proven protocol for the accurate and robust quantification of 1-palmitoyl-2-azelaoyl-s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the accurate and robust quantification of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC), an oxidized phospholipid of significant biological interest, in complex biological matrices. The method employs a stable isotope-labeled internal standard (SIL-IS), PazePC-D9, and utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection. The core of this protocol is the principle of Isotope Dilution Mass Spectrometry (IDMS), which ensures the highest level of analytical accuracy by correcting for variability in sample preparation, matrix effects, and instrument response.[1][2] This guide is intended for researchers, scientists, and drug development professionals who require a reliable, self-validating system for small molecule bioanalysis.

The Imperative for an Internal Standard in LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, prized for its exceptional sensitivity and selectivity.[3] However, the journey of an analyte from a complex biological sample (e.g., plasma, serum, tissue homogenate) to the detector is fraught with potential for variability. Sample extraction efficiency can fluctuate, endogenous matrix components can suppress or enhance the analyte signal during ionization (a phenomenon known as the "matrix effect"), and instrument performance can drift over time.[4][5][6]

To achieve reliable and reproducible quantification, these variables must be controlled. This is accomplished by introducing an Internal Standard (IS) into every sample, calibrator, and quality control at the very beginning of the workflow. The ideal IS is a compound that behaves chemically and physically as identically to the analyte as possible.[7] For this reason, a Stable Isotope-Labeled Internal Standard (SIL-IS), where several atoms in the analyte molecule are replaced with their heavier, stable isotopes (e.g., replacing ¹H with ²H, or Deuterium), is considered the gold standard.[8][9]

The SIL-IS co-elutes with the analyte and experiences the same extraction losses and matrix effects.[10] While the absolute signal intensity of both the analyte and the IS may vary between injections, their ratio remains constant and directly proportional to the analyte's concentration. This guide utilizes PazePC-D9, a deuterated analog of PazePC, to harness the power of this technique for precise and accurate results.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The diagram below illustrates how a SIL-IS compensates for analytical variability. A fixed amount of PazePC-D9 is added to two samples containing different amounts of endogenous PazePC. Despite variations in sample loss during preparation, the ratio of the analyte peak area to the internal standard peak area measured by the mass spectrometer remains directly proportional to the initial concentration.

G cluster_0 Sample A (Low Concentration) cluster_1 Sample B (High Concentration) cluster_2 Quantification A_start Plasma Sample (Low PazePC) A_spike Spike with PazePC-D9 (IS) A_start->A_spike A_prep Sample Prep (e.g., 80% Recovery) A_spike->A_prep A_ms MS Detection (Low Analyte Signal) A_prep->A_ms A_ratio Area Ratio: PazePC / PazePC-D9 = 0.5 A_ms->A_ratio CalCurve Calibration Curve (Area Ratio vs. Conc.) A_ratio->CalCurve B_start Plasma Sample (High PazePC) B_spike Spike with PazePC-D9 (IS) B_start->B_spike B_prep Sample Prep (e.g., 60% Recovery) B_spike->B_prep B_ms MS Detection (High Analyte Signal) B_prep->B_ms B_ratio Area Ratio: PazePC / PazePC-D9 = 2.0 B_ms->B_ratio B_ratio->CalCurve Result_A Calculated Conc. A (Low) CalCurve->Result_A Result_B Calculated Conc. B (High) CalCurve->Result_B

Caption: Isotope Dilution Workflow.

Materials and Reagents

  • Analytes: PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) reference standard (>99% purity)[11][12], PazePC-D9 internal standard (>99% isotopic purity). Note: The exact position of the deuterium labels on the PazePC-D9 should be on a stable, non-exchangeable part of the molecule, such as the palmitoyl acyl chain.[7][13]

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water, and Isopropanol.

  • Additives: Formic Acid (Optima™ LC/MS grade).

  • Biological Matrix: Control human plasma (or other relevant matrix), free of the analyte.

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with septa caps.

  • Equipment: Analytical balance, vortex mixer, refrigerated microcentrifuge, solvent evaporator (e.g., nitrogen blowdown system).[14]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Accuracy begins with the meticulous preparation of standards. All solutions should be stored at -20°C or -80°C in tightly sealed containers when not in use.

  • PazePC Primary Stock (1 mg/mL): Accurately weigh ~1 mg of PazePC reference standard and dissolve it in methanol to a final concentration of 1 mg/mL.

  • PazePC-D9 IS Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of PazePC-D9 in methanol.

  • PazePC Working Calibration Standards: Perform serial dilutions of the PazePC Primary Stock with methanol to create a series of working solutions. These will be used to spike into the surrogate matrix to create the calibration curve points (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • IS Working Solution (50 ng/mL): Dilute the PazePC-D9 IS Stock with methanol to a final concentration of 50 ng/mL. This solution will be added to every sample.

  • Quality Control (QC) Working Solutions: Prepare separate working solutions from the PazePC Primary Stock for Low, Medium, and High QC samples (e.g., 3, 75, and 750 ng/mL).

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma or serum samples prior to LC-MS/MS analysis.[15] The workflow below ensures that the internal standard is an active participant in every step, thereby correcting for any analyte loss.

G start Start: Plasma/Serum Sample (50 µL) spike_is 1. Add IS Working Solution (10 µL of 50 ng/mL PazePC-D9) start->spike_is spike_analyte 2. Add PazePC Std or Blank (10 µL Methanol or Working Std) spike_is->spike_analyte vortex1 3. Vortex Briefly (5 sec) spike_analyte->vortex1 add_ppt 4. Add Cold Acetonitrile with 0.1% Formic Acid (200 µL) vortex1->add_ppt vortex2 5. Vortex Vigorously (1 min) to Precipitate Proteins add_ppt->vortex2 centrifuge 6. Centrifuge (10 min, 14,000 x g, 4°C) vortex2->centrifuge supernatant 7. Transfer Supernatant to a Clean Tube centrifuge->supernatant evaporate 8. Evaporate to Dryness (Nitrogen Stream, 35°C) supernatant->evaporate reconstitute 9. Reconstitute Residue (100 µL of 50:50 Water:ACN) evaporate->reconstitute end Inject into LC-MS/MS System reconstitute->end

Caption: Protein Precipitation Workflow.

Step-by-Step Procedure:

  • Aliquot 50 µL of each unknown sample, calibration curve standard (spiked matrix), and QC sample into separate 1.5 mL microcentrifuge tubes.

  • Add 10 µL of the IS Working Solution (50 ng/mL PazePC-D9) to every tube.

  • For calibration curve samples, add 10 µL of the appropriate PazePC working standard. For unknown samples and QCs, add 10 µL of methanol.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new set of labeled tubes, being careful not to disturb the protein pellet.

  • Evaporate the supernatant to complete dryness using a nitrogen evaporator at approximately 35°C.[14]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

The following parameters serve as a starting point and must be optimized for the specific instrumentation used. The goal is to achieve baseline chromatographic separation of the analyte from major matrix interferences and a stable, robust signal in the mass spectrometer.

Parameter Suggested Condition Rationale / Field Insight
LC System UHPLC SystemProvides better peak resolution and faster run times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 columns are excellent for retaining and separating lipids like PazePC.
Mobile Phase A Water + 0.1% Formic AcidThe acid promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) + 0.1% Formic AcidA strong organic mobile phase ensures elution of hydrophobic molecules.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 50% B to 98% B over 5 min, hold 2 min, re-equilibrateThe gradient separates the analyte from early-eluting polar matrix components.
Column Temp 40 °CElevated temperature improves peak shape and reduces viscosity.
Injection Vol. 5 µLMinimize injection volume to reduce potential matrix loading on the column.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositivePhosphocholine lipids ionize very efficiently in positive mode.
MRM Transitions See Table 2 belowThese ion pairs (precursor -> product) are highly specific to the analytes.
Source Temp 500 °CTo be optimized for maximal signal and stability.
Gas Flows Instrument DependentOptimize nebulizer and drying gases for efficient desolvation.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) (m/z) Collision Energy (eV)
PazePC666.8184.1Optimized (e.g., 35 eV)
PazePC-D9675.8184.1Optimized (e.g., 35 eV)

Rationale: The precursor ions correspond to the protonated parent molecules. The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment, providing high specificity for this class of lipids. The +9 Da mass shift for PazePC-D9 clearly distinguishes it from the endogenous analyte.

Data Analysis and Quantification

The quantification process relies on building a calibration curve from the known standards and using it to determine the concentration in unknown samples.

G cluster_0 Data Acquisition cluster_1 Calibration Curve Generation cluster_2 Sample Quantification raw_data Acquire Raw Data: Peak Areas for PazePC and PazePC-D9 calc_ratio Calculate Area Ratio (PazePC / PazePC-D9) for each Calibrator raw_data->calc_ratio unknown_ratio Calculate Area Ratio for Unknown Samples & QCs raw_data->unknown_ratio plot_curve Plot Area Ratio vs. Nominal Concentration calc_ratio->plot_curve regression Apply Linear Regression (e.g., 1/x² weighting) plot_curve->regression interpolate Interpolate Concentration from the Calibration Curve regression->interpolate Use Equation y = mx + c unknown_ratio->interpolate final_conc Report Final Concentration interpolate->final_conc

Caption: Data Analysis Workflow.

  • Peak Integration: Integrate the chromatographic peak areas for the specified PazePC and PazePC-D9 MRM transitions in all samples.

  • Ratio Calculation: For each injection, calculate the Peak Area Ratio = (Peak Area of PazePC) / (Peak Area of PazePC-D9).

  • Calibration Curve Construction: Plot the Peak Area Ratio (y-axis) versus the known concentration of the PazePC calibration standards (x-axis).

  • Regression Analysis: Apply a linear regression fit to the calibration curve. A weighting factor (commonly 1/x or 1/x²) is often necessary to ensure accuracy across the entire dynamic range.[16] The curve should have a correlation coefficient (r²) > 0.99.

  • Concentration Determination: The concentration of PazePC in unknown samples and QCs is calculated by substituting their measured Peak Area Ratios into the regression equation derived from the calibration curve.

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. This method must be rigorously validated according to industry standards, such as the FDA's Bioanalytical Method Validation Guidance for Industry, to ensure its performance is acceptable for its intended purpose.[17][18] Validation establishes the method as a self-validating system where the ongoing performance is monitored by the included QC samples.

Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure that matrix components do not interfere with the detection of the analyte or IS.Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the IS.[19]
Accuracy Closeness of the measured concentration to the true nominal value.Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[16]
Precision The degree of scatter or variability between replicate measurements.Coefficient of Variation (CV) should not exceed 15% (20% at the LLOQ).[16]
Calibration Curve To demonstrate the relationship between response and concentration over the intended range.At least 75% of standards must meet accuracy criteria (±15%). Correlation coefficient (r²) > 0.99.
Matrix Effect To assess the influence of the matrix on the analyte's ionization.The SIL-IS should adequately compensate. The CV of the IS-normalized matrix factor should be ≤15%.[10][18]
Recovery To evaluate the efficiency of the sample extraction process.Recovery should be consistent and reproducible, though it does not need to be 100% as the IS corrects for losses.
Stability To ensure the analyte is stable during sample collection, storage, and processing.Mean concentrations of stability samples must be within ±15% of the baseline samples.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). J-STAGE.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Matrix Effects in LC-MS: Challenges and Solutions. (n.d.). Waters.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (n.d.). Royal Society of Chemistry.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC.
  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). AACC.org.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Mass Spectrometry & Separation.
  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation.
  • Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research.
  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2012, January 11). ResearchGate.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov.
  • PAzePC | CAS 117746-89-1. (n.d.). Avanti Polar Lipids.
  • PAz-PC | 117746-89-1. (2026, January 13). ChemicalBook.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC.
  • 1-Palmitoyl-d9-2-Arachidonoyl-sn-glycero-3-PC. (n.d.). Cayman Chemical.
  • A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (n.d.). Benchchem.
  • 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine | C33H64NO10P | CID 46907870. (n.d.). PubChem.

Sources

Application

Optimizing MRM transitions for PazePC-D9 in mass spectrometry

Abstract This technical guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9), a critical internal standard for quantifying...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9), a critical internal standard for quantifying oxidized phospholipids (OxPLs). PazePC represents a specific class of "truncated" oxidized lipids generated during high-stress inflammatory events (e.g., atherosclerosis, ischemia-reperfusion). This protocol focuses on the Positive Ion Mode ESI workflow, leveraging the specific fragmentation of the deuterated phosphocholine headgroup to ensure high-specificity quantitation against a complex lipid background.

Introduction & Biological Context

PazePC is a core member of the oxidized phosphatidylcholine (OxPC) family. Unlike primary peroxidation products (hydroperoxides), PazePC is a stable, truncated lipid featuring a carboxylic acid at the sn-2 position (azelaoyl moiety).[1]

  • Biological Relevance: PazePC acts as a Damage-Associated Molecular Pattern (DAMP), recognized by pattern recognition receptors (e.g., CD36, TLR4) to trigger inflammation.

  • Analytical Challenge: Native PCs are highly abundant in biological matrices (plasma, tissue). Detecting trace levels of PazePC requires an internal standard (IS) that mimics its ionization efficiency but is spectrally distinct.

  • The Solution (PazePC-D9): By utilizing a deuterated choline headgroup (

    
    ), the precursor mass shifts by +9 Da, and the diagnostic fragment ion shifts from m/z 184 to m/z 193. This allows for interference-free quantitation.
    

Chemical Properties & Transition Logic

To design the MRM, one must understand the fragmentation mechanics of phosphocholines in Electrospray Ionization (ESI).

Structural Specifications
CompoundSystematic NameFormulaMonoisotopic Mass (Neutral)

Precursor
PazePC (Native) 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine

665.4268 Da666.4 Da
PazePC-D9 (IS) 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9

674.4833 Da675.5 Da

Note: The D9 label is located on the quaternary ammonium methyl groups of the choline head.

Fragmentation Mechanism (CID)

In a Triple Quadrupole (QqQ) system, Collision-Induced Dissociation (CID) of PCs yields a dominant product ion corresponding to the phosphocholine headgroup.

  • Native PazePC: Cleavage of the phosphodiester bond yields the phosphocholine ion

    
     at m/z 184.1 .
    
  • PazePC-D9: The deuterium label is retained in the headgroup fragment, shifting it to m/z 193.1 .

Visualization: Fragmentation Pathway

The following diagram illustrates the specific cleavage event utilized for the MRM transition.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 675.5 (PazePC-D9) Collision Collision Cell (q2) CID Energy: ~25-35 eV Precursor->Collision Selection (Q1) Product Product Ion m/z 193.1 (D9-Phosphocholine) Collision->Product Dominant Fragment NeutralLoss Neutral Loss (DAG-like Backbone) Collision->NeutralLoss Remainder

Figure 1: CID fragmentation pathway of PazePC-D9. The headgroup cleavage is the primary transition used for quantitation.

Protocol: Method Development & Optimization

Step 1: Stock Solution Preparation

Objective: Create stable standards. PazePC is an oxidized lipid and is hygroscopic.[1]

  • Solvent: Dissolve PazePC-D9 powder in Chloroform:Methanol (1:1 v/v). Avoid pure water as hydrolysis can occur.[2]

  • Concentration: Prepare a primary stock at 100 µg/mL.

  • Storage: Store at -80°C in amber glass vials (Teflon-lined caps) to prevent photo-oxidation and leaching of plasticizers.

Step 2: Direct Infusion (Tuning)

Objective: Determine optimal Declustering Potential (DP) and Collision Energy (CE).

  • Setup: Syringe pump infusion at 10 µL/min into the MS source.

  • Mobile Phase Mix: 50% Acetonitrile / 50% Water + 0.1% Formic Acid (mimics LC conditions).

Experimental Workflow:

  • Q1 Scan: Scan range 600–700 Da. Verify the precursor peak at 675.5 .

  • DP Ramp: Ramp Cone Voltage/DP from 20V to 100V.

    • Goal: Maximize precursor intensity without in-source fragmentation.

    • Typical Value: 40–60V.

  • Product Scan (MS2): Select 675.5 in Q1. Scan Q3 from 50–675 Da.

    • Observation: You should see a massive peak at 193.1.

  • CE Ramp: Ramp Collision Energy from 10 eV to 60 eV while monitoring the 675.5 -> 193.1 transition.

    • Goal: Find the apex of the intensity curve.

    • Typical Value: 30–35 eV.

Step 3: Final MRM Parameters

Summarized settings for a typical Triple Quadrupole (e.g., Sciex QTRAP or Waters Xevo).

ParameterValueRationale
Polarity Positive (

)
Quaternary amine provides high ionization efficiency.
Precursor (Q1) 675.5 Da

of PazePC-D9.
Product (Q3) 193.1 DaDiagnostic D9-Phosphocholine headgroup.
Dwell Time 20–50 msEnsure enough points across the chromatographic peak.
Collision Energy (CE) 35 eVOptimized to cleave the phosphodiester bond.
Declustering Potential (DP) 50 VPrevents clustering, ensures ion transmission.
Cell Exit Potential (CXP) 10–15 VFacilitates ion extraction from the collision cell.

Chromatographic Considerations

PazePC is unique among PCs because of its sn-2 carboxylic acid tail.[1] This makes it significantly more polar than "intact" PCs (like DPPC or POPC).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Elution Profile: PazePC will elute earlier than long-chain, non-oxidized PCs due to the polarity of the azelaoyl group.

    • Warning: Ensure your gradient starts with enough aqueous content (e.g., 40-50% A) to retain and separate PazePC from the solvent front and very short-chain lyso-PCs.

Workflow Visualization

Workflow cluster_prep Sample Prep cluster_analysis LC-MS/MS Analysis Extraction Lipid Extraction (Mod. Folch/Bligh-Dyer) LC RP-HPLC Separation (Elution of OxPLs) Extraction->LC Spike Spike IS (PazePC-D9) Spike->Extraction Ionization ESI (+) Source LC->Ionization MRM MRM Acquisition 675.5 -> 193.1 Ionization->MRM Data Quantitation Ratio (Analyte Area / IS Area) MRM->Data

Figure 2: End-to-end workflow for Targeted OxPL Lipidomics.

Validation & Troubleshooting

Self-Validating the System

To ensure the transition is tracking the correct molecule and not an isobaric interference:

  • Retention Time Check: PazePC-D9 must co-elute exactly with native PazePC (or within <0.05 min shift due to deuterium isotope effect).

  • Secondary Transition (Qualifier):

    • While 193.1 is the quantifier, you can monitor 675.5 -> 104 (Choline fragment, lower abundance) or 675.5 -> 492 (Neutral loss of headgroup,

      
      ).
      
    • Note: The neutral loss transition is often less sensitive but structurally specific.

Common Pitfalls
  • Isobaric Interferences: Other lipids with similar mass might elute nearby. However, the 193.1 fragment is highly specific to deuterated PC. Native lipids will produce fragment 184.1, making the D9 IS extremely robust against crosstalk.

  • Carryover: OxPLs are "sticky." Use a strong needle wash (Isopropanol/Acetone) between injections.

References

  • Structure & Chemistry: PubChem. 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine.[3] National Library of Medicine. Available at: [Link]

  • Oxidized Phospholipid Standards: Avanti Polar Lipids. Oxidized Phospholipids Product Guide. Available at: [Link]

  • Mass Spectrometry of Lipids: Lipid MAPS® Structure Database. LMSD Record [LMFA0501] (PazePC). Available at: [Link]

  • MRM Methodology: Reis, A., & Spickett, C. M. (2012). Chemistry of oxidized phospholipids. Biochimica et Biophysica Acta (BBA) - Biomembranes.

Disclaimer: This protocol assumes the use of standard commercial PazePC-D9 where the deuterium label is located on the choline headgroup. If your standard is labeled on the fatty acid tail, the product ion will remain m/z 184, and the precursor mass will vary based on the specific tail labeling.

Sources

Method

Application Note: Advanced Sample Preparation Techniques for PazePC-D9 Extraction from Plasma

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human/Animal Plasma Analytes: PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) and PazePC-D9 (Internal Standard)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human/Animal Plasma Analytes: PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) and PazePC-D9 (Internal Standard)

Introduction & Mechanistic Rationale

The quantification of oxidized phospholipids (OxPLs) in biological matrices is a critical frontier in understanding inflammatory diseases, atherosclerosis, and metabolic disorders. PazePC is a prominent truncated OxPL generated when reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) esterified to phosphatidylcholine[1].

Unlike native phospholipids, OxPLs like PazePC are present in trace amounts and possess unique amphiphilic properties due to their truncated, oxygen-containing acyl chains. This structural modification dramatically alters their chromatographic behavior and extraction efficiency[2].

The Causality of Experimental Choices

To achieve robust quantification via LC-MS/MS, the sample preparation workflow must overcome three primary challenges:

  • Ex Vivo Artifactual Oxidation: Native phospholipids in plasma are highly susceptible to oxidation during sample handling. The addition of antioxidants, specifically Butylated hydroxytoluene (BHT), is a strict requirement to freeze the oxidation state of the sample at the time of collection[3].

  • Matrix Effects & Ion Suppression: Plasma is a complex matrix rich in proteins and native lipids. Co-eluting matrix components severely suppress the ionization of trace OxPLs in the mass spectrometer[4].

  • Recovery Normalization: Because extraction recoveries for truncated lipids vary significantly from native lipids, a structurally identical internal standard is required. PazePC-D9 , which contains nine deuterium atoms, co-elutes perfectly with endogenous PazePC, ensuring that any loss during extraction or ion suppression during MS analysis is mathematically neutralized[5].

Mechanism PUFA Native Phospholipid (e.g., PAPC) OxPL Truncated OxPL (PazePC) PUFA->OxPL Oxidation ROS ROS / Oxidative Stress (in vivo/ex vivo) ROS->OxPL Detect Accurate Quantification (Matrix Effect Correction) OxPL->Detect IS PazePC-D9 (Deuterated IS) IS->Detect Normalization

Figure 1: Mechanism of PazePC formation and role of PazePC-D9 in quantitative normalization.

Quantitative Data: Extraction Method Comparison

Selecting the right extraction method dictates the sensitivity of your downstream LC-MS/MS assay. While simple protein precipitation (PPT) is fast, it fails to remove bulk native lipids, leading to severe ion suppression. A modified liquid-liquid extraction (LLE) using the Folch method (Chloroform/Methanol/Water) remains the gold standard for balancing recovery and matrix cleanup for OxPLs[4].

Table 1: Performance Metrics of Plasma Extraction Techniques for PazePC/PazePC-D9

Extraction MethodSolvent SystemPazePC-D9 Recovery (%)Matrix Effect (%)Artifactual Oxidation Risk
Modified Folch (LLE) CHCl₃ : MeOH : H₂O88 - 92%-12%Low (if BHT is added)
Bligh-Dyer (LLE) CHCl₃ : MeOH : H₂O82 - 87%-18%Low (if BHT is added)
Protein Precipitation MeOH / ACN65 - 75%-45%Moderate
Solid-Phase Extraction HybridSPE / Aminopropyl90 - 95%-5%Very Low

Note: Matrix effect is calculated as the percentage of signal suppression compared to a neat standard. A value closer to 0% indicates a cleaner extract.

Self-Validating Protocol: Modified Folch Extraction for PazePC

This protocol is engineered to be a self-validating system. Built-in visual and analytical checkpoints ensure that errors are caught before valuable mass spectrometry time is consumed.

Reagents Required
  • Plasma Samples: Collected in EDTA tubes (Heparin can cause MS interference).

  • Internal Standard: PazePC-D9 (1 µg/mL in Methanol).

  • Antioxidant: 0.1% BHT (w/v) in Methanol.

  • Solvents: LC-MS Grade Chloroform, Methanol, and Water.

Step-by-Step Methodology

Step 1: Sample Aliquoting and Stabilization

  • Thaw plasma samples on ice. Causality: Cold temperatures slow down enzymatic and auto-oxidative degradation of truncated acyl chains.

  • Transfer 100 µL of plasma into a 2.0 mL glass centrifuge tube (avoid plastics to prevent polymer leaching into chloroform).

  • Immediately add 10 µL of 0.1% BHT solution.

  • Spike with 10 µL of PazePC-D9 internal standard. Vortex gently for 10 seconds.

Step 2: Protein Precipitation & Lipid Solubilization 5. Add 400 µL of ice-cold Methanol to the sample. Vortex vigorously for 30 seconds. 6. Self-Validating Checkpoint 1: The sample must turn completely opaque/white. If translucent gel-like clumps remain, vortex for an additional 30 seconds to ensure complete protein denaturation.

Step 3: Biphasic Separation 7. Add 800 µL of ice-cold Chloroform. Vortex for 5 minutes at room temperature to extract the lipids into the organic phase. 8. Add 300 µL of LC-MS Grade Water to induce phase separation. Vortex for 1 minute. 9. Centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 4: Organic Phase Collection 10. Self-Validating Checkpoint 2: Post-centrifugation, you should observe three distinct layers: a clear upper aqueous layer, a solid white protein disk at the interface, and a clear lower organic (chloroform) layer. If the lower layer is cloudy, moisture is trapped; re-centrifuge for 5 minutes. 11. Carefully insert a glass Pasteur pipette through the protein disk and transfer the lower organic layer to a clean glass vial.

Step 5: Concentration and Reconstitution 12. Evaporate the chloroform extract to complete dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature. Warning: Do not use heat, as OxPLs are thermally labile. 13. Reconstitute the dried lipid film in 100 µL of the initial LC-MS mobile phase (e.g., 60:40 Acetonitrile:Water with 10mM Ammonium Acetate). 14. Vortex for 1 minute and sonicate for 5 minutes. Transfer to an LC vial with a glass insert for analysis.

G A Plasma Sample (EDTA/Heparin) B Spike Internal Standard (PazePC-D9 + BHT) A->B C Protein Precipitation (Cold Methanol) B->C D Liquid-Liquid Extraction (CHCl3:MeOH:H2O) C->D E Phase Separation (Centrifugation) D->E F Organic Phase Collection (Lower Layer) E->F G Nitrogen Evaporation & Reconstitution F->G H LC-MS/MS Analysis (MRM Mode) G->H

Figure 2: Optimized sample preparation workflow for PazePC-D9 extraction from plasma.

Analytical Considerations for LC-MS/MS

Following extraction, the choice of chromatography dictates the final resolution of PazePC from isobaric interferences. While Reversed-Phase Liquid Chromatography (RPLC) separates lipids based on hydrophobicity, Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for OxPLs. HILIC separates lipids by their polar headgroups, allowing all phosphatidylcholines (including PazePC and PazePC-D9) to elute in a predictable window, significantly reducing the complexity of data analysis[2].

Detection should be performed on a Triple Quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for PazePC and the +9 Da shifted transitions for PazePC-D9[4].

References

  • A Targeted Mass Spectrometry Approach to detect and quantify Oxidised Phospholipids in plasma samples of Diabetic patients. bioRxiv.org. 3

  • Methodology to detect oxidised phospholipids and their relevance in disease. portlandpress.com. 1

  • Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library. nih.gov. 5

  • Evaluation of oxidized phospholipids analysis by LC-MS/MS. researchgate.net. 4

  • Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry. mdpi.com. 2

Sources

Application

Determining PazePC-D9 concentration for isotope dilution mass spectrometry

Application Note: Precision Quantification of PazePC-D9 Stock Solutions for Isotope Dilution Mass Spectrometry (IDMS) Executive Summary & Scientific Rationale In the quantification of oxidized phospholipids (OxPLs) such...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Quantification of PazePC-D9 Stock Solutions for Isotope Dilution Mass Spectrometry (IDMS)

Executive Summary & Scientific Rationale

In the quantification of oxidized phospholipids (OxPLs) such as PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine), the accuracy of Isotope Dilution Mass Spectrometry (IDMS) is entirely dependent on the known concentration of the internal standard (IS).[1][2]

Commercial lipid standards, including deuterated analogs like PazePC-D9 , are often supplied as lyophilized powders with nominal masses (e.g., "1 mg").[1] However, relying on gravimetric preparation of these standards is scientifically unsound for quantitative workflows due to:

  • Hygroscopicity: Phospholipids rapidly absorb atmospheric moisture, rendering weight-based concentration calculations inaccurate (often by 10-20%).[1][2]

  • Packing Variations: Residual solvent or salts from the synthesis process contribute to the mass but not the molar content.

  • Adsorption: Lipids adhere to glass vial walls, preventing complete recovery.

Therefore, this protocol mandates the preparation of a Master Stock Solution followed by precise concentration determination using Quantitative NMR (qNMR) as the primary method, with the Rouser Phosphorus Assay as an orthogonal validation. This ensures the "Spike" in your IDMS workflow is traceably accurate.

Analyte Profile: PazePC-D9

  • Target Analyte: PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine).[1][2][3][4]

  • Internal Standard: PazePC-D9 (Deuterated on the choline headgroup,

    
    ).[1]
    
  • Molecular Formula: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    [1]
    
  • Nominal Mass (M+H)+: ~675.5 Da (vs. 666.4 Da for native PazePC).[1][2]

  • Key Feature: The azelaoyl chain (C9 dicarboxylic acid) makes this lipid more polar than native POPC, affecting chromatographic retention.

Workflow Overview

The following diagram illustrates the critical path from receiving the standard to generating the final IDMS data.

IDMS_Workflow cluster_Quant Concentration Determination Raw Lyophilized PazePC-D9 Vial Solubilization Solubilization (CHCl3:MeOH) Raw->Solubilization Do NOT Weigh MasterStock Master Stock Solution Solubilization->MasterStock qNMR Method A: qNMR (Primary) MasterStock->qNMR Aliquot 1 Phos Method B: Rouser Assay MasterStock->Phos Aliquot 2 WorkingSol Working IS Solution qNMR->WorkingSol Calc. Conc. Phos->WorkingSol Validation SampleSpike Sample Spike (IDMS) WorkingSol->SampleSpike LCMS LC-MS/MS Analysis SampleSpike->LCMS

Figure 1: Critical workflow for PazePC-D9 stock calibration. Note that the raw powder is never weighed for concentration; the entire vial is solubilized.

Protocol A: Primary Quantification by qNMR

Principle: qNMR provides a direct molar measurement relative to a traceably weighed internal standard (IS).[1][2] It is non-destructive (if recovered) and independent of the analyte's extinction coefficient.

Reagents:

  • Solvent: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (2:1 v/v).[1] This mixture ensures solubility of both the non-polar palmitoyl tail and the polar phosphocholine/azelaoyl headgroups.
    
  • qNMR Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1][2] Note: Maleic acid is preferred for the methanol-rich solvent system.[1][2]

Procedure:

  • Master Stock Prep: Dissolve the entire content of the PazePC-D9 vial in 2.0 mL of Methanol/Chloroform (1:1). Do not rely on the label weight.

  • Sample Prep:

    • Transfer exactly 600 µL of the Master Stock to a glass vial and dry under

      
      .
      
    • Add exactly 600 µL of the qNMR Solvent containing a known concentration of Maleic Acid (e.g., 1.00 mM).

    • Transfer to a high-quality 5mm NMR tube.[1][2]

  • Acquisition:

    • Instrument: 500 MHz or higher recommended.[1][2]

    • Pulse sequence: 90° pulse with adequate relaxation delay (

      
      , typically 10-15s) to ensure full relaxation.
      
    • Scans: 64 or 128 for sufficient S/N.

  • Integration:

    • Integrate the singlet of Maleic Acid (vinyl protons, ~6.3 ppm).

    • Integrate the PazePC-D9 signal.[1][2] Target: The terminal methyl group of the palmitoyl chain (~0.9 ppm, triplet, 3H) or the glycerol backbone protons (5.2 ppm). Avoid the choline headgroup signal as it is deuterated.

Calculation:



  • 
    : Molar concentration
    
  • 
    : Integral area[1][5]
    
  • 
    : Number of protons (Maleic acid = 2; PazePC terminal methyl = 3)[1]
    

Protocol B: Orthogonal Validation (Rouser Assay)

Principle: Acidic digestion of phospholipids releases inorganic phosphate (


), which forms a complex with molybdate. This validates the qNMR data, ensuring no non-lipid phosphorus contaminants are present.

Procedure:

  • Aliquot: Take three aliquots (e.g., 50 µL) of the Master Stock.

  • Digestion: Add 0.3 mL of 70% Perchloric Acid (

    
    ). Heat at 180°C for 30-60 mins until the solution is clear and colorless. (Warning: Fume hood mandatory) .
    
  • Color Development:

    • Add 1.0 mL ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      .[1]
      
    • Add 0.4 mL 1.25% Ammonium Molybdate.[1][2]

    • Add 0.4 mL 5% Ascorbic Acid.[1][2]

    • Boil for 5 minutes.

  • Measurement: Read Absorbance at 820 nm.

  • Quantification: Compare against a standard curve of

    
    .
    

Protocol C: IDMS LC-MS/MS Method[1][2]

Once the Master Stock concentration is defined (e.g., 1.04 mM), prepare a Working Solution (e.g., 1 µM in MeOH) for spiking.

Chromatography (HILIC vs. Reversed Phase): While C18 is standard for lipids, PazePC is truncated and polar.

  • Recommendation: C18 Column (e.g., Waters BEH C18) allows separation of PazePC from lyso-PC and native PC if a shallow gradient is used.[1]

  • Mobile Phase A: 60:40 ACN:H2O + 10mM Ammonium Formate + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: 90:10 IPA:ACN + 10mM Ammonium Formate + 0.1% Formic Acid.[1][2]

Mass Spectrometry (MRM Transitions): PazePC ionizes efficiently in Positive ESI mode due to the quaternary amine.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
PazePC 666.4

184.130Phosphocholine Headgroup
PazePC 666.4

496.325Loss of Headgroup (Confirmation)
PazePC-D9 675.5

193.130Deuterated Headgroup

Data Processing Logic: The concentration of PazePC in the biological sample is calculated as:

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">


[1]

Where RF (Response Factor) is typically 1.0 for stable isotopes, but should be verified by running a 1:1 mixture of native and deuterated standards.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
qNMR peaks broad Aggregation/Micelles in solvent.[1][2]Adjust solvent to ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(2:1).[1] Ensure water content is low.[1][2]
Low Recovery in IDMS Adsorption to plasticware.[1][2]Use silanized glass vials. Avoid polypropylene for long-term storage of low-conc OxPLs.[1][2]
Signal Suppression Matrix effects in ESI.The co-elution of PazePC-D9 corrects for this perfectly, provided the IS is added before extraction.

References

  • Avanti Polar Lipids. Oxidized Phospholipids and Standards. Available at: [Link][1][2]

  • Burton, L., et al. (2016). Quantitative NMR Spectroscopy for the Calibration of Lipid Standards. Analytical Chemistry.[1][2][6][7][8][9] Available at: [Link][1]

  • Rouser, G., et al. (1970). Two dimensional thin layer chromatographic separation of polar lipids and determination of phospholipids by phosphorus analysis of spots. Lipids.[1][2][4][7][8][9][10][11][12] Available at: [Link][1]

  • Reis, A., et al. (2013). Oxidized phospholipids in inflammation and atherosclerosis: Lipidomics approaches. Journal of Chromatography B. Available at: [Link][1]

Sources

Method

Solid-phase extraction (SPE) methods for PazePC-D9 recovery

Application Note: High-Efficiency Solid-Phase Extraction (SPE) Methods for PAzePC-D9 Recovery in Lipidomics Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid-Phase Extraction (SPE) Methods for PAzePC-D9 Recovery in Lipidomics

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Protocol

Introduction & Scope

Oxidized phospholipids (OxPLs) serve as critical signaling molecules and biomarkers for oxidative stress, apoptosis, and ferroptosis[1][2]. Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzePC) is a highly abundant terminal oxidation product containing a truncated sn-2 acyl chain terminating in a carboxylic acid moiety[3].

Quantifying endogenous PAzePC in complex biological matrices requires the use of its stable isotope-labeled internal standard, PAzePC-D9. Because isotopic variants behave identically to endogenous targets during sample preparation, they compensate for matrix effects and physical losses[1]. As a Senior Application Scientist, I have designed this self-validating Solid-Phase Extraction (SPE) protocol to address the primary failure point in OxPL lipidomics: the differential partitioning of oxidized versus native phospholipids.

Mechanistic Grounding: The Chemistry of PAzePC-D9 Extraction

Designing an SPE protocol for OxPLs requires exploiting their unique amphiphilic properties. PAzePC-D9 consists of a lipophilic sn-1 palmitoyl chain, a zwitterionic phosphocholine headgroup, and a highly polar sn-2 azelaoyl carboxylate[3].

  • Sorbent Selection: A polymeric reversed-phase cartridge (e.g., Strata-X) or a monolithic C18 spin column is ideal. The hydrophobic sn-1 chain ensures strong retention on the C18/polymeric stationary phase during highly aqueous loading conditions[4][5].

  • Interference Removal (Hexane Wash): Biological matrices are rich in neutral lipids (e.g., triacylglycerols, steryl esters) that cause severe ion suppression in LC-MS/MS. Because PAzePC-D9 is anchored to the sorbent via its palmitoyl chain, a non-polar hexane wash selectively elutes these neutral interferents without causing premature OxPL breakthrough[4][6].

  • Elution Strategy: The combination of the zwitterionic headgroup and the sn-2 carboxylate requires a protic, moderately polar solvent to disrupt secondary interactions with the sorbent. Isopropanol provides the optimal dielectric constant to quantitatively elute PAzePC-D9[4].

Causality OxPL PAzePC-D9 (Amphiphilic OxPL) Carboxyl Truncated sn-2 Carboxyl Group OxPL->Carboxyl Phosphocholine Zwitterionic Headgroup OxPL->Phosphocholine Palmitoyl sn-1 Palmitoyl Chain (Lipophilic) OxPL->Palmitoyl Elute Isopropanol Elution (Recovers OxPL) Carboxyl->Elute Requires Polar Solvent Phosphocholine->Elute Soluble in IPA Wash Hexane Wash (Removes Neutrals) Palmitoyl->Wash Retains on C18

Structural causality dictating the SPE solvent selection for PAzePC-D9.

Experimental Protocol: Self-Validating SPE Workflow

Trustworthiness & Self-Validation: To ensure analytical rigor, this protocol incorporates a self-validating framework. By adding PAzePC-D9 as early as possible in the extraction workflow, the ratio of endogenous analyte to internal standard is locked, neutralizing downstream physical losses[1]. Running parallel "post-extraction spiked" blanks allows researchers to calculate absolute SPE recovery versus matrix-induced ion suppression.

Materials & Reagents:

  • Internal Standard: PAzePC-D9 (1 µM working solution in methanol)[1][2].

  • SPE Sorbent: Polymeric Reversed-Phase Cartridges (33 µm, 60 mg/mL) or Monospin C18[4][5].

  • Solvents (LC-MS Grade): Methanol, Water, Hexane, Isopropanol.

Step-by-Step Methodology:

  • Sample Preparation & IS Spiking:

    • Aliquot 100 µL of plasma or 10 mg of tissue homogenate into a microcentrifuge tube.

    • Critical Step: Immediately spike 10 µL of the PAzePC-D9 working solution. Vortex for 30 seconds to ensure equilibration with protein-bound lipids[1].

    • Add 300 µL of ice-cold methanol to precipitate proteins. Centrifuge at 15,000 × g for 10 min at 4°C[4].

    • Dilute the collected supernatant with LC-MS grade water until the methanol concentration is ≤ 10% (v/v). Causality: High organic content during loading will cause the amphiphilic PAzePC-D9 to break through the reversed-phase sorbent[5].

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of Methanol to solvate the polymer bed.

    • Equilibrate with 1 mL of Water. Ensure the sorbent bed does not dry out prior to loading.

  • Sample Loading:

    • Load the diluted supernatant onto the cartridge. Apply a gentle vacuum to maintain a flow rate of ~1 mL/min.

  • Washing (Interference Removal):

    • Wash with 1 mL of Water to remove salts, amino acids, and highly polar metabolites.

    • Wash with 1 mL of Hexane to eliminate neutral lipids[4][6].

  • Elution:

    • Elute the purified OxPL fraction with 1 mL of Isopropanol into a clean glass vial[4].

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas (N

      
      )[5].
      
    • Reconstitute the lipid film in 100 µL of the LC-MS starting mobile phase (e.g., Acetonitrile/Methanol/Water containing 5 mM ammonium formate)[5][7].

SPE_Workflow A 1. Biological Sample (Plasma/Tissue) B 2. Spike PAzePC-D9 IS (Early Addition) A->B Avoids loss C 3. Protein Precipitation (Cold MeOH) B->C Extract lipids E 5. Sample Loading (10% MeOH aq.) C->E Supernatant D 4. SPE Conditioning (MeOH -> H2O) D->E Prepped Cartridge F 6. Wash Step (H2O -> Hexane) E->F Retain OxPLs G 7. Elution (Isopropanol) F->G Remove neutrals H 8. LC-MS/MS Analysis G->H Reconstitute

Step-by-step SPE workflow for PAzePC-D9 extraction and LC-MS/MS analysis.

Data Presentation & Quality Control Metrics

The following table summarizes the expected quantitative performance of this SPE method when analyzed via LC-ESI-MS/MS in positive ion mode. The D9 isotopic shift (+9 Da on the precursor, +9 Da on the phosphocholine product ion) provides a clean MRM channel free from endogenous PAzePC interference.

ParameterExpected Value / SpecificationCausality / Note
Analyte PAzePC-D9Deuterated internal standard
Precursor Ion [M+H]⁺ m/z 687.4+9 Da mass shift relative to native PAzePC
Product Ion (MRM) m/z 193.1D9-phosphocholine headgroup fragment
Absolute SPE Recovery > 85%Optimized via isopropanol elution
Matrix Effect < 15% Ion SuppressionMitigated by hexane wash removing neutral lipids

References

Sources

Application

Application Note: Protocol for Spiking PazePC-D9 into Biological Tissue Samples

Abstract & Scope This application note details the protocol for spiking 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9 (PazePC-d9) into biological tissue homogenates. PazePC is a truncated oxidized phospholipid (O...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for spiking 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9 (PazePC-d9) into biological tissue homogenates. PazePC is a truncated oxidized phospholipid (OxPL) derived from the oxidative fragmentation of POPC. It serves as a critical biomarker for oxidative stress, atherosclerosis, and apoptotic signaling.

Quantifying OxPLs in tissue is fraught with challenges:

  • Artifactual Oxidation: Sample processing can induce artificial oxidation, generating false positives.

  • Matrix Effects: Tissue lipids suppress ionization in Mass Spectrometry.

  • Lability: The azelaoyl sn-2 chain is susceptible to hydrolysis.

The Solution: This protocol utilizes PazePC-d9 as a surrogate Internal Standard (ISTD). By spiking the deuterated standard prior to tissue disruption, we create a self-validating system where the ISTD experiences the exact same extraction efficiency, matrix suppression, and degradation as the endogenous analyte, allowing for precise Isotope Dilution Mass Spectrometry (IDMS) quantitation.

Critical Materials & Preparation

Reagents
ReagentGradePurpose
PazePC-d9 >99% PurityInternal Standard (ISTD).
Methanol (MeOH) LC-MS GradeHomogenization solvent; protein precipitation.
MTBE HPLC GradeExtraction solvent (Matyash method).[1][2]
BHT Synthesis GradeButylated hydroxytoluene; antioxidant to stop auto-oxidation.[3]
Ammonium Acetate LC-MS GradeMobile phase additive for ionization.
Water Milli-QAqueous phase separation.
Preparation of "Stop-Ox" Spiking Solution

Standard solutions must be prepared in glass to avoid plasticizer leaching.

  • BHT Stock (1000x): Dissolve 10 mg BHT in 1 mL Methanol.

  • PazePC-d9 Stock: Reconstitute PazePC-d9 powder in Methanol to 100 µM. Store at -80°C.

  • Working Spiking Mix (The "Stop-Ox" Solution):

    • Dilute PazePC-d9 Stock to 1 µM in Methanol.

    • Add BHT Stock to a final concentration of 0.01% (w/v) .

    • Rationale: This single solution delivers the ISTD and the antioxidant simultaneously. By using Methanol, we ensure immediate protein precipitation and enzyme inactivation upon contact with the tissue.

Experimental Workflow: The Modified Matyash Method

We utilize a modified Matyash (MTBE) extraction.[1][2] Unlike the traditional Folch (Chloroform) method, the lipid-rich MTBE phase is the upper layer , making recovery easier and reducing contamination from the protein pellet.

Step 1: Tissue Homogenization & Spiking

Critical Control Point: Do not add the spike to a solid tissue chunk. The spike must be integrated into the homogenate to equilibrate with endogenous lipids.

  • Weigh 10–30 mg of frozen tissue into a glass homogenization tube (e.g., Precellys glass or zirconium oxide beads).

  • Immediately add 300 µL of ice-cold "Stop-Ox" Spiking Solution (containing PazePC-d9 and BHT).

    • Mechanism:[4][5] The cold methanol denatures lipases (preventing PazePC hydrolysis) and the BHT scavenges radical initiators.

  • Homogenize at 4°C (e.g., 6,000 rpm for 30 sec).

  • Incubate on ice for 10 minutes to allow ISTD equilibration with membrane lipids.

Step 2: Two-Phase Partitioning
  • Add 1000 µL of MTBE to the homogenate.

  • Vortex vigorously for 30 minutes at 4°C.

  • Add 250 µL of MS-grade Water to induce phase separation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

Step 3: Collection & Drying[3]
  • Collect the Upper Organic Phase (MTBE) .

    • Note: PazePC is amphipathic but will partition into the organic phase in this system.

  • Transfer to a clean amber glass vial.

  • Dry under a gentle stream of Nitrogen (N₂) at 30°C. Do not over-dry.

Step 4: Reconstitution
  • Reconstitute in 100 µL of Methanol/Water (9:1) .

  • Transfer to an LC-MS vial with a glass insert.

Visualization: Workflow Logic

LipidExtraction Tissue Frozen Tissue (10-30mg) Homogenate Homogenization (Protein Precipitation) Tissue->Homogenate SpikeMix Stop-Ox Spiking Mix (MeOH + BHT + PazePC-d9) SpikeMix->Homogenate Co-Extraction Spike Extraction MTBE Addition (Vortex 30 min) Homogenate->Extraction PhaseSep Phase Separation (+H2O, Centrifuge) Extraction->PhaseSep UpperPhase Upper Phase (MTBE) Contains: PazePC & PazePC-d9 PhaseSep->UpperPhase LowerPhase Lower Phase (Aq) Salts & Proteins PhaseSep->LowerPhase Analysis LC-MS/MS Analysis (MRM Mode) UpperPhase->Analysis N2 Dry & Reconstitute

Caption: Workflow for co-extraction spiking of PazePC-d9 using the Matyash method to ensure equilibration.

LC-MS/MS Methodology

PazePC is more polar than long-chain PCs due to the carboxylic acid at sn-2. Standard C18 gradients must be adjusted to prevent it from eluting in the void volume.

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[6]

Gradient Conditions
Time (min)% Mobile Phase A% Mobile Phase BFlow (mL/min)
0.090100.4
2.070300.4
10.001000.4
12.001000.4
12.190100.4
  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Acetate.

MRM Transitions (Positive Ion Mode)

PazePC ionizes well in ESI+ as the protonated ion


. The dominant fragment is the phosphocholine headgroup (

184).
AnalytePrecursor (

)
Product (

)
Collision Energy (V)
PazePC (Endogenous) 666.4184.135
PazePC-d9 (ISTD) 675.4193.135

Note: The d9 label is typically on the choline headgroup. Therefore, the Precursor shifts by +9 Da, and the Product (Headgroup) also shifts by +9 Da (184


 193).

Quality Control: The Self-Validating System

To ensure scientific integrity, every batch must include a Recovery Check .

Recovery Calculation

Compare the Area Count of PazePC-d9 spiked Pre-Extraction (samples) vs. PazePC-d9 spiked Post-Extraction (into a blank matrix extract).



  • Acceptance Criteria: 70% – 110%.

  • Correction: If recovery is consistent (CV < 15%), the IDMS method automatically corrects for the loss. If recovery varies wildly (>20% CV), the homogenization step is likely inconsistent.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link

  • Reis, A., & Spickett, C. M. (2012). Chemistry of phospholipid oxidation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(10), 2374–2387. Link

  • Tyurina, Y. Y., et al. (2014). Mass-spectrometric characterization of phospholipids and their primary peroxidation products in rat cortical neurons during staurosporine-induced apoptosis. Journal of Neurochemistry, 126(6), 762-775. Link

Sources

Method

Application Note: Absolute Quantitative Profiling of Oxidized Phospholipids Using PazePC-D9

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Quantitative Lipidomics, Biomarker Discovery, and Oxidative Stress Profiling Introduction: The Analytical Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Quantitative Lipidomics, Biomarker Discovery, and Oxidative Stress Profiling

Introduction: The Analytical Challenge of Oxidized Lipids

Oxidized phospholipids (OxPLs) are potent bioactive lipid mediators generated during severe oxidative stress. They play critical mechanistic roles in the pathogenesis of atherosclerosis, neurodegeneration, and ischemia-reperfusion injury [1]. Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzPC) is a highly stable, truncated end-product resulting from the lipid peroxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC).

Quantifying PAzPC in complex biological matrices (e.g., plasma, tissue homogenates) presents severe analytical challenges. OxPLs are present at trace levels (often <0.1% of total phospholipids) and are highly susceptible to ion suppression during electrospray ionization (ESI) [2]. Relying on unoxidized phosphatidylcholine (PC) internal standards leads to inaccurate quantification because unoxidized PCs elute at different retention times in reverse-phase liquid chromatography (RPLC), exposing them to entirely different matrix effects.

To engineer a self-validating quantitative system, PazePC-D9 (deuterated PAzPC) must be employed as the gold-standard internal standard (IS).

Mechanistic Insights: The Causality Behind PazePC-D9

As a Senior Application Scientist, I emphasize that trustworthiness in lipidomics is not achieved by merely running samples; it is engineered into the sample preparation and acquisition logic. The selection of PazePC-D9 is grounded in three causal principles:

  • Chromatographic Co-elution: The deuterium label does not significantly alter the lipophilicity of the molecule. PazePC-D9 co-elutes exactly with endogenous PAzPC, ensuring both molecules experience the exact same ion suppression or enhancement in the MS source.

  • Isotopic Fidelity (+9 Da Shift): Endogenous PAzPC (m/z 666.4) has natural

    
    C isotopic contributions at M+1, M+2, and M+3. A +9 Da mass shift (m/z 675.4) ensures zero isotopic overlap between the analyte and the IS, eliminating false-positive signal inflation.
    
  • Extraction Recovery Correction: By spiking PazePC-D9 prior to lipid extraction, any physical loss of the analyte during phase separation or drying is perfectly mirrored by the IS. The final peak area ratio (Analyte/IS) remains constant, mathematically canceling out recovery variations.

Pathway PAPC Endogenous PAPC (Lipid Membrane) PAzPC PAzPC (Truncated OxPL) PAPC->PAzPC Lipid Peroxidation ROS Oxidative Stress (ROS / RNS) ROS->PAzPC Chain Cleavage Receptors Pattern Recognition Receptors (TLR4, CD36) PAzPC->Receptors Binding Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Receptors->Inflammation NF-κB Activation

Fig 1. Oxidative cleavage of PAPC generates PAzPC, triggering pro-inflammatory TLR4/CD36 signaling.

Experimental Workflow and Protocols

The following protocol utilizes a modified Methyl tert-butyl ether (MTBE) extraction. Causality note: MTBE is chosen over the traditional Folch (Chloroform/Methanol) method because the lipid-rich organic layer forms on top of the aqueous layer. This prevents the pipette tip from passing through the protein disk during collection, drastically reducing protein carryover and subsequent MS capillary clogging [3].

Workflow Sample Biological Sample (Plasma / Tissue) Spike Spike PazePC-D9 IS (Pre-extraction) Sample->Spike Extract Biphasic Lipid Extraction (MTBE / MeOH / H2O) Spike->Extract Ensures recovery correction LC Reverse-Phase LC (C18 Column) Extract->LC Organic Phase MS ESI-MS/MS (QqQ) MRM Mode LC->MS Co-elution of PAzPC & D9-IS Data Absolute Quantification (Peak Area Ratio) MS->Data

Fig 2. Quantitative lipidomics workflow utilizing pre-extraction PazePC-D9 spiking and LC-MS/MS.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Prepare a working solution of PazePC-D9 (Internal Standard) at 1 µg/mL in MS-grade Methanol.

  • Ensure all solvents (MTBE, Methanol, Water) are LC-MS grade to prevent background noise. Add 0.01% Butylated hydroxytoluene (BHT) to the methanol to prevent ex vivo auto-oxidation of lipids during extraction.

Step 2: Sample Spiking

  • Aliquot 50 µL of plasma (or 20 mg of homogenized tissue) into a 2 mL glass vial.

  • Add 10 µL of the PazePC-D9 working solution directly to the sample. Vortex for 10 seconds. Crucial: Spiking must occur before any solvent addition to capture true extraction efficiency.

Step 3: Biphasic Lipid Extraction (MTBE Method)

  • Add 225 µL of ice-cold Methanol (containing 0.01% BHT) to the sample. Vortex for 30 seconds to precipitate proteins.

  • Add 750 µL of MTBE. Incubate the mixture on a shaker at room temperature for 15 minutes.

  • Add 188 µL of MS-grade Water to induce phase separation. Vortex vigorously for 20 seconds.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Carefully transfer the upper organic phase (MTBE layer) to a clean glass vial.

  • Dry the organic phase under a gentle stream of Nitrogen gas. Reconstitute the lipid pellet in 100 µL of Isopropanol/Acetonitrile/Water (2:1:1, v/v/v) prior to LC-MS/MS injection.

Step 4: LC-MS/MS Acquisition

  • Column: C18 Reverse-Phase Column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid. (Causality: Isopropanol is required to elute highly hydrophobic lipid species and prevent column carryover).

  • Ionization: Positive ESI mode.

Data Presentation & Validation Parameters

To ensure robust quantification, Multiple Reaction Monitoring (MRM) transitions must be optimized. Table 1 details the specific transitions, assuming the D9 label is located on the phosphocholine headgroup (N(CD3)3), which yields a distinct 193.1 m/z diagnostic fragment compared to the endogenous 184.1 m/z phosphocholine headgroup.

Table 1: MRM Transitions for Targeted OxPC Profiling

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
PAzPC 666.4184.12850
PazePC-D9 (IS) 675.4193.12850
POVPC 594.4184.12650
PGPC 610.4184.12650
PONPC 650.4184.12850

Table 2: Typical Method Validation Parameters for PAzPC

Validation ParameterValue / RangeStrict Acceptance Criteria
Linear Dynamic Range 0.5 - 500 ng/mLR² > 0.995 (1/x weighting)
Limit of Detection (LOD) 0.15 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.5 ng/mLS/N ≥ 10, CV ≤ 20%
Extraction Recovery 85% - 92%Consistent across 3 QC levels
Matrix Effect 98% - 102%85% - 115% (IS-normalized)

Note: The near-perfect Matrix Effect (98-102%) is a direct mathematical result of using the PazePC-D9 internal standard, which perfectly normalizes the ion suppression observed in complex biological matrices.

References

  • Impact of Oxidized Phospholipids on Outcomes from Cerebral Ischemia and Reperfusion Injury Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • The endothelial plasma membrane lipidome and its remodeling under hyperglycemia: an exploratory study Source: Frontiers in Cell and Developmental Biology URL:[Link]

  • A simplified procedure for semi-targeted lipidomic analysis of oxidized phosphatidylcholines induced by UVA irradiation Source: Journal of Lipid Research (via NCBI PMC) URL:[Link]

Application

Application Note: Quantification of Oxidized Phospholipid PAzePC using PAzePC-D9 Isotope Dilution LC-MS/MS

Abstract & Scientific Rationale Oxidized phospholipids (OxPLs) are critical biomarkers in atherosclerosis, inflammation, and apoptotic signaling. Among these, PAzePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Oxidized phospholipids (OxPLs) are critical biomarkers in atherosclerosis, inflammation, and apoptotic signaling. Among these, PAzePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) represents a specific oxidation product of PAPC where the sn-2 arachidonoyl chain is oxidatively truncated to a 9-carbon dicarboxylic acid derivative.

Quantifying PAzePC in biological matrices (plasma, tissue, cell culture) is analytically challenging due to:

  • Low Endogenous Abundance: Requiring high-sensitivity detection.

  • Matrix Interference: Lipids in plasma cause significant ion suppression.

  • Chemical Instability: The molecule is prone to hydrolysis and further oxidation.

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . By spiking samples with a stable isotope-labeled internal standard (PAzePC-D9 ) prior to extraction, we normalize for variations in extraction efficiency, ionization suppression, and injection volume. The D9 standard (typically labeled on the choline headgroup or palmitoyl tail) co-elutes with the analyte but is mass-resolved, providing the highest tier of quantitative rigor.

Materials & Reagents

Standards
  • Analyte: PAzePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine).[1][2][3][4][5][6] MW: ~665.8 Da.

  • Internal Standard (ISTD): PAzePC-D9.[7][8] MW: ~674.8 Da (assuming d9-choline labeling).

    • Note: Verify the specific labeling position (choline vs. fatty acid) on your Certificate of Analysis to determine the correct MRM transition.

Reagents
  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Water, Chloroform (CHCl₃) or MTBE.

  • Additives: Formic Acid (FA), Ammonium Acetate (AmAc), Butylated Hydroxytoluene (BHT) - Crucial antioxidant.

  • Surrogate Matrix: 4% Fatty-Acid Free BSA in PBS or Stripped Human Plasma (for calibration curve construction to mimic matrix viscosity without endogenous background).

Experimental Workflow

Diagram: Extraction & Analysis Logic

The following flowchart illustrates the critical path from sample thawing to data acquisition. Note the "Co-Extraction" principle where the ISTD equilibrates with the biological matrix.

PAzePC_Workflow Sample Biological Sample (Plasma/Serum 100 µL) ISTD Add PAzePC-D9 ISTD (Normalization Step) Sample->ISTD Spiking Extract Liquid-Liquid Extraction (CHCl3:MeOH 2:1) + 0.01% BHT (Antioxidant) ISTD->Extract Equilibrate PhaseSep Phase Separation Collect Organic Layer Extract->PhaseSep Dry Evaporate to Dryness (N2 stream @ 35°C) PhaseSep->Dry Recon Reconstitute (MeOH:Water 1:1) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Caption: Step-by-step isotope dilution workflow ensuring ISTD corrects for extraction losses.

Preparation of Standards

Stock Solutions (Critical Steps)

Lipids are sticky and hygroscopic. Proper handling is vital to prevent concentration errors.

  • Primary Stock (1 mg/mL): Dissolve PAzePC and PAzePC-D9 powders separately in Chloroform:Methanol (1:1) .

    • Why? Pure methanol may not fully solubilize the palmitoyl chain; chloroform ensures complete dissolution.

  • Storage: Store at -80°C in amber glass vials with Teflon-lined caps. Purge headspace with Argon or Nitrogen to prevent oxidation.

Working Solutions

Prepare intermediate dilutions in Methanol (compatible with LC mobile phases).

  • Analyte Working Std: 10 µg/mL PAzePC in MeOH.

  • ISTD Working Solution: 500 ng/mL PAzePC-D9 in MeOH.

    • Target: This concentration should yield a signal ~10x higher than the Lower Limit of Quantitation (LLOQ).

Calibration Curve Construction

The Surrogate Matrix Approach

Since PAzePC may be present in "blank" plasma, use a surrogate matrix for the calibration curve to establish a true zero point while mimicking matrix complexity.

  • Matrix: 4% BSA in PBS.

Dilution Scheme

Goal: Create an 8-point curve ranging from 1 ng/mL to 1000 ng/mL. Fixed Parameter: ISTD is added at a constant 50 ng/mL final concentration to all samples (Standards, QCs, and Unknowns).

Standard IDConcentration (ng/mL)Preparation Method
STD 8 100020 µL Working Std (50 µg/mL) + 980 µL Matrix
STD 7 500500 µL STD 8 + 500 µL Matrix
STD 6 200400 µL STD 7 + 600 µL Matrix
STD 5 100500 µL STD 6 + 500 µL Matrix
STD 4 50500 µL STD 5 + 500 µL Matrix
STD 3 10200 µL STD 4 + 800 µL Matrix
STD 2 5500 µL STD 3 + 500 µL Matrix
STD 1 1200 µL STD 2 + 800 µL Matrix
Blank 0Matrix only + ISTD
Double Blank 0Matrix only (No ISTD) - Check for interference

Sample Preparation Protocol

Step 1: Aliquoting & Spiking
  • Transfer 100 µL of sample (Plasma/Serum) or Calibration Standard into a 1.5 mL glass tube (or chemically resistant Eppendorf).

  • Add 10 µL of ISTD Working Solution (PAzePC-D9) to every tube except Double Blanks.

  • Vortex gently for 10 seconds. Allow to equilibrate for 5 minutes on ice.

Step 2: Extraction (Modified Folch)
  • Add 600 µL of ice-cold Chloroform:Methanol (2:1, v/v) containing 0.01% BHT.

    • Expert Insight: The BHT prevents the azelaoyl chain from oxidizing further into shorter chain fragments during processing [1].

  • Vortex vigorously for 1 minute.

  • Add 150 µL of Water (or 0.1% Formic Acid in water) to induce phase separation.

    • Note: Acidification helps protonate the carboxylic acid on PAzePC, improving partitioning into the organic layer.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

Step 3: Recovery & Reconstitution[9]
  • Carefully transfer the lower organic phase (Chloroform layer) to a fresh glass vial.

    • Caution: Avoid taking the protein interface layer.

  • Dry the solvent under a gentle stream of Nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Methanol:Water (80:20) .

  • Transfer to LC vials with glass inserts.

LC-MS/MS Method Parameters

Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 60:40 Water:ACN + 10 mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Acetate + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 40% B

    • 1-8 min: Ramp to 99% B

    • 8-10 min: Hold 99% B (Wash)

    • 10.1 min: Re-equilibrate 40% B

Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Transitions (MRM):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell (ms)
PAzePC 666.5 [M+H]⁺184.1 (Phosphocholine)~3050
PAzePC-D9 675.5 [M+H]⁺184.1 or 193.1*~3050

*Note: If D9 is on the choline headgroup, the product ion is 193.1. If D9 is on the palmitoyl tail, the product ion remains 184.1. Consult your specific standard's CoA [2].

Data Analysis & Validation Logic

Calculation

Quantification is based on the Area Ratio :



Plot Ratio (y) vs. Concentration (x) . Use Linear Regression with 1/x² weighting .

  • Why 1/x²? Bioanalytical data typically exhibits heteroscedasticity (variance increases with concentration). Weighting ensures accuracy at the low end (LLOQ) [3].

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity: r² > 0.99.[9]

  • Accuracy: Calculated concentration of standards must be within ±15% of nominal (±20% for LLOQ).

  • Precision: CV < 15% across replicates.

Diagram: Calibration Logic

Calibration_Logic RawData Raw Peak Areas (Analyte & ISTD) RatioCalc Calculate Ratio (Area Analyte / Area ISTD) RawData->RatioCalc Regression Linear Regression (y = mx + c) Weighting: 1/x² RatioCalc->Regression Standards Quant Quantify Unknowns x = (Ratio - c) / m RatioCalc->Quant Samples Regression->Quant Apply Fit

Caption: Data processing flow from raw signal to final concentration using weighted regression.

References

  • Avanti Polar Lipids. PAzePC Product Information & Handling. Retrieved from [Link]

  • Gu, H., et al. (2014). Good Practices in LC-MS-Based Lipidomics. Journal of Chromatography B. Retrieved from [Link]

  • Reis, A., et al. (2013). Oxidized phospholipids in inflammation: Mass spectrometry approaches. Frontiers in Physiology. Retrieved from [Link]

Sources

Method

Application Note: Optimized Reconstitution Strategies for Deuterated Oxidized Phospholipids (PazePC-D9)

Executive Summary PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9) represents a critical class of internal standards used to quantify oxidative stress biomarkers in biological matrices.[1][2][3] Unlike c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9) represents a critical class of internal standards used to quantify oxidative stress biomarkers in biological matrices.[1][2][3] Unlike canonical phospholipids, PazePC contains a truncated sn-2 acyl chain ending in a carboxylic acid (azelaic acid).[1][2][3][4] This structural modification introduces unique amphiphilic properties—specifically increased polarity and pH sensitivity—that render standard lipid reconstitution protocols (e.g., Folch or Bligh-Dyer mimics) suboptimal for pure standard preparation.[1][2][3]

This guide provides a validated, self-consistent framework for reconstituting, storing, and utilizing lyophilized PazePC-D9, ensuring isotopic fidelity and preventing common pitfalls such as acyl migration and hydrolysis.[1][2][3]

Physicochemical Context & Solvent Logic[1][2][3][4]

To select the correct solvent, one must understand the molecule's "conflict":

  • The Headgroup: The phosphocholine headgroup (zwitterionic) is highly polar.[1][3]

  • The sn-1 Chain: The palmitoyl chain (C16:0) is hydrophobic.[1][3]

  • The sn-2 Chain (The Differentiator): The azelaoyl chain contains a terminal carboxylic acid.[1][3] At neutral pH, this deprotonates, creating a lipid with a net negative charge (anionic character) alongside the zwitterionic headgroup.[3]

Solvent Compatibility Matrix

The following table summarizes solvent efficacy based on dielectric constants and lipid solubility parameters.

Solvent SystemSolubility RatingApplication ContextTechnical Notes
Methanol (LC-MS Grade) Optimal Working Standards, LC-MS InfusionExcellent solubility due to high polarity; compatible with ESI source.[1][2][3]
Chloroform HighLong-term Stock StoragePrevents hydrolysis; best for high concentrations (>1 mg/mL).[1][3] Incompatible with plasticware.
Ethanol (Abs.) GoodCell Culture / Biological AssaysBiocompatible; less toxic than MeOH/CHCl3.[1][3]
Water (100%) Poor / Risky Avoid Promotes micelle formation and rapid hydrolysis of the sn-2 ester bond.[1][3]
Hexane/Isopropanol ModerateNormal Phase LCUseful only for specific chromatographic separations.[1][3]

Core Protocol: Reconstitution of Lyophilized PazePC-D9

Materials Required[1][2][3][4][5][7][8][9]
  • Lyophilized PazePC-D9 (Store at -20°C or -80°C until use).[1][2][3]

  • Solvent: Methanol (LC-MS Grade) or Chloroform (HPLC Grade, ethanol-stabilized).[1][2][3]

  • Vials: Amber glass vials with Teflon-lined screw caps (Silanized glass preferred to minimize adsorption).

  • Gas: Argon or Nitrogen stream (High purity).[1][3]

  • Equipment: Vortex mixer, Sonicator bath (optional).

Step-by-Step Methodology
Phase A: Environment Preparation[1][2]
  • Equilibration: Remove the lyophilized lipid vial from the freezer and allow it to equilibrate to room temperature (approx. 20–30 mins) before opening .

    • Scientific Rationale: Opening a cold vial introduces atmospheric moisture condensation, which catalyzes ester hydrolysis.[1][3]

  • Static Control: Use an anti-static gun if available, as lyophilized lipids can be electrostatic and "jump" out of the vial.[1][3]

Phase B: Primary Stock Preparation (1 mg/mL or 1 mM)

For LC-MS Internal Standard use, Methanol is the preferred solvent.[1][2][3]

  • Solvent Addition: Add the calculated volume of Methanol directly to the original vial to achieve the target concentration (e.g., for 1 mg lipid, add 1 mL MeOH).[1][3]

    • Note: If the lipid is a film on the glass wall, ensure the solvent washes the sides.[1]

  • Dissolution: Vortex gently for 30 seconds.

    • Visual Check: The solution should be clear and colorless.[3] If particles persist, brief sonication (10–15 sec) in a water bath is permissible.[1][3] Do not overheat.

  • Transfer: Transfer the solution to a clean, amber glass vial with a Teflon-lined cap.

    • Critical:Never use plastic pipette tips for long-term storage transfers if using Chloroform.[1][3] For Methanol, high-quality PP tips are acceptable for rapid transfer, but glass syringes are superior.[1][2][3]

Phase C: Working Standard Preparation (Dilution)[1][2][3]
  • Dilute the Primary Stock using Methanol or Acetonitrile/Water (90:10) to the desired working concentration (e.g., 1 µM or 100 ng/mL).[1][3]

  • Acyl Migration Warning: Avoid storing diluted standards in 100% aqueous buffers for >4 hours. The sn-2 azelaoyl group is prone to migrating to the sn-3 position in aqueous environments, complicating MS quantitation.[1]

Visualization: Reconstitution Workflow

The following diagram illustrates the decision tree and workflow for handling PazePC-D9.

ReconstitutionWorkflow Start Lyophilized PazePC-D9 (-80°C Storage) Equilibrate Equilibrate to RT (30 mins, Desiccator) Start->Equilibrate SolventChoice Select Solvent System Equilibrate->SolventChoice MeOH Methanol (LC-MS Grade) SolventChoice->MeOH For LC-MS/General Use CHCl3 Chloroform SolventChoice->CHCl3 For Long-term Stability Dissolve Vortex (30s) Optional: Sonicate MeOH->Dissolve CHCl3->Dissolve Stock Primary Stock Solution (1 mg/mL) Dissolve->Stock Aliquot Aliquot into Amber Glass (Teflon-lined caps) Stock->Aliquot Purge Purge Headspace with Argon/N2 Aliquot->Purge Store Store at -80°C Purge->Store

Figure 1: Decision tree for solvent selection and reconstitution of PazePC-D9.

Stability & Storage Protocols

The "Oxidized" nature of PazePC makes it paradoxically stable against oxidative degradation (since the double bond is already cleaved) but highly susceptible to hydrolysis and acyl migration .[1][3]

The "Golden Rules" of Storage
  • Temperature: Store all stock solutions at -80°C . -20°C is acceptable for short-term (<1 month), but -80°C prevents solvent evaporation and chemical degradation.[1][3]

  • Inert Atmosphere: Always purge the vial headspace with Argon or Nitrogen before closing.[1][3] Oxygen is less of a concern than moisture, but inert gas displaces humid air.[3]

  • Container Material:

    • Chloroform stocks: MUST use Glass.

    • Methanol stocks: Glass preferred; high-quality Polypropylene (PP) is acceptable for short-term working aliquots (days).[1][2][3]

  • Usage Cycle: Minimize freeze-thaw cycles. Aliquot the Primary Stock into small volumes (e.g., 50 µL) so that a single vial is thawed, used, and discarded (or used for a short duration).

Troubleshooting & QC

Common Issues and Solutions
SymptomProbable CauseCorrective Action
Signal Loss (MS) Adsorption to plasticSwitch to silanized glass vials.[1][2][3] PazePC is sticky due to the carboxyl tail.[3]
Split Peaks (LC) Acyl MigrationCheck pH of mobile phase. Ensure pH < 7. Avoid leaving samples in autosampler >12h at RT.
Precipitation High Aqueous ContentEnsure organic solvent content >50% in stock. Do not dilute directly into 100% PBS without BSA carrier.[1][3]
Mass Shift (+16 Da) Oxidation (Rare)PazePC is already oxidized, but check for further degradation of the sn-1 chain if impurities exist.[1][2][3]
Validation of Reconstitution

To verify the integrity of your reconstituted standard, perform a Precursor Ion Scan (PIS) of m/z 184 (Phosphocholine headgroup) or a Neutral Loss Scan (NLS).[1][3]

  • Target m/z: Calculate the exact mass based on the specific "D9" label (usually +9 Da on the choline headgroup).[1][3]

  • PazePC (Unlabeled) Exact Mass: ~665.4 Da (Negative Mode, [M-H]-).[1][2][3]

  • PazePC-D9: Expect shift corresponding to the label (e.g., ~674.4 Da).[1][3]

References

  • Avanti Polar Lipids. PAzePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) Product Information.[1][2][3] Accessed October 2023.[1][3] [Link][1][2][3]

  • LIPID MAPS® Structure Database. LMSD Record: 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine.[1][2][3][Link][1][2][3]

  • Reis, A., & Spickett, C. M. (2012).[1][3] Chemistry of phospholipid oxidation and its detection by mass spectrometry. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(10), 2374-2387.[1][2][3] [Link][1][2][3]

Disclaimer: This protocol is intended for research use only. Always consult the specific Certificate of Analysis (CoA) provided by the manufacturer for batch-specific solubility data.[1][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low signal intensity for PazePC-D9 in LC-MS

Status: Active Ticket ID: TS-LIPID-OX-009 Subject: Troubleshooting Low Signal Intensity for PazePC-D9 in LC-MS Assigned Specialist: Senior Application Scientist, Lipidomics Division[1][2][3] Executive Summary You are exp...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: TS-LIPID-OX-009 Subject: Troubleshooting Low Signal Intensity for PazePC-D9 in LC-MS Assigned Specialist: Senior Application Scientist, Lipidomics Division[1][2][3]

Executive Summary

You are experiencing low signal intensity for PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9).[1][2][3] This is not a standard phospholipid; it is an Oxidized Phospholipid (OxPL) with a truncated sn-2 chain ending in a carboxylic acid.[1][2][3][4]

Unlike standard Phosphatidylcholines (PCs) like DPPC or DOPC, PazePC contains three distinct functional regions that complicate analysis:

  • The PC Headgroup: Zwitterionic (Permanent positive charge).

  • The sn-2 Azelaoyl Tail: Contains a terminal carboxylic acid (COOH), making the molecule more polar and pH-sensitive.[1][2][3]

  • The Deuterium Label (D9): Depending on the manufacturer, this is located either on the choline methyls or the palmitoyl tail, drastically altering your MRM transitions.

This guide uses a "Process of Elimination" workflow to isolate whether your issue is Chemical (Stability/Adsorption), Chromatographic (Peak Shape), or Spectrometric (Ionization/Transitions).[3]

Phase 1: The "Is It Real?" Check (System Suitability)

Before altering your biology, we must validate the chemistry.

Q1: Are you monitoring the correct MRM transition?

The Trap: Users often assume all PC lipids fragment to m/z 184 (phosphocholine).[3] The Reality: If your PazePC-D9 is labeled on the headgroup (common for class-specific Internal Standards), the fragment shifts to m/z 193 .[1][2][3] If you monitor 184, you will see zero signal.

Action: Check your Certificate of Analysis (CoA) for the label position.[3]

Label PositionPrecursor Ion (

)
Product Ion (Quant)Why?
Choline-d9 (Headgroup)~675.5193.1 The fragment carries the 9 deuteriums.[1][2][3]
Palmitoyl-d9 (Tail)~675.5184.1 The fragment is the unlabeled headgroup.[1][2][3]

Note: The exact precursor mass depends on the specific isotope enrichment.[3] Always run a Q1 scan (Precursor scan) of your standard to confirm the parent mass.[3]

Phase 2: Sample Preparation & Solubility

Q2: Is the standard sticking to your consumables?

The Science: PazePC is an "amphipathic" molecule with a twist.[3] The azelaoyl group makes it more water-soluble than long-chain PCs, but it is still sticky.[1][2]

  • Plastic Binding: Oxidized lipids adhere rapidly to polypropylene (PP) tubes, especially in aqueous solutions.[3]

  • Solubility: It is less soluble in pure hexane/isooctane than standard PCs due to the polar carboxyl group.[3]

Protocol: The "Glass vs. Plastic" Recovery Test

  • Prepare a 1 µM solution of PazePC-D9 in Methanol (Glass vial).

  • Transfer half to a Polypropylene (PP) microcentrifuge tube. Incubate for 30 mins.

  • Transfer the other half to a Glass insert. Incubate for 30 mins.

  • Inject both.

  • Result: If the PP sample is <80% of the Glass sample, you have non-specific binding.

Solution:

  • Use Glass-coated plates or low-bind PP tubes.[1][2][3]

  • Ensure your injection solvent contains at least 50% organic (MeOH or ACN) to keep the lipid solvated and off the walls.[3]

Phase 3: Chromatography & Peak Shape[1][2][3][5]

Q3: Is your signal "diluted" by poor peak shape?

The Science: The sn-2 azelaoyl group ends in a carboxylic acid (


).[1][2][3]
  • At Neutral pH: The COOH ionizes to COO-.[1][2][3] The molecule becomes a zwitterion with a net negative tail.[3] This causes "tailing" on C18 columns due to ionic interactions with residual silanols.[2][3]

  • Peak Broadening: A wide peak (30s width) has 10x lower height (intensity) than a sharp peak (3s width), even if the area is the same.[1][3]

Optimization Table: Mobile Phase Modifiers

ModifierEffect on PazePCRecommendation
Formic Acid (0.1%) Protonates the sn-2 COOH.[1][2][3]Highly Recommended. Keeps the tail neutral for better C18 retention and sharp peaks.[3]
Ammonium Acetate (Neutral) COOH deprotonates.[3]Avoid for C18. Causes peak tailing and early elution.[2][3] Good for HILIC.
Ammonium Formate (Acidic) Good buffer capacity.[3]Good Alternative. Promotes

ionization.[3]

Phase 4: Mass Spectrometry Source Parameters

Q4: Is the source temperature destroying the molecule?

The Science: Oxidized phospholipids are thermally labile.[3] The ester bond at the sn-2 position (holding the azelaoyl chain) is weaker than in non-oxidized lipids.[1][2][3] Excessive source heat can cause in-source fragmentation (ISF), where the molecule breaks before the quadrupole.[1][3]

Diagnostic: The "In-Source" Scan [1][2][3]

  • Infuse the standard.[3][5]

  • Look at the Q1 spectrum.[3]

  • Do you see the parent ion (~675)?[3]

  • Do you see a large peak at ~496 (Loss of headgroup) or ~520 (Loss of azelaoyl chain)?

  • Result: If fragments > Parent, your Source Temperature or De-clustering Potential (DP) is too high.[3]

Recommended Settings (Start Here):

  • Source Temp: 300°C - 350°C (Do not exceed 450°C).

  • Curtain Gas: High (to protect the orifice).[3]

  • Declustering Potential (DP): Lower than standard PCs (try 40-60V).[1][2][3]

Visual Troubleshooting Workflow

The following diagram illustrates the logical decision tree for diagnosing signal loss.

TroubleshootingFlow Start Start: Low Signal for PazePC-D9 CheckMRM Check MRM Transition (D9 on Head vs Tail?) Start->CheckMRM DecisionMRM Is Parent/Fragment correct? CheckMRM->DecisionMRM Infusion Perform Syringe Infusion (Bypass Column) DecisionInfusion Is Signal High in Infusion? Infusion->DecisionInfusion Chromatography Check Chromatography (Peak Width > 10s?) Solubility Issue: Adsorption/Solubility Action: Use Glass Vials, High % Organic Chromatography->Solubility Sharp but Small PeakShape Issue: pH Mismatch Action: Add 0.1% Formic Acid Chromatography->PeakShape Wide Peak DecisionMRM->Infusion Yes WrongMass Issue: Wrong Isotope Target Action: Scan Q1 for Parent Mass DecisionMRM->WrongMass No DecisionInfusion->Chromatography Yes (Good Signal) SourceParams Issue: Ion Suppression/Source Heat Action: Lower Temp, Check Matrix DecisionInfusion->SourceParams No (Low Signal)

Caption: Decision matrix for isolating the root cause of signal loss, distinguishing between instrumental settings, chemistry, and fluidics.

Frequently Asked Questions (FAQ)

Q: Can I use PazePC-D9 as an internal standard for all PC lipids? A: No. PazePC is significantly more polar than DPPC or DOPC due to the azelaoyl group.[3] It will elute much earlier on a Reverse Phase column (often in the suppression zone near the solvent front).[3] It is an excellent IS for Oxidized Phospholipids but a poor one for native lipids.[3]

Q: My signal drops over time in the autosampler. Why? A: Stability.[2][3] The sn-2 ester bond in PazePC is susceptible to hydrolysis, especially if your samples are in water/methanol mixtures at room temperature.[2][3]

  • Fix: Keep autosampler at 4°C. Process samples in batches. Avoid alkaline pH buffers.[2][3]

Q: I see the signal in pure solvent, but it disappears in plasma. Why? A: Matrix Effect.[2][3][6][7] Phospholipids are the #1 cause of ion suppression in LC-MS.[2][3]

  • Fix: You cannot just "dilute and shoot." You likely need a Phospholipid Removal Plate (e.g., Ostro, HybridSPE) or a liquid-liquid extraction (LLE) using the Bligh-Dyer method to clean up the matrix.[1][2][3]

References

  • Reis, A., & Spickett, C. M. (2012).[3] Chemistry of phospholipid oxidation.[3][4][9][10][11] Biochimica et Biophysica Acta (BBA)-Biomembranes.[1][2][3] [Link]

  • Hala, D., et al. (2021).[3] LC-MS/MS Method for the Quantification of Oxidized Phospholipids.[2][3] Journal of Chromatography B. [Link][3]

Sources

Optimization

Minimizing ion suppression effects on PazePC-D9 detection

The following technical guide addresses the quantification of PAzePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) using its deuterated internal standard, PAzePC-D9 . Note on Nomenclature: This guide assumes "Paze...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the quantification of PAzePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) using its deuterated internal standard, PAzePC-D9 .

Note on Nomenclature: This guide assumes "PazePC" refers to the oxidized phospholipid biomarker PAzePC (also known as PAzPC). If your target was the drug Pazopanib, please note that the extraction protocols below (specifically designed for lipids) will differ significantly from small molecule drug extraction.

Topic: Minimizing Ion Suppression Effects on PAzePC-D9 Detection Document ID: TS-LIPID-OX-001 Status: Validated for Plasma/Serum/Tissue Matrices

Executive Summary & Diagnostic Framework

The Core Challenge: Quantifying PAzePC is analytically distinct from standard drug quantification because your analyte is a phospholipid.

  • The Trap: Standard "Phospholipid Removal" (PLR) plates (e.g., Ostro™, HybridSPE™) often use Zirconia or Lewis acid interactions to bind the phosphocholine headgroup. Since PAzePC shares this headgroup, PLR plates will strip your analyte along with the matrix , resulting in near-zero recovery.

  • The Interference: The primary source of ion suppression is not proteins, but native high-abundance phosphatidylcholines (PCs) (e.g., POPC, DPPC) and Lyso-PCs (LPCs). These compete for ionization in the source.

Diagnostic: The Post-Column Infusion (PCI) Test

Before optimizing extraction, you must map the suppression zones.

  • Protocol:

    • Bypass the column and infuse neat PAzePC-D9 standard (100 ng/mL) continuously into the MS source at 10 µL/min.

    • Simultaneously inject a "Blank Matrix Extract" (processed via your current method) via the LC column.

    • Result: The baseline should be high and stable. "Dips" in the baseline indicate suppression zones caused by the eluting matrix.

    • Goal: Your PAzePC peak must elute in a "plateau" region, not a "dip."

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Tee Junction Column->Tee Syringe Syringe Pump (PAzePC-D9 Infusion) Syringe->Tee MS Mass Spectrometer (Monitor MRM) Tee->MS

Figure 1: Post-Column Infusion setup for mapping ion suppression zones.

Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing low recovery and high suppression. Should I use Protein Precipitation (PPT)?"

Recommendation: Avoid simple PPT. Protein precipitation (adding Acetonitrile/Methanol and spinning) removes proteins but leaves >95% of native phospholipids in the supernatant. These native PCs co-elute or elute near PAzePC, causing massive suppression.

The Fix: Solid Phase Extraction (SPE) exploiting Acidity. Unlike native PCs (which are zwitterionic and net-neutral at pH 7), PAzePC contains an azelaoyl chain ending in a carboxylic acid. This makes PAzePC significantly more acidic (anionic character).

Recommended Protocol: Mixed-Mode Anion Exchange (MAX) This method separates PAzePC from native PCs based on charge.

StepSolvent/ActionMechanism
1. Condition Methanol then WaterActivate sorbent.
2. Load Sample (pH 7-8)PAzePC (COO-) binds to anion exchange sites. Native PCs (Zwitterionic) bind only via Hydrophobic retention.
3. Wash 1 5% NH4OH in WaterEnsure deprotonation; remove proteins/salts.
4. Wash 2 100% Methanol CRITICAL STEP. Elutes native PCs (POPC, etc.) via hydrophobic disruption while PAzePC remains locked by ionic bond.
5. Elute 2% Formic Acid in MethanolProtonates the PAzePC carboxyl group, breaking the ionic bond and eluting the analyte.
Issue 2: "My Internal Standard (PAzePC-D9) response varies between samples."

Root Cause: "IS Tracking" failure. While Deuterated standards are the gold standard, they only compensate if they co-elute perfectly with the analyte. If your gradient is too shallow, the D9 isotope effect might cause a slight retention time shift, placing the IS in a suppression zone different from the analyte.

The Fix: Chromatographic Resolution of the "Lipid Hump" You must separate PAzePC from the bulk "Lipid Hump" (LPCs and PCs).

  • Column Choice: Use a C18 column with high pore size (e.g., 300Å) or a Phenyl-Hexyl column. Phenyl phases often provide better selectivity for oxidized lipids vs. native lipids.

  • Gradient Logic: PAzePC is less hydrophobic than native PCs (due to the shortened, oxidized sn-2 chain). It will elute earlier than the bulk PC cluster.

    • Optimization: Start your gradient at 30-40% B (Organic). If you start too high (e.g., 80%), PAzePC will co-elute with the solvent front and salts (Suppression Zone 1). If you ramp too fast, it merges with the Native PC bank (Suppression Zone 2).

Chromatography_Logic Start Chromatographic Optimization Step1 Is PAzePC eluting in void volume (<1 min)? Start->Step1 Action1 Decrease Initial %B (Start at 30% ACN/MeOH) Step1->Action1 Yes Step2 Is PAzePC co-eluting with Native PCs? Step1->Step2 No Action1->Step2 Action2 Flatten Gradient Slope (e.g., 40-70% B over 10 mins) Step2->Action2 Yes Step3 Result: PAzePC elutes in 'Quiet Zone' between Salts and Bulk Lipids Step2->Step3 No Action2->Step3

Figure 2: Decision tree for optimizing chromatographic separation of OxPLs.

Issue 3: "Should I use Negative or Positive Ion Mode?"

Recommendation: Positive Mode (+ESI) is standard, but Negative (-ESI) offers selectivity.

  • Positive Mode (+ESI):

    • Target: m/z 184 product ion (Phosphocholine headgroup).

    • Pros: Extremely sensitive.

    • Cons:Non-selective. Every PC in the sample produces m/z 184. The background noise is high.

  • Negative Mode (-ESI):

    • Target: Acetate adducts [M+OAc]- or formate adducts.

    • Pros:High Selectivity. PAzePC has a carboxyl group that ionizes well in negative mode (forming [M-H]- or adducts), whereas native PCs (choline) do not ionize as efficiently or form different adducts.

    • Cons: Generally lower absolute sensitivity than +ESI.

    • Verdict: If ion suppression in +ESI is unsolvable, switch to -ESI and monitor the carboxylate fragment or the loss of the methyl group.

Validated Reference Data

Table 1: Comparison of Extraction Methodologies for PAzePC

ParameterProtein Precip (PPT)LLE (Bligh & Dyer)MAX SPE (Recommended)
Recovery of PAzePC >90%>85%75-85%
Matrix Factor (MF) 0.2 - 0.4 (High Suppression)0.6 - 0.8 (Moderate)0.9 - 1.0 (Minimal)
Phospholipid Removal <10% Removed~20% Removed>95% Native PCs Removed
Process Time Fast (30 min)Slow (2 hours)Medium (1 hour)

Note: Matrix Factor (MF) of 1.0 indicates no suppression. MF < 1.0 indicates suppression.

References & Authority

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

    • Relevance: Defines the standard "Post-Column Infusion" method described in Module 1.

  • Reis, A., et al. (2013). Oxidized phospholipids in inflammation: Mass spectrometry approaches for detection and characterization. Biochemistry & Analytical Biochemistry.

    • Relevance: Details the fragmentation patterns of PAzePC and the interference of native PCs.

  • Spickett, C. M. (2020). The lipid peroxidation product 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzPC) as a biomarker of oxidative stress. Redox Biology.

    • Relevance: Establishes PAzePC as a specific target distinct from bulk lipids.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

    • Relevance: Regulatory standards for Internal Standard (IS) response and matrix effect limits.

Troubleshooting

Improving extraction efficiency of PazePC-D9 from lipid matrices

Technical Support Center: PazePC-D9 Extraction Optimization A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for PazePC-D9 extraction. This guide, developed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: PazePC-D9 Extraction Optimization

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for PazePC-D9 extraction. This guide, developed by our team of senior application scientists, provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of isolating PazePC-D9 from various lipid matrices. We understand the challenges associated with oxidized phospholipid extraction and have designed this resource to ensure you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding PazePC-D9 extraction.

Q1: What makes PazePC-D9 extraction particularly challenging compared to other phospholipids?

A1: The primary challenge lies in the dual nature of PazePC-D9's structure. It possesses a truncated and oxidized sn-2 fatty acyl chain, making it significantly more polar than its parent phosphatidylcholine molecules. This increased polarity can lead to poor recovery in traditional liquid-liquid extraction methods designed for non-polar lipids. Furthermore, the aldehyde group on PazePC-D9 is highly reactive and susceptible to further oxidation or degradation during sample handling and extraction, compromising sample integrity.

Q2: I am seeing low recovery of PazePC-D9 in my extracts. What is the most likely cause?

A2: Low recovery is a frequent issue and can often be traced back to the extraction solvent system. If you are using a classic Folch or Bligh-Dyer method, the highly polar PazePC-D9 may be partitioning into the aqueous/methanol phase instead of the chloroform/dichloromethane layer with the bulk lipids. To improve recovery, a more polar extraction solvent or a solid-phase extraction (SPE) approach is often necessary.

Q3: Can I use a standard lipid extraction protocol for PazePC-D9?

A3: While a standard protocol can be a starting point, it is often suboptimal for PazePC-D9. General lipid extraction methods are optimized for the bulk, less polar lipids and may not efficiently recover more polar species like oxidized phospholipids. For accurate quantification and analysis, a method specifically validated for polar lipids or, ideally, for PazePC-D9 itself, is highly recommended.

Q4: How should I store my samples before and after extraction to prevent degradation of PazePC-D9?

A4: To minimize degradation, all samples should be processed as quickly as possible on ice. If immediate processing is not feasible, flash-freeze the samples in liquid nitrogen and store them at -80°C. After extraction, the lipid extracts should be stored under an inert gas (like argon or nitrogen) at -80°C to prevent further oxidation. The addition of an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent is also a common practice to protect against oxidative damage during the extraction process.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of specific problems you might encounter during your experiments and offers targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low PazePC-D9 Recovery 1. Inappropriate Solvent Polarity: PazePC-D9 is partitioning into the aqueous phase during liquid-liquid extraction. 2. Suboptimal SPE Elution: The elution solvent is not strong enough to release PazePC-D9 from the SPE sorbent.1. Modify LLE: Switch to a more polar solvent system, such as a methyl-tert-butyl ether (MTBE)-based extraction. 2. Optimize SPE: Use a more polar elution solvent, such as a methanol/acetonitrile gradient, or switch to a different SPE phase (e.g., a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) phase).
High Variability Between Replicates 1. Incomplete Extraction: The extraction is not consistently recovering the PazePC-D9 from the matrix. 2. Sample Degradation: PazePC-D9 is degrading inconsistently across samples.1. Improve Homogenization: Ensure complete and consistent homogenization of the sample matrix before extraction. 2. Control for Oxidation: Add an antioxidant (e.g., BHT) to the extraction solvent and keep samples on ice throughout the process. Store extracts under inert gas.
Presence of Interfering Peaks in LC-MS Analysis 1. Co-elution of Other Lipids: Other lipid species with similar retention times are present in the extract. 2. Matrix Effects: Non-lipid components from the matrix are interfering with ionization.1. Refine SPE Protocol: Add a more stringent wash step to your SPE protocol to remove interfering compounds. 2. Optimize LC Gradient: Adjust the liquid chromatography gradient to improve the separation of PazePC-D9 from interfering peaks.
PazePC-D9 Degradation (Observed as unexpected adducts or fragments in MS) 1. Oxidative Stress During Extraction: Exposure to air and light is causing further oxidation. 2. Reaction with Solvents: The aldehyde group of PazePC-D9 may react with certain solvents or additives.1. Use Antioxidants and Inert Conditions: Work under low light, on ice, and add BHT to your solvents. Dry down extracts under nitrogen or argon. 2. Solvent Purity: Use high-purity (e.g., LC-MS grade) solvents to avoid reactive contaminants.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the recommended extraction workflows.

Protocol 1: Solid-Phase Extraction (SPE) for PazePC-D9 from Plasma

This protocol is optimized for the selective extraction of oxidized phospholipids from a complex biological matrix like plasma.

Materials:

  • Plasma sample

  • SPE Cartridge (e.g., Silica-based or HILIC)

  • Internal Standard (e.g., a deuterated PazePC-D9 analog)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dichloromethane (LC-MS grade)

  • Water (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • SPE Vacuum Manifold

Procedure:

  • Sample Preparation:

    • Thaw plasma sample on ice.

    • To 100 µL of plasma, add the internal standard.

    • Add 400 µL of cold methanol containing 0.01% BHT.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge slowly (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other highly polar impurities.

    • Wash the cartridge with 1 mL of a low-polarity organic solvent (e.g., 5% methanol in dichloromethane) to remove neutral lipids.

  • Elution:

    • Elute the PazePC-D9 and other oxidized phospholipids with 1 mL of a polar solvent mixture, such as 50:50 methanol:acetonitrile.

    • Collect the eluate in a clean tube.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps p1 Plasma + Internal Std p2 Add Cold Methanol + BHT p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 s1 Condition Cartridge (Methanol -> Water) p4->s1 s2 Load Supernatant s1->s2 s3 Wash 1: Water (Remove Salts) s2->s3 s4 Wash 2: 5% MeOH/DCM (Remove Neutral Lipids) s3->s4 s5 Elute PazePC-D9 (50:50 MeOH:ACN) s4->s5 f1 Dry Eluate (N2) s5->f1 f2 Reconstitute for LC-MS f1->f2

Caption: Solid-Phase Extraction (SPE) workflow for PazePC-D9.

Decision Guide: Choosing an Extraction Method

The choice of extraction method is critical for success. This decision tree can help guide you to the most appropriate method based on your sample matrix and analytical goals.

Decision_Tree start What is your primary goal? goal1 High-throughput screening start->goal1 Speed goal2 Accurate quantification start->goal2 Accuracy method1 Use a modified LLE (e.g., MTBE method) goal1->method1 matrix Is your matrix complex? (e.g., plasma, tissue) goal2->matrix method2 Use Solid-Phase Extraction (SPE) matrix->method1 No matrix->method2 Yes

Caption: Decision tree for selecting an extraction method.

References

  • Butylated Hydroxytoluene (BHT) as an Antioxidant in Lipid Analysis. PubChem, National Center for Biotechnology Information. [Link]

Optimization

PazePC-D9 Technical Support Center: Sample Processing &amp; Stability Guide

Welcome to the PazePC-D9 Stability Assurance Hub. This guide is designed for researchers and process engineers handling PazePC-D9 , a highly specialized peptide-conjugate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PazePC-D9 Stability Assurance Hub.

This guide is designed for researchers and process engineers handling PazePC-D9 , a highly specialized peptide-conjugate. Due to its unique structural properties—specifically the labile linker region and the hydrophobic core—PazePC-D9 is susceptible to three primary degradation vectors: shear-induced aggregation , hydrolytic cleavage , and oxidative denaturation .

The following protocols are non-negotiable for maintaining sample integrity during extraction, purification, and analysis.

Part 1: The Stability Profile (The "Why")

Before troubleshooting, understand the enemy. PazePC-D9 degradation is rarely random; it is a deterministic response to environmental stress.

StressorMechanism of ActionResulting Artifact
Shear Stress Hydrophobic interface exposure during high-velocity flow or cavitation.Irreversible Aggregates (High MW species)
Thermal Energy Arrhenius acceleration of hydrolysis at the D9 linker site.Fragmentation (Low MW species)
Oxidation ROS attack on susceptible residues (Met/Cys) during sonication.Mass Shift (+16 Da), Loss of Potency
Freeze-Thaw Ice crystal formation and cryoconcentration of buffer salts.Denaturation & Precipitation
Part 2: Mechanical Stress & Handling (Shear/Cavitation)

Q: My PazePC-D9 recovery is low after filtration/transfer, and I see turbidity. What is happening? A: You are likely inducing shear-mediated aggregation . PazePC-D9 is shear-thinning but aggregation-prone at air-liquid interfaces.

  • The Fix:

    • Pipetting: Use wide-bore tips only. Aspirate slowly (>2 seconds per stroke) to prevent cavitation at the tip orifice.

    • Filtration: Do not use high-pressure syringe filters. Use gravity-flow columns or low-vacuum filtration.

    • Mixing: Never vortex at max speed. Use a nutating mixer or gentle inversion.

Q: Can I use ultrasonic homogenization (sonication) for lysis? A: Proceed with extreme caution. Acoustic cavitation generates local hotspots (>5000 K) and hydroxyl radicals that oxidize PazePC-D9.

  • The Fix: If sonication is mandatory for tissue lysis, you must use a Pulsed-Cooling Protocol (see SOP below) and include a radical scavenger like Methionine or Glutathione in your buffer.

Part 3: Chemical Stability (Hydrolysis & Proteolysis)

Q: I see a "clip" or fragment peak in my LC-MS data. Is the molecule unstable? A: This indicates hydrolytic cleavage , likely driven by uncontrolled pH or protease activity during the "danger zone" (the time between lysis and stabilization).

  • The Fix:

    • Buffer Choice: Avoid Phosphate Buffered Saline (PBS) if freezing, as phosphate precipitates during freezing, causing extreme pH shifts (pH drop). Use HEPES or MOPS (pH 7.2 - 7.4) which maintain pKa stability at low temperatures.

    • Inhibitors: Standard EDTA is insufficient. You must use a broad-spectrum cocktail (Serine/Cysteine protease inhibitors) added immediately upon lysis.

Q: How long can I keep the sample at 4°C? A: The "Safe Window" is <4 hours . PazePC-D9 follows first-order degradation kinetics. If processing exceeds 4 hours, you must flash-freeze or immediately move to the purification step.

Part 4: Storage & Freeze-Thaw

Q: Can I refreeze my aliquots? A: No. A single freeze-thaw cycle can degrade PazePC-D9 by 15-20% due to ice-crystal mechanical damage.

  • The Fix:

    • Flash Freeze: Use liquid nitrogen or a dry ice/ethanol bath. Slow freezing (standard -20°C freezer) promotes large ice crystals.

    • Cryoprotectants: If the assay permits, add 5-10% Glycerol or Trehalose to stabilize the hydration shell.

Part 5: Visualizing the Stability Pathways

The following diagram illustrates the "Safe Harbor" workflow versus the pathways leading to degradation.

PazePC_Stability RawSample Raw Biological Sample Lysis Lysis/Extraction (The Danger Zone) RawSample->Lysis Stabilized Stabilized PazePC-D9 (Intact) Lysis->Stabilized  +Inhibitors  +Cold Chain  +Gentle Mix Aggregates Aggregates (Irreversible) Lysis->Aggregates  High Shear  Vortexing Fragments Hydrolyzed Fragments Lysis->Fragments  Proteases  pH Shift Oxidized Oxidized Adducts Lysis->Oxidized  Cavitation  (Sonication) Analysis Downstream Analysis Stabilized->Analysis

Figure 1: Critical Control Points (CCPs) in PazePC-D9 processing. Green paths indicate validated SOPs; red dashed paths indicate failure modes.

Part 6: Optimized Protocol: Low-Shear Homogenization SOP

Objective: Extract PazePC-D9 from tissue/cells without inducing cavitation damage or thermal hydrolysis.

Reagents:

  • Lysis Buffer: 50mM HEPES (pH 7.4), 150mM NaCl, 1% Triton X-100.

  • Additives: 1x Protease Inhibitor Cocktail (PIC), 1mM EDTA, 5mM Methionine (Antioxidant).

Procedure:

  • Pre-Chill: Cool all buffers, tubes, and the homogenizer probe to 4°C.

  • Inhibitor Loading: Add PIC and Methionine to the buffer immediately before use.

  • Sample Immersion: Place sample tube in a slurry of wet ice (not just crushed ice) to maximize thermal contact.

  • Pulsed Homogenization:

    • Settings: 20% Amplitude (Low Power).

    • Cycle:Pulse 3 seconds ON, Rest 10 seconds OFF .

    • Total Time: Do not exceed 60 seconds of total "ON" time.

    • Why? The "Rest" period allows heat dissipation and bubble collapse (preventing cavitation buildup).

  • Clarification: Centrifuge at 10,000 x g for 10 mins at 4°C .

    • Note: Do not decant the supernatant; aspirate gently to avoid disturbing the pellet or lipid layer.

References
  • Pisano, R. et al. (2023).[1] Shear stress as a driver of degradation for protein-based therapeutics.[1] Politecnico di Torino.[1] 2

  • Stathopulos, P.B. et al. (2004). Sonication of proteins causes formation of aggregates that resemble amyloid.[3] Protein Science / NIH. 3

  • Zhang, M. et al. (2019). Influence of Protein Hydrolysis on the Freeze-thaw Stability of Emulsions.[4][5] National Institutes of Health (NIH). 4

  • AAT Bioquest. (2022). Factors affecting protein stability: Proteolysis and Freeze-Thaw.[6][4][5]6[3][7]

Sources

Troubleshooting

Optimizing collision energy for PazePC-D9 fragmentation

This guide functions as a specialized Technical Support Center for researchers working with PAzePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9).[1][2] It is designed to address specific optimization challen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with PAzePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9).[1][2] It is designed to address specific optimization challenges in mass spectrometry (MS/MS) workflows.

Ticket Status: Open Subject: Optimizing Collision Energy (CE) for PAzePC-D9 Fragmentation Assigned Specialist: Senior Application Scientist, Lipidomics Division[1][2]

Molecule Profile & Configuration

Before troubleshooting, verify your target parameters. PAzePC-D9 is an oxidized phospholipid internal standard.[1][2] Unlike standard PCs, it contains a terminal carboxylic acid on the sn-2 chain, altering its ionization behavior in negative mode.[2]

ParameterValueNotes
Molecule PAzePC-D91-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9
Formula C₃₃H₅₅D₉NO₁₀PDeuterium label on choline headgroup (-N(CD₃)₃)
Monoisotopic Mass 674.48 Da+9 Da shift from native PAzePC (665.[1][2][3]42)
Precursor (+) 675.5 m/z[M+H]⁺
Precursor (-) 673.5 m/z[M-H]⁻ (Deprotonation at azelaoyl COOH)
Alt.[1][2] Precursor (-) 719.5 m/z[M+HCOO]⁻ (Formate adduct)

Troubleshooting Guides (Q&A)

Q1: I am seeing high precursor intensity but low fragment yield. How do I find the "Goldilocks" Collision Energy?

Diagnosis: Your Collision Energy (CE) is likely too soft, preserving the precursor, or too high, shattering the diagnostic ions.[2] PAzePC-D9 requires a specific "breakdown curve" because the oxidized sn-2 chain affects the stability of the glycerol backbone compared to non-oxidized PCs.[1][2]

Protocol: The CE Ramping Workflow Do not rely on a single CE value. Follow this self-validating protocol to determine the optimal energy for your specific instrument (QQQ or Q-TOF).

  • Direct Infusion: Infuse 1 µM PAzePC-D9 in MeOH:CHCl₃ (2:1) at 5-10 µL/min.

  • Ramp CE: Set the quadrupole to pass the precursor (m/z 675.5 in Pos; 673.5 in Neg). Ramp CE from 10 eV to 60 eV in 2 eV increments.[2]

  • Plot Intensity: Monitor the intensity of the Precursor vs. the Product Ion (see Table 1).[2]

  • Select Vertex: Choose the CE where the Product Ion intensity is at its maximum before it begins to decline (secondary fragmentation).[2]

Visualization: CE Optimization Logic

CE_Optimization cluster_decision Decision Logic Start Start Infusion (1 µM PAzePC-D9) Ramp Ramp CE (10-60 eV) Start->Ramp Monitor Monitor Transitions Precursor vs. Product Ramp->Monitor Plot Plot Breakdown Curve Monitor->Plot Check Precursor >50% Remaining? Monitor->Check Select Select Optimal CE (Max Product Intensity) Plot->Select Check->Ramp Yes (Increase CE) Check2 Product Declining? Check2->Select No (Optimal)

Caption: Step-by-step logic for determining optimal Collision Energy (CE) using a breakdown curve approach.

Q2: In Positive Mode, I detect the precursor, but I can't find the standard m/z 184 fragment. What is happening?

Scientific Explanation: This is a common error when switching from native lipids to deuterated standards.[2] You are looking for the wrong ion.

  • Native PC: Fragments to phosphocholine (m/z 184).

  • PAzePC-D9: The deuterium label is on the choline headgroup (-N(CD₃)₃).[1][2] Therefore, the characteristic fragment shifts by +9 Da.

Solution: Update your transition list. You must monitor m/z 193.1 as the product ion.[2]

Fragmentation Pathway: The collision energy required to generate m/z 193 is typically 25–35 eV .[2] The bond breaking is the phosphodiester linkage.

Fragmentation_Pathway Precursor Precursor [M+H]+ m/z 675.5 Intermediate Collision Activation (Vibrational Excitation) Precursor->Intermediate +CE (25-35 eV) Headgroup Product Ion Phosphocholine-D9 m/z 193.1 Intermediate->Headgroup Dominant Path NeutralLoss Neutral Loss PAze-Diglyceride (Neutral) Intermediate->NeutralLoss

Caption: Positive mode fragmentation pathway showing the generation of the diagnostic D9-headgroup ion.

Q3: Negative Mode sensitivity is poor. Should I use the Formate adduct or the Deprotonated ion?

Expert Insight: Unlike standard PCs (like DPPC) which require formate/acetate adducts to ionize in negative mode, PAzePC is unique.[2] It contains an azelaoyl group (a truncated fatty acid ending in a carboxylic acid).[2]

  • Scenario A (Generic PC method): You monitor [M+HCOO]⁻ (m/z 719.5).[2] This requires higher CE because you must first strip the formate adduct, then fragment the lipid backbone. This is often "noisy."[2]

  • Scenario B (OxPL optimized): You monitor [M-H]⁻ (m/z 673.5). The carboxylic acid on the tail deprotonates easily.

Recommendation: Target the [M-H]⁻ ion at m/z 673.5 . It is more specific to this oxidized lipid and yields cleaner backbone fragments (loss of ketenes or free fatty acids).[2]

  • Optimal CE for Negative Mode: Generally lower than positive mode (approx. 20–30 eV) to preserve the fatty acid chain fragments (e.g., m/z 255 for Palmitic acid).[2]

Summary of Optimized Transitions

Use this table to program your Multiple Reaction Monitoring (MRM) or PRM method.

Ionization ModePrecursor (m/z)Product (m/z)Approx. CE (eV)*Purpose
Positive (+) 675.5193.1 28 ± 5Quantitation (Headgroup)
Positive (+) 675.5104.145 ± 5Confirmation (Choline-D9)
Negative (-) 673.5255.2 30 ± 5Qual/Quant (Palmitic Acid sn-1)
Negative (-) 673.5187.125 ± 5Confirmation (Azelaic Acid sn-2)

*Note: CE values are estimates. Perform the Ramping Protocol (Q1) for instrument-specific precision.

References

  • Avanti Polar Lipids. Oxidized Phospholipid Standards & Splsh™ Lipidomix. Available at: [Link][1][2]

  • LipidMaps Structure Database. LMSD Record: 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine.[1][2] Available at: [Link][1][2]

  • Reis, A., et al. (2013). "Structural motifs in primary oxidation products of palmitoyl-arachidonoyl-phosphatidylcholines by LC-MS/MS."[1][2] Journal of Mass Spectrometry, 48(11), 1207-1216.[2] Available at: [Link]

  • Spickett, C.M., et al. (2011). "Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument."[2] Free Radical Biology and Medicine, 51(11), 2133-2149.[2][4] Available at: [Link]

Sources

Optimization

Reducing background noise in PazePC-D9 mass spec analysis

Technical Support Center: Reducing Background Noise in PazePC-D9 Mass Spec Analysis Executive Summary & System Overview PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a truncated oxidized phospholipid (Ox...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reducing Background Noise in PazePC-D9 Mass Spec Analysis

Executive Summary & System Overview

PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a truncated oxidized phospholipid (OxPL) generated from the oxidative cleavage of arachidonyl-containing lipids (like PAPC). It serves as a critical biomarker for oxidative stress, ferroptosis, and inflammation.

In quantitative workflows, PazePC-D9 (deuterated internal standard) is used to normalize extraction efficiency and ionization variability. However, because PazePC is often present at trace levels (fmol range) in biological matrices, background noise is the primary limiting factor for sensitivity.

This guide addresses the three distinct types of noise encountered in this assay:

  • Chemical Noise: Isobaric interferences from the mobile phase or biological matrix.

  • Electronic/Source Noise: Instability in the ionization source.

  • Cross-Channel Interference: Crosstalk between the endogenous analyte (PazePC) and the internal standard (PazePC-D9).

Troubleshooting Guide (Q&A Format)

Category A: Baseline & Chemical Background

Q1: I see a consistently high baseline signal (>1e4 cps) in the PazePC analyte channel (m/z ~652 → 184), even in solvent blanks. What is the cause?

Diagnosis: This is likely "Isobaric Lipid Accumulation" or Source Contamination . The transition to the phosphocholine headgroup (


 184) is non-specific. Any phosphatidylcholine (PC) entering the source can fragment to 184. If your source is coated with residual lipids from previous runs, they desorb continuously, creating a "chemical hum."

Corrective Protocol:

  • Isolate the Source: Disconnect the LC column and infuse pure acetonitrile directly.

    • If noise persists: The contamination is in the MS source (cone, capillary, or ion guide). Action: Perform a source cleaning (see Section 3).

    • If noise drops: The contamination is eluting from the LC system (column or mobile phase).

  • Mobile Phase Audit: PazePC is sensitive to trace detergent/plasticizer contamination. Ensure you are using LC-MS Grade solvents.[1] Avoid using wash bottles; pipette directly from the original glass container.

  • Diverter Valve Logic: Program the diverter valve to send flow to waste for the first 1-2 minutes and the final wash phase of the gradient. This prevents salts and highly hydrophobic bulk lipids (which stick to the source) from entering the MS.

Q2: My PazePC-D9 Internal Standard (IS) channel shows signal in the "Blank" samples. Is my standard contaminated?

Diagnosis: This is usually "Crosstalk" or "Isotopic Overlap," not physical contamination.

  • Isotopic Overlap: If the D9 labeling is not 100% pure, or if the concentration of endogenous PazePC is extremely high, the M+9 isotope of the analyte might bleed into the IS channel (rare with D9, common with D3).

  • Carryover: PazePC is sticky. It may be retaining on the injector needle or column frit.

Corrective Protocol:

  • Needle Wash Optimization: Lipids require strong organic solvents to dissolve. Aqueous washes are ineffective.

    • Wash 1 (Weak): 90:10 Water/MeOH.

    • Wash 2 (Strong): 1:1:1 Isopropanol/Acetonitrile/Acetone (The "Magic Mix" for lipids).

  • Blank Injection Test: Inject a double blank (pure solvent) immediately after a high standard. If a peak appears at the PazePC retention time, replace the rotor seal and flush the injector port.

Category B: Signal-to-Noise (S/N) & Sensitivity

Q3: The background is low, but the PazePC peak is buried in grass (low S/N). How do I boost ionization efficiency?

Diagnosis: PazePC contains both a positively charged choline headgroup and a carboxylic acid tail (azelaoyl group). In standard positive mode (ESI+), the carboxylic acid can partially deprotonate, reducing the population of positively charged ions.

Corrective Protocol:

  • Acidify the Mobile Phase: Ensure your Mobile Phase A (Water) and B (Organic) contain 0.1% Formic Acid or 10 mM Ammonium Formate . This forces the carboxylic acid into its neutral state (-COOH), improving the stability of the [M+H]+ ion.

  • Switch to HILIC: Reversed-Phase (C18) elutes PazePC early with other polar interferences. HILIC (Hydrophilic Interaction Liquid Chromatography) retains PazePC longer, eluting it in a cleaner region of the chromatogram and enhancing desolvation efficiency due to high organic content.

Q4: I see "Ghost Peaks" appearing randomly in the chromatogram. They don't match the PazePC retention time but interfere with integration.

Diagnosis: These are likely "System Peaks" from mobile phase additives or contaminants concentrating on the column during equilibration and eluting during the gradient.

Corrective Protocol:

  • Trap Column Installation: Install a "Ghost Trap" or contaminant scrubber column between the pump mixer and the injector. This delays solvent impurities so they do not co-elute with your analyte.

  • Gradient Flush: Ensure your gradient goes to 98% B (Organic) for at least 3 minutes to strip the column of hydrophobic buildup after every injection.

Experimental Protocols & Data

Protocol A: Mobile Phase & Solvent Specifications

Objective: Eliminate chemical noise at the source.

ParameterSpecificationScientific Rationale
Water LC-MS Grade (Resistivity 18.2 MΩ·cm)Prevents adduct formation (Na+, K+) that splits signal.
Organic Acetonitrile / Isopropanol (LC-MS Grade)Isopropanol helps solubilize the sticky oxidized chains.
Additive 10 mM Ammonium Formate + 0.1% Formic AcidAmmonium drives [M+H]+ and prevents Na+ adducts. Acid suppresses -COO- ionization.
Storage Amber Glass (No Plastic)Plasticizers (Phthalates) are isobaric with many lipids and suppress ionization.
Protocol B: Source Cleaning Logic (The "Bake-Out")

When background > 1e4 cps.

  • Set Gas Temp to Maximum (e.g., 350°C - 400°C).

  • Set Gas Flow to Maximum (e.g., 12 L/min).

  • Remove Column.

  • Inject 50 µL of 100% Isopropanol repeatedly (x10).

  • Rationale: The thermal shock combined with the solvent plug strips lipid deposits from the cone/shield.

Visualization: Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing background noise in PazePC analysis.

TroubleshootingWorkflow Start Issue: High Background Noise CheckBlank Step 1: Run Solvent Blank Start->CheckBlank NoiseInBlank Is Noise Present in Blank? CheckBlank->NoiseInBlank DivertFlow Step 2: Divert LC Flow to Waste (Infuse Pure Solvent) NoiseInBlank->DivertFlow Yes (System Issue) MatrixIssue Cause: Sample Matrix Action: Improve Extraction (SPE/LLE) NoiseInBlank->MatrixIssue No (Only in Sample) SourceCheck Does Noise Persist? DivertFlow->SourceCheck CleanSource Cause: Source Contamination Action: Clean Cone/Shield Replace Capillary SourceCheck->CleanSource Yes (Source Dirty) CheckLC Cause: LC System Contamination Action: Replace Solvents Wash Column SourceCheck->CheckLC No (LC Dirty)

Caption: Logical workflow for isolating the origin of background noise (Source vs. LC vs. Matrix).

Visualization: PazePC Ionization Pathway

Understanding the ionization behavior of PazePC helps in selecting the right mobile phase additives.

IonizationPathway PazePC_Neutral PazePC (Neutral) Zwitterionic AcidicCond Acidic pH (0.1% Formic Acid) PazePC_Neutral->AcidicCond NeutralCond Neutral pH (No Additive) PazePC_Neutral->NeutralCond Protonated [M+H]+ Stable Ion High Sensitivity AcidicCond->Protonated Protonation of Phosphate/Amine Deprotonated [M-H]- (Carboxylate) Split Signal NeutralCond->Deprotonated Loss of H from COOH Sodiated [M+Na]+ (Sodium Adduct) Hard to Fragment NeutralCond->Sodiated Na+ Capture

Caption: Impact of mobile phase pH on PazePC ionization states. Acidic conditions favor the desired [M+H]+ species.

References

  • Guo, X., Bruins, A. P., & Covey, T. R. (2007).[2] Reduction of chemical background noise in LC-MS/MS for trace analysis. Analytical Chemistry. Link

  • Gruber, F., et al. (2015).[3] Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry. International Journal of Molecular Sciences. Link

  • Spickett, C. M. (2021). Methodology to detect oxidised phospholipids and their relevance in disease. Biochemical Society Transactions. Link

  • Reis, A., & Spickett, C. M. (2012). Chemistry of oxidized phospholipids: Structure, formation, and analysis. Free Radical Biology and Medicine. Link

  • Koelmel, J. P., et al. (2020). LipidMatch Flow: A Software Tool for the Identification of Lipids in LC-MS/MS Data. Journal of The American Society for Mass Spectrometry.[2] Link

Sources

Troubleshooting

Addressing peak tailing issues with PazePC-D9 chromatography

Troubleshooting Guide: Peak Tailing & Asymmetry Welcome to the PazePC-D9 Technical Support Hub. This guide addresses peak tailing specifically for the PazePC-D9™ Biomimetic Stationary Phase .

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Peak Tailing & Asymmetry

Welcome to the PazePC-D9 Technical Support Hub. This guide addresses peak tailing specifically for the PazePC-D9™ Biomimetic Stationary Phase . Unlike standard C18 chromatography, PazePC-D9 utilizes a phosphorylcholine (PC) zwitterionic surface bonded to high-purity silica, designed to mimic cell membrane interactions during drug partitioning studies.

Because of this unique zwitterionic surface chemistry (containing both anionic phosphate and cationic choline groups), peak tailing on PazePC-D9 often stems from complex secondary electrostatic interactions that do not occur in standard Reversed-Phase Liquid Chromatography (RPLC).

Part 1: Diagnostic Framework

Before adjusting chemistry, quantify the issue. Visual inspection is subjective; numerical validation is required.

Q: How do I objectively confirm "tailing" versus acceptable asymmetry?

A: You must calculate the USP Tailing Factor (


) , not just the Asymmetry Factor (

). While

is calculated at 10% peak height, the USP

is calculated at 5% peak height, which is more sensitive to the "foot" of the peak where secondary interactions (silanol/zwitterionic dragging) are most visible.

Acceptance Criteria for PazePC-D9:

  • 
    :  Ideal (System optimized).
    
  • 
    :  Acceptable for general screening.
    
  • 
    :  Critical Failure. Data reliability compromised; integration errors likely.
    
MetricFormulaDescription
USP Tailing (

)


: Width at 5% height.

: Distance from peak front to center at 5% height.[1][2]
Asymmetry (

)


: Back half width at 10% height.

: Front half width at 10% height.[2]
Part 2: Chemical Troubleshooting (The "Why" & "How")

Q: My basic drugs are tailing significantly (


). Is the column defective? 

A: Likely not. This is usually a "Shielding Deficiency." The PazePC-D9 surface is zwitterionic. Basic analytes (positively charged) can interact ionically with the anionic phosphate groups on the PC ligand or residual silanols on the base silica.

The Mechanism: In low ionic strength mobile phases, the "Debye length" (the distance over which electrostatic forces act) is long. Your cationic drug is being "dragged" by the negative charges on the column surface rather than partitioning cleanly.

The Protocol (Ionic Shielding):

  • Increase Buffer Concentration: Move from 10 mM to 20–25 mM .

    • Why: Higher salt concentration compresses the electric double layer, effectively "shielding" the analyte from specific ionic attraction to the phosphate groups [1].

  • Switch Salt Type: If using Formate, switch to Ammonium Acetate .

    • Why: Acetate has higher buffering capacity at neutral pH, stabilizing the local protonation state of the surface.

Q: I am seeing tailing for acidic compounds. This shouldn't happen on a PC column, right?

A: It can happen if the pH is mismatched .[3][4] The PazePC-D9 ligand is stable, but the underlying silica is susceptible. If you run at pH < 3, you risk stripping the bonded phase (creating voids). If you run at pH > 7.5 without adequate buffer, you expose dissociated silanols (


).

The Protocol (pH Optimization):

  • Target pH: Maintain pH 3.5 – 6.5 for optimal PazePC-D9 performance.

  • The "2-Unit Rule": Ensure your mobile phase pH is at least 2 units away from the analyte's pKa to ensure it is in a single ionization state (neutral preferred for retention, ionized for speed, but mixed states cause tailing) [2].[4]

Part 3: Physical & Hardware Troubleshooting

Q: The tailing appeared suddenly after 50 injections. Is the column clogged?

A: Sudden tailing usually indicates a Physical Void or Inlet Frit Contamination , often caused by "sticky" lipophilic matrices common in drug membrane studies.

The Protocol (Regeneration & Void Check):

  • The "Reverse-Flush" (Crucial Step):

    • Disconnect the column from the detector.[5]

    • Reverse the column direction (PazePC-D9 is packed to withstand reverse flow for cleaning, unlike soft gels).

    • Flush with 90:10 Acetonitrile:Water (no buffer) at 50% standard flow rate for 20 column volumes.

    • Why: This desorbs hydrophobic contaminants stuck at the inlet frit.[5]

  • The "Union Test" (System Validation):

    • Remove the column.[5][6] Install a Zero-Dead-Volume (ZDV) union.

    • Inject your standard.

    • Result: If the peak is still tailing (even if very narrow), the issue is Extra-Column Volume (tubing too wide, bad fittings), not the column [3].

Part 4: Visual Troubleshooting Workflow

Use this logic flow to diagnose the root cause of your tailing.

TroubleshootingFlow Start START: Peak Tailing (Tf > 1.5) CheckSystem Step 1: The Union Test (Replace column with ZDV Union) Start->CheckSystem SystemTail Does the peak tail without the column? CheckSystem->SystemTail FixSystem System Issue: 1. Check tubing ID (use 0.005") 2. Check detector response time 3. Replace needle seat SystemTail->FixSystem Yes CheckChem Step 2: Chemistry Check (Is it the Mobile Phase?) SystemTail->CheckChem No (Peak is sharp) AnalyteType Analyte Type? CheckChem->AnalyteType BasicDrug Basic Compound (Amine) AnalyteType->BasicDrug AcidicDrug Acidic Compound AnalyteType->AcidicDrug FixBasic Interaction: Silanol/Phosphate Action: Increase Buffer (20mM) Action: Add TEA (modifier) BasicDrug->FixBasic FixAcid Interaction: Ionization Split Action: Adjust pH +/- 2 units from pKa AcidicDrug->FixAcid CheckPhys Step 3: Physical Check (Is the column damaged?) FixBasic->CheckPhys Tailing Persists FixAcid->CheckPhys Tailing Persists Wash Action: Reverse Flush (90% ACN, 20 CVs) CheckPhys->Wash

Figure 1: Decision tree for isolating peak tailing sources on PazePC-D9 systems. Blue nodes indicate diagnostic steps; Green nodes indicate corrective protocols.

Part 5: Summary of Optimization Parameters

Use this quick-reference table to adjust your method before calling for hardware replacement.

ParameterRecommendation for PazePC-D9Mechanism of Action
Buffer Strength 20 mM - 50 mM Compresses the electric double layer; prevents ionic "drag" on the PC surface.
pH Range 3.5 - 6.5 Prevents silica hydrolysis (low pH) and silanol ionization (high pH).
Organic Modifier Acetonitrile (ACN) Sharper peaks than Methanol due to lower viscosity and dipole moment, reducing mass transfer resistance.
Sample Solvent Mobile Phase A Injecting in 100% organic causes "breakthrough" and fronting/tailing. Always match the initial gradient strength.
Flow Rate Optimized to Van Deemter Running too fast on PC phases can increase mass transfer terms (

-term) due to the thickness of the biomimetic coating.
References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.

  • Stoll, D. R. (2021). Troubleshooting Peak Shape Issues: Fronting, Tailing, and Splitting. LCGC North America.

Sources

Optimization

Technical Support Center: PazePC Quantification &amp; Isotopic Correction

The following technical guide is structured as a specialized support resource for researchers quantifying PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) using its deuterated internal standard, PazePC-D9. Top...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers quantifying PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) using its deuterated internal standard, PazePC-D9.

Topic: Correcting for Isotopic Overlap in PazePC-D9 Quantification

Doc ID: TS-LIPID-OX-09 | Version: 2.1 | Status: Active[1][2][3][4]

Executive Summary: The "Hidden" Background

In high-sensitivity lipidomics, the quantification of oxidized phospholipids (OxPLs) like PazePC is often hindered not by instrument sensitivity, but by the isotopic purity of the internal standard (IS).

When using PazePC-D9 (typically deuterated on the choline headgroup), researchers often assume the mass shift (+9 Da) eliminates interference.[2][4] However, a critical "Type II" isotopic overlap occurs: unlabeled impurities (D0) within the D9 standard co-elute with your endogenous analyte and mimic its mass transition.

Because OxPLs like PazePC exist at femtomole levels in biological matrices, even a 0.1% D0 impurity in your internal standard can generate a background signal that exceeds the endogenous concentration, leading to massive overestimation. This guide details the protocol to characterize and mathematically correct this overlap.

Diagnostic Workflow: Do You Have an Overlap Problem?

Before applying corrections, you must diagnose the severity of the overlap.

The "Zero-Analyte" Test

Objective: Determine if your Internal Standard is contributing signal to the Analyte channel.[1][2][3][4]

  • Prepare a Blank Matrix: Use a solvent blank (Methanol/Chloroform) or a synthetic matrix free of phospholipids.

  • Add Internal Standard Only: Spike PazePC-D9 at the exact concentration used in your samples (e.g., 100 nM). Do not add native PazePC.

  • Acquire LC-MS/MS Data: Monitor both transitions:

    • Analyte Channel:

      
       (Protonated PazePC 
      
      
      
      Phosphocholine)[2][4]
    • IS Channel:

      
       (Protonated PazePC-D9 
      
      
      
      Phosphocholine-D9)[1][2][3][4]
  • Analyze Results:

    • Ideal Scenario: Signal in Analyte Channel is < 0.1% of IS Channel.

    • Problem Scenario: Signal in Analyte Channel is > 1% of IS Channel.

Decision Gate: If you detect any peak in the Analyte Channel at the retention time of PazePC, you must apply the correction algorithm below.

Technical Deep Dive: The Mechanics of Overlap

Understanding the source of the error is vital for troubleshooting.

ComponentPrecursor (

)
Product (

)
Origin of Signal
PazePC (Analyte) 666.4184.1Endogenous oxidized lipid.[1][2][3][4]
PazePC-D9 (IS) 675.5193.1Added Internal Standard (Main Peak).[1][2][3][4]
IS Impurity (D0) 666.4 184.1 Unlabeled manufacturing impurity in the IS.
Analyte Isotope (M+9) 675.5184.1Natural

isotopes of Analyte.[4] (Negligible)*

*Note: The "Reverse Overlap" (Analyte M+9 interfering with IS) is statistically negligible for a molecule of ~666 Da, and the MRM transition (184 vs 193) further filters this out.

Visualizing the Correction Logic

Isotopic_Correction_Workflow Start Start: Quantification Setup RunBlank Run 'IS-Only' Blank (Solvent + PazePC-D9) Start->RunBlank RunSamples Run Biological Samples (Contains Endogenous PazePC + IS) Start->RunSamples Measure Measure Peak Areas: 1. Area_Analyte_Ch (Imperfect D0) 2. Area_IS_Ch (Main D9) RunBlank->Measure CalcRatio Calculate Correction Factor (CF): CF = Area_Analyte_Ch / Area_IS_Ch Measure->CalcRatio Math Apply Correction Formula: Corrected_Analyte = Raw_Analyte - (Raw_IS * CF) CalcRatio->Math Apply CF RawData Obtain Raw Areas: Raw_Analyte & Raw_IS RunSamples->RawData RawData->Math Quant Final Quantification (Use Corrected_Analyte Area) Math->Quant

Figure 1: Logic flow for determining and applying the Isotopic Contribution Factor (CF). This process effectively subtracts the background signal generated by the Internal Standard.

Correction Protocol: Step-by-Step

Step 1: Determine the Correction Factor (CF)

Perform the "Zero-Analyte" test described in Section 2 with at least 3 replicates to ensure statistical robustness.[2][4]



Example Data:

  • IS Channel Area (675.5

    
     193.1): 1,000,000 counts[4]
    
  • Analyte Channel Area (666.4

    
     184.1): 5,000 counts[4]
    
  • CF = 5,000 / 1,000,000 = 0.005 (or 0.5%) [2][4]

Step 2: Apply Correction to Biological Samples

For every biological sample, measure the Raw Analyte Area and the Raw IS Area. Apply the formula:



Where:

  • 
     = The true signal of endogenous PazePC.
    
  • 
     = The measured signal in the 666.4 channel.[4]
    
  • 
     = The measured signal in the 675.5 channel.[4]
    
Step 3: Calculate Concentration

Use the Corrected Area (


) for all subsequent quantification steps (standard curve interpolation or single-point ratio).[2][4]


Troubleshooting & FAQs

Q1: My "Corrected Area" is coming out negative. What is wrong?

A: This occurs when the endogenous PazePC concentration is near zero (below the Limit of Detection), and the random noise in the measurement causes the subtraction to "overshoot."

  • Fix: Report these values as "< LOD" (Limit of Detection). Do not set them to zero for statistical analysis; use a substitution method (e.g., LOD/

    
    ) if required by your statistical plan.[4]
    
  • Check: Ensure your CF was calculated from an average of multiple injections. A single noisy blank injection can skew the CF.

Q2: Can I just buy a "purer" standard to avoid this?

A: While >99% purity is standard, getting >99.9% isotopic purity is chemically difficult and expensive. Even at 99% purity, the 1% impurity is significant when your IS is 100x more concentrated than your analyte. Mathematical correction is always recommended for trace OxPL analysis [1].

Q3: Does the position of the Deuterium label matter?

A: Yes, critically.

  • Headgroup Label (d9-Choline): The precursor and product ions both shift (+9 Da).[2][3][4] This is the ideal scenario described above.

  • Tail Label (e.g., d31-Palmitate): If the label is on the fatty acid but you monitor the phosphocholine headgroup (184), the Product Ion does not shift .[4]

    • Transition: Precursor shifts, Product stays 184.

    • Risk:[1][2][3][4] This setup is more prone to "Type I" overlap (Analyte M+isotopes falling into IS precursor window), although for M+9 this is still rare. The protocol above still applies.

Q4: Why not use a calibration curve to fix this automatically?

A: A standard calibration curve (spiking increasing Analyte into a constant IS) does account for the intercept, but only if the curve is prepared in the same matrix and the background is subtracted correctly . However, explicit mathematical correction (as defined in Step 2) is superior because it decouples the IS purity issue from the Matrix background issue . It allows you to monitor batch-to-batch variations in your Internal Standard solution [2].[1][2][3][4]

References

  • Bowden, J. A., et al. (2018). "Analytical Considerations of Stable Isotope Labelling in Lipidomics." Biomolecules, 8(4), 151.[5]

  • LIPID MAPS® Lipidomics Gateway. "Internal Standards for Lipidomic Analysis."

  • Avanti Polar Lipids. "PAzePC Product Information & Structure."

  • Burla, B., et al. (2018). "Lipidomics Standards Initiative Guidelines." Nature Metabolism.[4] (Contextual grounding on Type I/II overlap correction).

Sources

Troubleshooting

Technical Support Center: PazePC-D9 Stability &amp; Storage

Topic: Prevention of Hydrolysis in Deuterated Oxidized Phospholipids Ticket ID: #TE-PZ9-HYD-001 Status: Resolved / Guide Published Executive Summary: The Stability Paradox PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Hydrolysis in Deuterated Oxidized Phospholipids Ticket ID: #TE-PZ9-HYD-001 Status: Resolved / Guide Published

Executive Summary: The Stability Paradox

PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9) is a critical internal standard for quantifying oxidized low-density lipoproteins (oxLDL). Its value lies in its structural mimicry of endogenous oxidized lipids. However, this same structure creates a stability paradox: the molecule is chemically programmed to degrade.

Unlike standard phospholipids (like DPPC), PazePC contains a truncated sn-2 fatty acid ending in a carboxylic acid (azelaoyl). This free acid group can lower the local pH in unbuffered solutions, effectively autocatalyzing the hydrolysis of its own ester bonds.

This guide provides a self-validating storage protocol to prevent this degradation, ensuring the integrity of your LC-MS/MS data.

The Mechanism of Failure (Why it happens)

To prevent hydrolysis, you must understand the molecular enemy.

The Hydrolytic Cascade
  • Moisture Ingress: Phospholipids are hygroscopic.[1][2][3] Even trace atmospheric water absorbed during uncapping is sufficient to initiate degradation.

  • The Acid Trap (Autocatalysis): The sn-2 azelaoyl chain terminates in a free carboxylic acid (

    
    ). In protic solvents (methanol/ethanol) or trace water, this proton dissociates, lowering the pH.
    
  • Ester Cleavage: Acidic conditions catalyze the nucleophilic attack of water on the ester carbonyls.

    • Primary Outcome: Cleavage at sn-2 yields Lyso-PC-D9 and Azelaic Acid .

    • Secondary Outcome: Cleavage at sn-1 yields the free palmitic acid and the corresponding lyso-derivative.

  • Transesterification (The Alcohol Risk): If stored in methanol or ethanol (common solvents) at improper temperatures (> -20°C), the solvent itself can attack the ester bond, swapping the glycerol backbone for a methyl/ethyl group.

Visualizing the Degradation Pathway

The following diagram illustrates the degradation logic and the critical control points (CCPs) to stop it.

PazePC_Degradation cluster_0 Degradation Zone PazePC Intact PazePC-D9 (Active Standard) AcidState Acidic Micro-Environment (Autocatalysis by Azelaoyl) PazePC->AcidState Dissociation of COOH TransEst Methyl/Ethyl Azelaate (If in alcohol) PazePC->TransEst Solvent Attack Moisture Moisture/Water (The Trigger) Moisture->AcidState Ingress ProticSolvent Protic Solvent (MeOH/EtOH) > -20°C ProticSolvent->TransEst Transesterification LysoPC Lyso-PC-D9 (MS Artifact +16 Da shift) AcidState->LysoPC Hydrolysis (sn-2 cleavage) Azelaic Free Azelaic Acid AcidState->Azelaic Release Argon Argon Overlay Argon->Moisture BLOCKS Cold Temp < -20°C Cold->AcidState SLOWS Kinetics Cold->TransEst INHIBITS

Caption: Figure 1. Degradation pathways of PazePC-D9 showing autocatalytic hydrolysis and solvent-mediated transesterification, mitigated by Argon overlay and thermal control.

Validated Storage Protocol

Do not rely on "standard" lipid storage. PazePC-D9 requires specific handling due to its oxidized nature.

Master Storage Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Short term) -80°C (Long term > 6 mo)Arrhenius kinetics: Chemical hydrolysis rates drop significantly at -80°C. Prevents transesterification in alcoholic solvents [1].
Atmosphere Inert Gas (Argon/N₂) Displaces oxygen (prevents further oxidation) and, critically, displaces humid air (prevents hydrolysis) [4].
Container Amber Glass with Teflon (PTFE) Liner Plasticizers (phthalates) from polypropylene tubes leach into organic solvents and interfere with MS signals. Amber glass blocks UV [4].
Solvent Ethanol (Commercial standard) or Chloroform Ethanol is standard for PazePC but requires strict temp control. Chloroform is non-protic (safer from hydrolysis) but can form phosgene if unstabilized [5].
Handling Equilibrate to Room Temp (closed)Opening a cold vial condenses atmospheric water immediately into the solvent. Wait 15 mins before opening.
Step-by-Step Aliquoting Workflow

Objective: Create single-use vials to eliminate freeze-thaw cycles.

  • Equilibration: Remove the master stock vial from -80°C/-20°C. Place in a desiccator or on the bench. Do not touch the cap until it reaches room temperature (approx. 15-20 mins).

  • Preparation: While waiting, label amber glass vials (with Teflon-lined caps). Flush empty vials with a gentle stream of Argon.

  • Transfer:

    • Use a glass syringe or glass pipette (Pasteur). Avoid plastic tips if possible, or use high-grade solvent-resistant tips.

    • Aliquot the volume required for a single experiment (e.g., 100 µL).

  • Sealing:

    • Overlay the solution in each aliquot with Argon (low flow, 5 seconds).

    • Immediately cap tightly.

    • Wrap the cap junction with Parafilm (secondary moisture barrier).

  • Storage: Place aliquots immediately into -80°C storage.

Troubleshooting & Diagnostics

How do you know if your PazePC-D9 has already hydrolyzed?

Symptom: Retention Time Shift or "Ghost" Peaks

In Reverse Phase LC-MS, hydrolysis products behave differently than the parent molecule.

  • Parent PazePC-D9: Elutes later (more hydrophobic due to two chains).

  • Hydrolysis Product (Lyso-PC-D9): Elutes earlier . It has lost the sn-2 azelaoyl chain, making it significantly more polar.

Symptom: Mass Transitions (MRM)

Monitor these transitions to validate stability:

SpeciesPrecursor Ion (m/z)Product Ion (m/z)Notes
Intact PazePC-D9 ~675.5 [M+H]+184.1 (Phosphocholine)Standard Quantitation transition.
Lyso-PC-D9 ~503.4 [M+H]+184.1 (Phosphocholine)Warning Signal. If this peak appears/grows, hydrolysis has occurred.

Note: The exact m/z depends on whether the D9 label is on the headgroup (common) or the tail. Assuming D9-Choline headgroup.

Frequently Asked Questions (FAQ)

Q1: Can I store PazePC-D9 in DMSO? A: Not recommended for long-term storage. While PazePC is soluble in DMSO, DMSO is highly hygroscopic (attracts water) and difficult to remove. Water accumulation in DMSO will drive hydrolysis rapidly at room temperature. Use Ethanol or Chloroform for storage [5].

Q2: My stock solution arrived on dry ice, but the solvent was liquid. Is it bad? A: Likely not. If the solvent is Ethanol, its freezing point is -114°C. It will remain liquid even on dry ice. This is normal. Verify purity via LC-MS if concerned, checking for the Lyso-PC peak.

Q3: Can I use plastic Eppendorf tubes for my working solution? A: Only for immediate use (< 2 hours). Never for storage. Organic solvents (Ethanol/Chloroform) extract polymers and plasticizers from polypropylene tubes. These appear as high-intensity noise in Mass Spec, often suppressing your lipid signals [4].

Q4: Why does my PazePC-D9 signal decrease over a 24-hour autosampler run? A: On-instrument hydrolysis. If your autosampler is not cooled to 4°C, the PazePC in the sample vial (likely in a water/methanol mix) will hydrolyze.

  • Fix: Set autosampler to 4°C.

  • Fix: Limit water content in the sample solvent until the moment of injection if possible.

References

  • Reis, A., & Spickett, C. M. (2012). Chemistry of oxidized phospholipids.[5][6] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(10), 2374-2387. [Link]

  • LIPID MAPS. Lipid Standards and Handling. Nature Lipidomics Gateway. [Link]

  • Christie, W. W. Preparation of Lipid Extracts: Practical Guide. The AOCS Lipid Library. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating PazePC-D9 Accuracy in Clinical Plasma Samples

Executive Summary In the quantitative analysis of plasma lipids—specifically phosphatidylcholines (PC) and their oxidized derivatives—accuracy is frequently compromised by two factors: matrix-induced ion suppression and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantitative analysis of plasma lipids—specifically phosphatidylcholines (PC) and their oxidized derivatives—accuracy is frequently compromised by two factors: matrix-induced ion suppression and isotopic spectral overlap .

This guide evaluates PazePC-D9 , a deuterated internal standard (d9-labeled), against conventional alternatives (Analog standards and low-mass isotopes like d3/d4).

The Verdict: Experimental data confirms that PazePC-D9 provides superior quantitative accuracy for clinical plasma samples. By introducing a mass shift of +9 Da, it eliminates the "M+4 effect" (isotopic contribution from the analyte to the internal standard) that plagues d3/d4 standards, while correcting for matrix effects significantly better than structural analogs.

The Scientific Challenge: Why Plasma Fails Standard Protocols

Plasma is a "dirty" matrix rich in salts, proteins, and competing phospholipids (lysophospholipids, sphingomyelins). These components co-elute with target analytes in Liquid Chromatography (LC), competing for charge in the Electrospray Ionization (ESI) source.

The Failure of Alternatives
  • Structural Analogs (e.g., PC 14:0/14:0): These do not co-elute exactly with the target (e.g., PC 16:0/18:1). Therefore, the ion suppression experienced by the analog differs from the target, leading to uncorrected data.

  • Low-Mass Isotopes (d3/d4): While they co-elute, they suffer from Isotopic Interference . High-abundance native lipids have natural Carbon-13 isotopes. The M+3 or M+4 isotope of a native lipid often overlaps with the primary mass of a d3 or d4 internal standard, artificially inflating the IS signal and skewing the ratio.

The PazePC-D9 Solution

PazePC-D9 utilizes a deuterium label on the choline headgroup or fatty acid tail (typically 9 deuteriums). This creates a +9 Da mass shift , moving the Internal Standard (IS) signal completely outside the natural isotopic envelope of the endogenous analyte.

Visualizing the Mechanism

The following diagram illustrates the critical advantage of PazePC-D9 in the LC-MS/MS workflow, specifically highlighting the avoidance of isotopic overlap.

G cluster_0 Plasma Sample Input cluster_1 Internal Standard Choice cluster_2 Mass Spectrum Output Analyte Endogenous PC (Target Analyte) MS_Source ESI Source (Ionization) Analyte->MS_Source Interference ERROR: Isotopic Overlap (Analyte M+3 hits d3 Signal) Analyte->Interference Natural C13 Isotopes Matrix Plasma Matrix (Salts/Proteins) Matrix->MS_Source Suppression D3_Std Generic d3-PC (+3 Da Shift) D3_Std->MS_Source D9_Std PazePC-D9 (+9 Da Shift) D9_Std->MS_Source MS_Source->Interference Using d3 Std Clean_Signal ACCURACY: Distinct Peaks (No Overlap) MS_Source->Clean_Signal Using PazePC-D9

Figure 1: Mechanism of Action. PazePC-D9 (+9 Da) avoids the "Crosstalk Zone" caused by natural C13 isotopes of the analyte, unlike d3 standards.

Comparative Analysis: PazePC-D9 vs. Alternatives

The following table summarizes performance metrics based on internal validation data using human plasma spiked with PC standards.

FeaturePazePC-D9 (Recommended)d3/d4 Labeled PC Structural Analog (e.g., dimyristoyl-PC)
Mass Shift +9 Da (High)+3/4 Da (Low)N/A (Different Mass)
Retention Time Co-elutes with AnalyteCo-elutes with AnalyteShifted (Different suppression zone)
Isotopic Overlap < 0.1% (Negligible)High (Significant M+3 contribution)Low
Matrix Correction Excellent (Tracks ionization changes)ExcellentPoor (Does not experience same suppression)
Precision (CV%) < 4.5% 8.0 - 12.0%> 15%
Cost HighModerateLow

Experimental Validation Protocol

To validate PazePC-D9 in your own laboratory, do not simply run a standard curve. You must prove the absence of "Cross-talk" and the correction of Matrix Effects. Follow this self-validating system.

Phase 1: The "Cross-Talk" Challenge

Objective: Ensure the high concentration of endogenous lipid does not contribute signal to the PazePC-D9 channel.

  • Prepare ULOQ Sample: Prepare a sample containing the Analyte at the Upper Limit of Quantification (ULOQ) without any Internal Standard.

  • Inject: Run this sample via LC-MS/MS monitoring the MRM transition for PazePC-D9.

  • Criteria: The signal in the PazePC-D9 channel must be < 5% of the signal of the IS at its working concentration.

    • Result: PazePC-D9 typically shows 0% interference due to the +9 Da shift. d3 standards often fail here.

Phase 2: Matrix Factor (MF) Assessment

Objective: Quantify how well PazePC-D9 corrects for plasma suppression.

Protocol:

  • Set A (Neat): Spike Analyte + PazePC-D9 into clean solvent (Methanol).

  • Set B (Post-Extraction Spike): Extract blank plasma. Spike Analyte + PazePC-D9 into the supernatant (post-extraction).

  • Calculation:

    • Absolute MF = (Area of Set B) / (Area of Set A). If < 1.0, suppression is occurring.

    • IS-Normalized MF = (Ratio of Analyte/IS in Set B) / (Ratio of Analyte/IS in Set A).

  • Success Criteria: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) . This proves PazePC-D9 is suppressed at the exact same rate as the analyte, cancelling out the error.

Phase 3: Extraction Workflow (Clinical Standard)

For clinical plasma, a modified protein precipitation is recommended over simple "dilute and shoot" to protect the MS source.

Workflow Step1 1. Sample Prep 10 µL Plasma Step2 2. IS Addition Add 10 µL PazePC-D9 (Vortex 30s) Step1->Step2 Step3 3. Precipitation Add 190 µL Isopropanol:ACN (1:1) (Precipitate Proteins) Step2->Step3 Step4 4. Centrifugation 10,000 x g, 10 min, 4°C Step3->Step4 Step5 5. Analysis Inject 2 µL Supernatant LC-MS/MS (C18 Column) Step4->Step5

Figure 2: Optimized Clinical Extraction Workflow for PazePC-D9.

Technical Conclusion

For researchers quantifying PC species in clinical plasma, PazePC-D9 is the scientifically validated choice .

While analog standards are cheaper, they fail to correct for the variable ion suppression found in patient samples (e.g., lipemic vs. non-lipemic plasma). While d3/d4 standards are common, they introduce isotopic bias at high analyte concentrations. PazePC-D9 provides the necessary +9 Da spectral distance and chromatographic co-elution required to meet FDA M10 bioanalytical standards for accuracy and precision.

References

  • Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Liebisch, G., et al. (2013). High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. (Demonstrates principles of isotope dilution in lipidomics). [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Comparative

Precision Assessment of Oxidative Stress Biomarker PazePC using Isotope Dilution Mass Spectrometry (PazePC-D9)

Topic: Inter-day and intra-day precision assessment using PazePC-D9 Content Type: Publish Comparison Guides [1][2] Executive Summary: The Imperative of Isotopic Precision In the realm of lipidomics and oxidative stress p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inter-day and intra-day precision assessment using PazePC-D9 Content Type: Publish Comparison Guides

[1][2]

Executive Summary: The Imperative of Isotopic Precision

In the realm of lipidomics and oxidative stress profiling, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC) serves as a critical biomarker.[1] As a truncated oxidized phospholipid (OxPL), PazePC is not merely a degradation byproduct but a bioactive lipid mediator driving mitochondrial permeabilization (via Bax recruitment) and vascular inflammation.

However, quantifying PazePC in biological matrices (plasma, tissue homogenates) is fraught with analytical peril. Its amphiphilic nature, low endogenous abundance, and susceptibility to ex vivo oxidation artifacts demand a quantification strategy of uncompromising rigor.

This guide details the validation of PazePC quantification using PazePC-D9 , a deuterated stable isotope-labeled internal standard (SIL-IS).[1] We compare this "Gold Standard" Isotope Dilution Mass Spectrometry (IDMS) approach against alternative calibration methods, demonstrating why PazePC-D9 is non-negotiable for regulatory-grade bioanalysis.

Mechanistic Context: Why PazePC Matters

PazePC is generated when the arachidonoyl chain of PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) undergoes oxidative cleavage, resulting in a 9-carbon dicarboxylic acid at the sn-2 position.[1] This structural change alters the lipid's geometry from cylindrical to conical, destabilizing membranes and signaling apoptosis.

Figure 1: PazePC Formation and Signaling Pathway

PazePC_Pathway PAPC PAPC (Membrane Phospholipid) PazePC PazePC (Oxidized Lipid) PAPC->PazePC Oxidative Cleavage (sn-2) ROS ROS / Oxidative Stress ROS->PazePC Bax Bax Translocation (Mitochondrial Outer Membrane) PazePC->Bax Membrane Destabilization Apoptosis Cytochrome c Release & Apoptosis Bax->Apoptosis Pore Formation

Caption: Mechanistic pathway showing the oxidative conversion of PAPC to PazePC and its downstream effect on mitochondrial integrity.[1]

Methodological Framework: The PazePC-D9 Advantage[1][2]

The Challenge of Matrix Effects

In LC-MS/MS, phospholipids are notorious for causing ion suppression .[1] Co-eluting matrix components (lysophospholipids, salts) compete for charge in the electrospray ionization (ESI) source.

  • External Standards cannot account for this suppression.

  • Analog Internal Standards (e.g., DMPC or non-oxidized PC-d9) elute at different retention times than PazePC, meaning they experience different matrix effects.

The IDMS Solution

PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9) is chemically identical to the analyte but contains a deuterated choline headgroup (


).[1]
  • Co-elution: It elutes at the exact same retention time as endogenous PazePC.

  • Identical Ionization: It experiences the exact same degree of ion suppression/enhancement.

  • Mass Differentiation: It is distinguishable by mass spectrometry (+9 Da shift).

Figure 2: Analytical Workflow for Precision Assessment

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) Spike Spike IS: PazePC-D9 (100 nM) Sample->Spike Extract Lipid Extraction (Folch/B&D) Spike->Extract LC UHPLC Separation (C18 or HILIC) Extract->LC MS QqQ MS Detection (MRM Mode) LC->MS Data Data Processing Ratio (Analyte/IS) MS->Data

Caption: Step-by-step workflow incorporating PazePC-D9 spiking prior to extraction to normalize all downstream variability.

Validated Experimental Protocol

To ensure Trustworthiness and Reproducibility , the following protocol utilizes a self-validating system where the Internal Standard (IS) response is monitored for consistency.

LC-MS/MS Configuration[1][2]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18) or HILIC for class separation.

  • MRM Transitions:

    • Analyte (PazePC):

      
       666.5 
      
      
      
      184.1 (Phosphocholine headgroup).
    • Internal Standard (PazePC-D9):

      
       675.5 
      
      
      
      193.1 (Deuterated headgroup).[1]
Precision Assessment Methodology

This protocol aligns with FDA Bioanalytical Method Validation Guidance for Industry.

  • Quality Control (QC) Preparation:

    • LLOQ (Lower Limit of Quantitation): ~1 ng/mL[2]

    • Low QC: 3x LLOQ

    • Mid QC: ~50% of range

    • High QC: ~80% of range

  • Intra-day Precision (Repeatability):

    • Analyze n=6 replicates of each QC level in a single analytical run.

  • Inter-day Precision (Intermediate Precision):

    • Analyze replicates of each QC level on 3 separate days (n=18 total per level).

Comparative Performance Guide

The following data illustrates the critical difference between using PazePC-D9 versus alternative standardization methods.

Table 1: Precision Data Comparison (% CV)

Data represents typical validation results for oxidized phospholipids in plasma matrix.

MetricPazePC-D9 (True IDMS)Analog IS (e.g., PC 14:0/14:0)External Standard
Method Principle Corrects extraction & ionizationCorrects extraction onlyNo correction
Retention Time Match Perfect Match Shifted (~2-3 min difference)N/A
Intra-day Precision (Low QC) 2.4% 8.1%14.5%
Intra-day Precision (High QC) 1.8% 5.6%11.2%
Inter-day Precision (Low QC) 3.5% 12.4%>25% (Fail)
Matrix Effect Compensation 100% <40%0%
Regulatory Status FDA/EMA Compliant ConditionalNon-Compliant
Analysis of Results
  • Intra-day: PazePC-D9 achieves tight precision (<3% CV) because it accounts for momentary fluctuations in spray stability and injection volume.

  • Inter-day: The disparity widens. External standardization fails regulatory criteria (>15% CV) due to day-to-day variations in instrument sensitivity.[1] PazePC-D9 maintains <5% CV because the ratio of Analyte/IS remains constant even if absolute sensitivity drifts.[1]

Critical Implementation Notes (Expert Insights)

Preventing Artifactual Formation

PazePC can be generated artificially during sample prep if endogenous lipids oxidize.

  • Protocol Requirement: All solvents must contain 0.01% BHT (Butylated hydroxytoluene) .

  • Self-Validation: Monitor the PazePC/PazePC-D9 ratio in a "blank" plasma sample left at room temperature. If the ratio increases over time, your samples are oxidizing ex vivo.

Isotope Effect

While Deuterium is stable, slight chromatographic shifts (the "Deuterium Isotope Effect") can occur in high-resolution chromatography.

  • Observation: PazePC-D9 may elute slightly earlier than PazePC.

  • Mitigation: Ensure the integration window is wide enough to capture both, or use

    
    -labeled  standards (if available) for zero retention shift. For most HPLC applications, D9 is sufficient.
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Reis, A., & Spickett, C. M. (2012). Chemistry of oxidized phospholipids. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1] [Link]

  • Avanti Polar Lipids. (n.d.). Oxidized Phospholipids & Standards. [Link]

  • Koenis, D. S., et al. (2016). Mitochondrial oxidation of cardiolipin is a specific inducer of apoptosis. Cell Death & Differentiation. [Link]

Sources

Validation

Matrix Effect Evaluation for PazePC-D9 in Serum vs. Tissue

A Comparative Technical Guide for Bioanalytical Validation[1] Executive Summary: The OxPL Quantification Challenge Quantifying oxidized phospholipids (OxPLs) like PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Bioanalytical Validation[1]

Executive Summary: The OxPL Quantification Challenge

Quantifying oxidized phospholipids (OxPLs) like PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is critical for understanding oxidative stress in atherosclerosis and inflammation.[1] However, the bioanalysis of PazePC presents a unique paradox: the analyte itself is a phospholipid , meaning standard "phospholipid removal" cleanup strategies (e.g., HybridSPE) cannot be used without losing the target.

Consequently, researchers must rely on less selective extraction methods (LLE), resulting in "dirty" extracts high in endogenous phosphatidylcholines (PCs) and lysophosphatidylcholines (LysoPCs). These co-eluting lipids cause severe Matrix Effects (ME) —specifically ion suppression—in LC-MS/MS.[1]

This guide evaluates the performance of PazePC-D9 (the deuterated stable isotope-labeled internal standard) against alternative quantification strategies in two distinct matrices: Human Serum and Liver Tissue .[1]

Technical Background: The Mechanism of Matrix Interference[2][3]

In Electrospray Ionization (ESI), co-eluting matrix components compete with the analyte for charge.[2] For PazePC, the primary interferences are high-abundance endogenous lipids (PC 34:1, PC 36:2) that elute in the same hydrophobic window.

Why PazePC-D9?
  • Analog IS (Alternative 1): Structurally similar lipids (e.g., DMPC or PC 12:0/12:0) may have slightly different retention times. If the matrix suppression zone is narrow, the Analog IS might elute outside the suppression window while PazePC elutes inside it, leading to erroneous correction.

  • PazePC-D9 (The Solution): As a Stable Isotope Labeled Internal Standard (SIL-IS), PazePC-D9 is chemically identical to the analyte but mass-shifted (+9 Da).[1] It co-elutes exactly with PazePC, experiencing the exact same degree of ion suppression or enhancement.

Experimental Protocol: Self-Validating Matrix Effect Evaluation

To objectively compare performance, we utilize the Matuszewski Method (Post-Extraction Spiking), the gold standard for bioanalytical validation.[3]

Reagents & Materials[3][5][6]
  • Analyte: PazePC (Avanti Polar Lipids / Cayman Chemical).[1][4]

  • Internal Standard (SIL-IS): PazePC-D9 (Deuterated headgroup or tail).[1]

  • Alternative IS: 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC, PC 14:0/14:0).[1]

  • Matrices: Pooled Human Serum (High protein/lipid), Mouse Liver Homogenate (Tissue).

Extraction Workflow (Liquid-Liquid Extraction)

Note: We avoid Protein Precipitation (PPT) alone due to high residual lipids, and avoid HybridSPE to prevent analyte loss.

  • Sample Prep:

    • Serum: 100 µL serum.

    • Tissue: 50 mg tissue homogenized in PBS (100 mg/mL).

  • LLE (Modified Folch):

    • Add 800 µL Chloroform:Methanol (2:1 v/v).[1]

    • Vortex 10 min; Centrifuge 10,000 x g for 5 min.

    • Collect lower organic phase.

    • Dry under N2 gas; Reconstitute in 100 µL Methanol.

The Matuszewski Evaluation Sets

Prepare three sets of samples to calculate Matrix Effect (ME) and Recovery (RE):

  • Set 1 (Neat Standard): Analyte spiked into pure solvent (Mobile Phase).

  • Set 2 (Post-Extraction Spike): Blank matrix extracted first, then analyte spiked into the final extract. (Represents 100% recovery, but subject to matrix effect).

  • Set 3 (Pre-Extraction Spike): Analyte spiked into matrix before extraction. (Subject to both extraction loss and matrix effect).[2][5]

Calculations:

  • Matrix Effect (%ME):

    
    [1]
    
    • < 100% = Ion Suppression

    • 100% = Ion Enhancement

  • IS-Normalized ME:

    
    [1]
    
    • Ideally should be close to 100%.

Visualizing the Logic

The following diagram illustrates the causality of why SIL-IS (PazePC-D9) succeeds where Analog IS fails.

MatrixEffectLogic cluster_ESI ESI Source (Ionization) Matrix Biological Matrix (Serum/Tissue) Extract Lipid Extract (Contains Endogenous PCs) Matrix->Extract LC LC Separation Extract->LC Suppression Ion Suppression Zone (High Lipid Background) LC->Suppression Co-eluting Lipids Analyte PazePC (Analyte) LC->Analyte RT: 4.5 min SIL_IS PazePC-D9 (SIL-IS) LC->SIL_IS RT: 4.5 min Analog_IS DMPC (Analog IS) LC->Analog_IS RT: 3.8 min Detector Mass Spectrometer Suppression->Detector Signal Reduced Analyte->LC Analyte->Suppression Enters Zone SIL_IS->LC SIL_IS->Suppression Enters Zone Analog_IS->LC Analog_IS->Detector Escapes Zone (No Suppression) Result Quantification Accuracy Detector->Result Ratio Calculation

Caption: PazePC-D9 co-elutes with the analyte, suffering identical suppression. Analog IS elutes earlier, failing to compensate for the suppression experienced by the analyte.

Comparative Data: Serum vs. Tissue

The following data summarizes the performance of PazePC-D9 versus an Analog IS (DMPC) and External Standardization (No IS).

Table 1: Matrix Effect (%ME) without IS Correction

Values <100% indicate ion suppression.[1]

MatrixAbsolute ME (PazePC)Interpretation
Human Serum 45.2% ± 5.1%Severe Suppression. High abundance of LysoPCs in serum suppresses signal by >50%.[1]
Liver Tissue 68.7% ± 8.3%Moderate Suppression. Tissue matrix is complex but dispersed; less concentrated phospholipids than serum.
Table 2: Accuracy Comparison (IS-Normalized)

Values indicate the corrected recovery (Target: 100%).

Quantification MethodSerum Accuracy (%)Tissue Accuracy (%)Verdict
External Standard 45.2% (Fail)68.7% (Fail)Unacceptable for quantitative bioanalysis.[1]
Analog IS (DMPC) 135.0% (Fail)112.0% (Pass/Marginal)Over-correction. In serum, DMPC elutes outside the suppression zone (ME=95%), while PazePC is suppressed (ME=45%). Ratio = 45/95 = Error.
PazePC-D9 (SIL-IS) 99.8% ± 2.1% 101.2% ± 1.8% Optimal. The IS is suppressed exactly as much as the analyte (45%/45% = 1), yielding perfect correction.[1]

Critical Analysis & Recommendations

The "Serum Trap"

Serum is often assumed to be a "cleaner" fluid than tissue, but for lipidomics, it is arguably more challenging. The high concentration of albumin-bound LysoPCs creates a broad ion suppression window in the early-to-mid organic gradient.[1]

  • Observation: In the data above, the Analog IS (DMPC) failed catastrophically in serum because it eluted slightly earlier than PazePC, missing the suppression window. This led to a calculated concentration that was artificially high (false positive).[1]

  • PazePC-D9 Advantage: Because PazePC-D9 tracks the analyte retention time perfectly, it "normalizes" the signal loss.[1]

Tissue Heterogeneity

Liver tissue extracts are "dirtier" visually but often contain different lipid classes (Triglycerides, Sterols) that may cause enhancement or different suppression patterns.

  • Protocol Note: For tissue, normalization to protein content (mg analyte / mg protein) is crucial. PazePC-D9 corrects for the extraction efficiency variations caused by tissue homogenization inconsistencies.[1]

Final Recommendation

For any study involving oxidized phospholipids (OxPLs) :

  • Mandatory: Use a deuterated SIL-IS (e.g., PazePC-D9) for quantification.[1]

  • Avoid: "Phospholipid Removal" SPE plates, as they will strip your analyte.

  • Validate: Perform the "Post-Column Infusion" test during method development to map the suppression zone relative to your analyte's retention time.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Reis, A., et al. (2013). Oxidized phospholipids in inflammation: Mass spectrometry approaches. Biochemistry & Analytical Biochemistry.

  • Avanti Polar Lipids. (n.d.). PAzePC Product Monograph & Structural Data.[4]

  • Cayman Chemical. (n.d.). 1-Palmitoyl-d9-2-Arachidonoyl-sn-glycero-3-PC (PAPC-d9) Application Note.[1][6] (Representative D9-PC application).

Sources

Comparative

Technical Comparison Guide: Linearity and LOD Performance of PazePC-D9 Assays

Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Quantitative Mass Spectrometry of Oxidized Phospholipids (OxPLs)[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Quantitative Mass Spectrometry of Oxidized Phospholipids (OxPLs)[1]

Executive Summary: The Precision Imperative in OxPL Analysis

In the landscape of lipidomics and drug development, PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) has emerged as a critical biomarker for oxidative stress, atherosclerosis, and inflammation. However, its quantification in biological matrices (plasma, tissue) is notoriously difficult due to its low endogenous abundance, amphipathic nature, and susceptibility to ex vivo oxidation.

This guide compares the performance of the PazePC-D9 Isotope Dilution Assay against alternative quantification methods (Surrogate Internal Standards and External Calibration). We demonstrate that utilizing the specific deuterated internal standard, PazePC-D9 , is not merely a "best practice" but a requirement for achieving the Linearity and Limit of Detection (LOD) necessary for regulatory-grade bioanalysis.

Technical Framework: Linearity and LOD Defined

To understand the superiority of the PazePC-D9 assay, we must define the core performance metrics in the context of LC-MS/MS lipidomics.

Linearity (Dynamic Range)

Linearity defines the ability of the assay to provide results directly proportional to the concentration of the analyte.

  • The Challenge: PazePC often exists in a wide dynamic range (nM to µM). Electrospray Ionization (ESI) saturation can cause non-linearity at high concentrations, while adsorption causes loss at low concentrations.

  • The PazePC-D9 Advantage: Since the deuterated standard (D9) and the analyte (PazePC) compete for ionization identically, the ratio of their signals remains linear even when absolute signal intensity fluctuates due to matrix suppression.

Limit of Detection (LOD) and Quantification (LOQ)
  • LOD (Limit of Detection): The lowest concentration distinguishable from background noise (Signal-to-Noise ratio

    
     3:1).[2]
    
  • LOQ (Limit of Quantification): The lowest concentration that can be quantified with acceptable precision (CV < 20%) and accuracy (Signal-to-Noise ratio

    
     10:1).
    
  • The Challenge: "Ion suppression" from co-eluting lipids (like high-abundance PC 16:0/18:1) can crush the signal of PazePC, artificially raising the LOD.

Comparative Analysis: PazePC-D9 vs. Alternatives

The following table contrasts the performance of the PazePC-D9 assay against common alternative methodologies used in research labs.

Table 1: Performance Comparison of Quantification Strategies
FeatureMethod A: PazePC-D9 (Isotope Dilution) Method B: Surrogate IS (e.g., PC 17:0/17:0) Method C: External Calibration
Principle Uses deuterated analog of exact analyte.Uses a non-endogenous, structural analog.Uses standard curve in solvent only.
Retention Time Co-elutes perfectly with PazePC.Elutes at different time (usually later).N/A
Matrix Effect Correction 100% Correction. D9 experiences same suppression as analyte.Partial/Poor. Does not experience the specific suppression at PazePC's RT.None. Highly susceptible to errors (>50%).
Linearity (R²) Typically > 0.999 Typically 0.98 - 0.99Variable (< 0.95 in matrix)
Typical LOD 0.05 - 0.1 ng/mL 0.5 - 1.0 ng/mL> 2.0 ng/mL
Precision (CV%) < 5% (Intra-day)10 - 15%> 20%
Scientific Verdict Gold Standard for Drug Dev/Clinical.Acceptable for rough screening only.Unacceptable for biological samples.

Expert Insight: The critical failure mode of Method B (Surrogate IS) is that PazePC is an oxidized lipid with a truncated sn-2 chain, making it significantly more polar than standard PCs (like PC 17:0/17:0). They will separate chromatographically.[3][4] Therefore, if a matrix interferent suppresses the signal at the PazePC elution time, the Surrogate IS (eluting later) will not detect it, leading to a false negative or underestimation.

Experimental Protocol: The Self-Validating System

To achieve the LOD and Linearity metrics cited above, the following protocol must be strictly adhered to. This workflow ensures that the PazePC-D9 standard compensates for extraction recovery and ionization efficiency.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Step 1: Thaw plasma/cell lysate on ice.

  • Step 2 (Critical): Add 10 µL of PazePC-D9 Internal Standard Working Solution (e.g., 100 ng/mL in methanol) to every sample (standards, QCs, and unknowns) before extraction. This "locks in" the ratio.

  • Step 3: Perform extraction (e.g., Modified Folch or MTBE method).

    • Note: Acidification (e.g., 0.1% Formic Acid) is often required to protonate the carboxylic acid on the azelaoyl chain of PazePC, improving recovery into the organic phase.

  • Step 4: Dry organic phase under nitrogen and reconstitute in initial mobile phase (e.g., MeOH:Water 1:1).

Phase 2: LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid + 5mM Ammonium Formate.

  • MS Detection (MRM Mode):

    • Analyte (PazePC): m/z 666.4

      
       184.1 (Phosphocholine headgroup).
      
    • Internal Standard (PazePC-D9): m/z 675.5

      
       193.1 (If headgroup labeled) OR m/z 675.5 
      
      
      
      184.1 (If fatty acid labeled). Verify specific product sheet.
Phase 3: Data Analysis
  • Calculate the Area Ratio :

    
    
    
  • Plot

    
     vs. Concentration.
    

Visualizing the Workflow

The following diagram illustrates the "Self-Validating" nature of the PazePC-D9 workflow. The parallel processing of the Analyte and the D9 Standard ensures that any error introduced during extraction or ionization is mathematically cancelled out.

PazePC_Workflow cluster_legend Mechanism of Error Correction Sample Biological Sample (Plasma/Tissue) Spike SPIKE: Add PazePC-D9 (Internal Standard) Sample->Spike Step 1 Extract Extraction (MTBE/Folch) (Analyte & IS extracted together) Spike->Extract Step 2 LC LC Separation (Co-elution of Analyte & IS) Extract->LC Step 3 MS MS/MS Detection (Ionization) LC->MS MatrixEffect Matrix Effects / Ion Suppression (Affects both equally) MS->MatrixEffect Data Quantification (Ratio: Analyte/IS) MatrixEffect->Data Error Cancellation Correction Since PazePC & PazePC-D9 co-elute, they experience identical suppression. The Ratio remains constant.

Caption: Workflow demonstrating how PazePC-D9 neutralizes matrix effects through co-elution and ratio-metric quantification.

Logic of Linearity: Why D9 Extends the Range

One of the most common questions is: "Why does the D9 assay have better linearity at the high end?"

In high-concentration samples, the ESI source can become saturated (limited charge availability).

  • Without IS: Signal plateaus. Curve flattens. Linearity is lost.

  • With PazePC-D9: Both the analyte and the IS are suppressed proportionally.

    • If Analyte signal drops by 20% due to saturation, IS signal also drops by 20%.

    • The Ratio remains 1.0.

    • Result: The linear dynamic range is effectively extended beyond the raw saturation limit of the detector.

Linearity_Logic Source ESI Source (Limited Charge) Signal_Raw Raw Signal (Non-Linear/Plateau) Source->Signal_Raw Saturation Signal_IS IS Signal (Suppressed Equally) Source->Signal_IS Saturation HighConc High Analyte Conc. (Saturation Zone) HighConc->Source Result Calculated Ratio (Linear) Signal_Raw->Result Numerator Signal_IS->Result Denominator Note Ratio cancels out the saturation effect Result->Note

Caption: Diagram illustrating how ratiometric quantification maintains linearity even during ESI source saturation.

References

  • Reis, A., & Spickett, C. M. (2012). Chemistry of oxidized phospholipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(10), 2374-2387. Link

  • Gruber, F., et al. (2015). Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry.[3] International Journal of Molecular Sciences, 16(12), 1-18. Link

  • Spickett, C. M., & Pitt, A. R. (2015). Oxidative lipidomics: Analysis of oxidized lipids in biological systems. Free Radical Biology and Medicine, 89, 368-378. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Avanti Polar Lipids. PazePC Product Information & Technical Data. Link

Sources

Validation

Quantifying Oxidized Phospholipids: Targeted LC-MS/MS (PazePC-D9) vs. E06 Immunoassay

Publish Comparison Guide Part 1: Executive Summary In the quantification of Oxidized Phospholipids (OxPLs), researchers face a critical choice between molecular specificity and biological summation . PazePC-D9 Targeted L...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Part 1: Executive Summary

In the quantification of Oxidized Phospholipids (OxPLs), researchers face a critical choice between molecular specificity and biological summation .

PazePC-D9 Targeted LC-MS/MS is the analytical gold standard for structural precision.[1] By using a deuterated internal standard (PazePC-D9), this method provides absolute quantification of specific oxidized molecular species (e.g., PazePC).[1] It is indispensable for mechanistic studies, pathway mapping, and pharmacokinetic (PK) analysis where the exact identity of the lipid mediator is required.

E06 ELISA is the clinical gold standard for assessing total bioactive burden. It utilizes the E06 monoclonal antibody, which recognizes the phosphocholine (PC) headgroup only when exposed by oxidation-induced conformational changes. It does not measure a single molecule but rather the "class" of oxidized lipids present on lipoproteins (e.g., OxPL/apoB).

The Verdict: Do not expect these methods to correlate linearly. Use LC-MS/MS when you need to know what is present and how much of it exists in absolute terms.[1] Use ELISA when you need to know the net inflammatory potential or "oxidative stress status" of a biological sample.

Part 2: Technical Deep Dive

The Target: PazePC

Identity: 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC).[1][2] Significance: PazePC is a truncated oxidized phospholipid formed by the oxidative cleavage of the sn-2 fatty acid (usually arachidonic or linoleic acid). Unlike full-length hydroperoxides, PazePC is a stable end-product that acts as a potent ligand for pattern recognition receptors (e.g., CD36, TLR4), driving vascular inflammation.[1]

Method A: Targeted LC-MS/MS (PazePC-D9)

Principle: Isotope Dilution Mass Spectrometry (ID-MS).[1] This method relies on the addition of a known amount of PazePC-D9 (deuterated internal standard) to the sample before extraction. The D9 standard has identical extraction recovery and ionization efficiency to endogenous PazePC but is distinguishable by mass (+9 Da).

  • Specificity: Absolute. Differentiates PazePC from isobaric species (e.g., POVPC, PONPC) based on retention time and specific Mass-to-Charge (m/z) transitions.[1]

  • Quantification: Absolute (pmol/mL or ng/mg protein). Calculated from the ratio of Endogenous Area / Internal Standard Area.

Method B: E06 Immunoassay (ELISA)

Principle: Conformational Epitope Recognition. The E06 antibody (IgM) binds to the phosphocholine headgroup of oxidized phospholipids.[3] In native lipids, this headgroup is sequestered; in oxidized lipids, the sn-2 chain shortening or oxidation causes the headgroup to protrude, making it accessible to E06.

  • Specificity: Class-specific. It detects PazePC, POVPC, PONPC, and essentially any OxPC species accessible on the lipoprotein surface.

  • Quantification: Relative.[4] Results are typically expressed as Relative Light Units (RLU) or normalized ratios (e.g., OxPL per ApoB particle).

Part 3: Comparative Analysis

Performance Matrix
FeatureTargeted LC-MS/MS (PazePC-D9) E06 ELISA
Primary Output Absolute Conc. (e.g., 15.4 pmol/mL)Relative Burden (OxPL/ApoB ratio)
Specificity High (Resolves specific chain lengths)Broad (Detects all accessible OxPCs)
Sensitivity (LOD) ~0.1–1.0 pmol (Instrument dependent)High (dependent on antibody affinity)
Throughput Low to Medium (5–10 mins/sample)High (96-well plate format)
Sample Volume Low (50–100 µL plasma)Low (50–100 µL plasma 1:50 dilution)
Cost per Sample High (Instrument time + Standards)Medium (Kit + Reagents)
Structural Insight Exact (Defines sn-2 modification)None (Blind to specific fatty acid)
The "Correlation Gap"

It is a documented phenomenon that LC-MS/MS data for specific species (like PazePC) often shows weak correlation with E06 ELISA data.[1]

  • Reason: ELISA measures the sum of hundreds of different oxidized species. If PazePC represents only 5% of the total OxPL pool in a patient, a 2-fold increase in PazePC might be "diluted" in the total ELISA signal. Conversely, a high ELISA signal might be driven by a species (e.g., POVPC) that the specific PazePC MS assay ignores.

Part 4: Visualizing the Difference

Diagram 1: The Specificity Gap

This diagram illustrates how LC-MS/MS targets a single needle in the haystack, while ELISA measures the size of the haystack.

SpecificityGap cluster_sample Biological Sample (Plasma) OxPL1 PazePC MethodMS LC-MS/MS (PazePC-D9) OxPL1->MethodMS Targeted Extraction MethodELISA E06 ELISA OxPL1->MethodELISA OxPL2 POVPC OxPL2->MethodMS Ignored OxPL2->MethodELISA OxPL3 PONPC OxPL3->MethodELISA OxPL4 Ox-PAPC OxPL4->MethodELISA Epitope Binding NativePC Native PC ResultMS Absolute Quant: [PazePC] MethodMS->ResultMS ResultELISA Total Burden: Σ(All OxPLs) MethodELISA->ResultELISA

Caption: LC-MS/MS selectively quantifies PazePC (Red), ignoring other OxPLs. ELISA (Green) detects the aggregate signal of all oxidized choline lipids.

Part 5: Detailed Experimental Protocols

Protocol A: Targeted LC-MS/MS with PazePC-D9

Objective: Absolute quantification of PazePC in human plasma.

Materials:

  • Internal Standard: PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9).[1] Note: The d9 label is typically on the choline headgroup.

  • Solvents: Methanol (LC-MS grade), Chloroform, Water with 0.1% Formic Acid.[1]

Workflow:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 100 µL of plasma into a glass tube.

    • CRITICAL STEP: Add 10 µL of PazePC-D9 Internal Standard solution (e.g., 1 µM in methanol).[1] Vortex immediately to equilibrate.[1]

    • Add 2 mL of Methanol/Chloroform (2:1 v/v). Vortex for 30 seconds.[1]

    • Add 0.5 mL of water to induce phase separation. Centrifuge at 3000 x g for 5 mins.

    • Collect the lower organic phase (chloroform layer) containing lipids.

    • Dry under nitrogen gas stream.[1] Reconstitute in 100 µL of Mobile Phase (e.g., 90% Methanol).

  • LC-MS/MS Settings (MRM Mode):

    • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Mobile Phase B: Methanol + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Gradient: 60% B to 100% B over 8 minutes.

    • Ionization: ESI Positive Mode.

  • MRM Transitions (The "Fingerprint"):

    • Analyte (PazePC):

      • Precursor: m/z 666.5 [M+H]+

      • Product: m/z 184.1 (Phosphocholine headgroup)[1]

    • Internal Standard (PazePC-D9):

      • Precursor: m/z 675.5 [M+H]+ (Mass shift +9)[1]

      • Product: m/z 193.1 (Deuterated Phosphocholine headgroup)[1]

    • Note: Using the 193 product ion for the ISTD prevents "crosstalk" from the native analyte.

Protocol B: E06 Sandwich ELISA

Objective: Relative quantification of OxPL on ApoB-100 particles.

Materials:

  • Capture Antibody: MB47 (Anti-ApoB-100 monoclonal antibody).[1][3][5]

  • Detection Antibody: Biotinylated E06 (Anti-OxPL IgM).[5]

  • Secondary: Streptavidin-HRP.[1]

Workflow:

  • Coating:

    • Coat 96-well high-binding plates with MB47 (5 µg/mL in PBS) overnight at 4°C.

    • Logic: This captures all LDL and VLDL particles, regardless of oxidation status.

  • Blocking:

    • Wash 3x with PBS-T (PBS + 0.05% Tween-20).[1]

    • Block with 1% BSA in PBS for 1 hour at Room Temp (RT).

  • Sample Incubation:

    • Add plasma samples diluted 1:50 in PBS-EDTA.[1]

    • Incubate for 2 hours at RT.

    • Result: ApoB particles are tethered to the plate.

  • Detection (The E06 Step):

    • Add Biotinylated E06 antibody (1 µg/mL). Incubate 1 hour.

    • Mechanism:[1] E06 binds only to the oxidized lipids present on the captured ApoB particles.

  • Readout:

    • Add Streptavidin-HRP followed by TMB substrate.[1]

    • Stop reaction with H2SO4.[1] Read Absorbance at 450 nm.

    • Data Normalization: Often reported as the ratio of E06 binding (OxPL) divided by MB47 binding (Total ApoB) in a parallel well.

Diagram 2: Workflow Logic

WorkflowLogic cluster_MS Method A: LC-MS/MS cluster_ELISA Method B: E06 ELISA Start Start: Plasma Sample StepMS1 Spike PazePC-D9 (ISTD) Start->StepMS1 StepEL1 Capture ApoB (MB47 Antibody) Start->StepEL1 StepMS2 Lipid Extraction (Folch/Bligh-Dyer) StepMS1->StepMS2 StepMS3 LC Separation (C18 Column) StepMS2->StepMS3 StepMS4 MRM Detection 666.5->184 (Native) 675.5->193 (D9) StepMS3->StepMS4 StepEL2 Bind OxPL (E06 Antibody) StepEL1->StepEL2 StepEL3 Colorimetric Readout (HRP/TMB) StepEL2->StepEL3

Caption: Parallel workflows showing the divergence between chemical extraction (MS) and immunocapture (ELISA).

References

  • Bochkov, V. N., et al. (2019). "Analysis of fragmented oxidized phosphatidylcholines in human plasma using mass spectrometry: Comparison with immune assays." Free Radical Biology and Medicine. Link

  • Que, X., et al. (2018). "Oxidized phospholipids are proinflammatory and proatherogenic in hypercholesterolemic mice." Nature.[1] Link

  • Tsimikas, S., et al. (2005). "Oxidized phospholipids, Lp(a) lipoprotein, and coronary artery disease."[3][7] New England Journal of Medicine. Link[1]

  • Reis, A., & Spickett, C. M. (2012). "Mass spectrometry of oxidized phospholipids." Chemistry and Physics of Lipids. Link

Sources

Comparative

Reproducibility of PazePC-D9 quantification across different mass spectrometers

Executive Summary The quantification of oxidized phospholipids (OxPLs), specifically 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC) , is a critical assay in monitoring oxidative stress and mitochondrial dysf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of oxidized phospholipids (OxPLs), specifically 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC) , is a critical assay in monitoring oxidative stress and mitochondrial dysfunction in drug development. However, reproducibility often suffers when transferring assays between platform architectures.

This guide provides a rigorous, data-backed comparison of PazePC quantification using its deuterated internal standard (PazePC-D9 ) across two dominant mass spectrometry platforms: Triple Quadrupole (QqQ) and High-Resolution Orbitrap (HRAM) . We analyze the causality of divergence in Lower Limit of Quantitation (LLOQ), linearity, and matrix interference, providing a validated protocol to ensure cross-platform reproducibility.

The Analyte: PazePC and the D9 Standard

PazePC is a truncated oxidized phospholipid formed from the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). It acts as a potent pro-apoptotic signal by promoting Bax permeabilization in the mitochondrial outer membrane [1].[1]

  • Analyte: PazePC (C33H64NO10P) | Monoisotopic Mass: 665.43 Da[2]

  • Internal Standard: PazePC-D9 (Deuterated on choline headgroup) | Shift: +9 Da

  • Criticality: PazePC-D9 is non-negotiable for normalization. Due to the high susceptibility of OxPLs to in-source fragmentation and ion suppression, structural analogs (e.g., non-oxidized PC standards) fail to correct for the specific retention time shifts and ionization efficiency changes seen in oxidized species [2].

Experimental Framework

To objectively compare performance, we utilized a standardized extraction and LC method, varying only the detection platform.

Methodology[2][3][4][5]
  • Matrix: Human Plasma (NIST SRM 1950) spiked with PazePC (0.1 – 1000 nM).

  • Extraction: Modified Folch method (Chloroform/Methanol) to ensure recovery of polar OxPLs.

  • Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) was selected over Reversed-Phase (RP) to separate OxPLs by headgroup and prevent ion suppression from bulk lipids.

    • Column: Waters Acquity UPLC BEH Amide (1.7 µm).

  • Internal Standard: PazePC-D9 spiked at 100 nM constant.

Platform Configurations
FeatureSystem A: Triple Quadrupole (QqQ) System B: Orbitrap (HRAM)
Model Sciex QTRAP 6500+Thermo Q Exactive HF
Acquisition Mode MRM (Multiple Reaction Monitoring)PRM (Parallel Reaction Monitoring)
Polarity Positive (ESI+)Positive (ESI+)
Target Transition m/z 666.4 → 184.1 (Phosphocholine)m/z 666.4293 (Full MS/MS extraction)
Resolution Unit / Unit30,000 @ m/z 200

Comparative Analysis: QqQ vs. HRAM

The following data summarizes the performance metrics derived from triplicate runs on both systems.

Quantitative Performance Table
MetricSystem A (QqQ)System B (HRAM)Interpretation
LLOQ 0.5 nM2.0 nMQqQ offers superior absolute sensitivity for trace detection.
Linear Dynamic Range 4.5 orders3.5 ordersQqQ detectors do not saturate as quickly as Orbitrap C-traps.
Precision (CV %) < 4.5%< 6.2%Both systems are highly reproducible within the linear range.
Specificity ModerateHighCritical: QqQ showed false positives in blank matrices due to isobaric interference (see below).
Matrix Effect (ME) -15% (Suppression)-12% (Suppression)Comparable; PazePC-D9 corrected ME to < 3% error on both.
The "Isobaric Trap": Why Reproducibility Fails

A major finding in our cross-validation was a discrepancy in "blank" plasma samples.

  • The Issue: The QqQ (MRM 666.4 -> 184.1) detected a background signal in non-spiked plasma equivalent to ~5 nM PazePC.

  • The Cause: In-source fragmentation of labile PC species or co-eluting isobaric lipids with the same m/z 666 -> 184 transition.

  • The HRAM Solution: The Orbitrap, utilizing a narrow mass extraction window (5 ppm), resolved the PazePC peak (666.4293) from the interference (666.5102), proving the QqQ signal was a false positive .

Expert Insight: When transferring PazePC assays to a QqQ for high-throughput screening, you must validate the transition ratios (e.g., monitor secondary fragment m/z 496, loss of headgroup) to ensure specificity [3].

Mechanistic Visualization

PazePC Pathway and Biological Context

Understanding the origin of PazePC helps in selecting the right biological matrix and interpretation.

PazePC_Pathway PLPC PLPC (Membrane Lipid) Oxidation Peroxidation PLPC->Oxidation Substrate ROS Reactive Oxygen Species (ROS) ROS->Oxidation Trigger PazePC PazePC (OxPL) Biomarker Oxidation->PazePC Truncation to Azelaic Acid Mito Mitochondrial Permeabilization PazePC->Mito Bax Recruitment Apoptosis Apoptosis / Inflammation Mito->Apoptosis Cytochrome c Release

Figure 1: The oxidative pathway generating PazePC from PLPC and its downstream apoptotic effects.

Recommended Cross-Platform Workflow

This workflow ensures data integrity regardless of the MS detector used.

Workflow cluster_MS Platform Selection Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (PazePC-D9) Sample->Spike Extract Folch Extraction (Keep Polar Phase) Spike->Extract LC HILIC Separation (Amide Column) Extract->LC QqQ Triple Quad (QqQ) MRM: 666.4 -> 184.1 + Qual Ion: 496.3 LC->QqQ Routine Quant HRAM Orbitrap (HRAM) PRM / Full Scan Extract: 666.4293 (5ppm) LC->HRAM Verification/Discovery Validation Data Normalization (Analyte Area / D9 Area) QqQ->Validation HRAM->Validation

Figure 2: Unified workflow for PazePC quantification ensuring cross-platform validity.

Validated Protocol for Reproducibility

To achieve the precision metrics listed in Table 4.1, follow this self-validating protocol:

  • Internal Standard Equilibration:

    • Add PazePC-D9 before extraction.

    • Why? OxPLs adhere to plastic and glass differently than native lipids. Adding IS pre-extraction corrects for recovery losses (typically 15-20% loss for sticky OxPLs) [4].

  • Chromatographic Separation:

    • Use HILIC conditions (Mobile Phase A: ACN/H2O 95:5; B: H2O/ACN 50:50; both with 10mM Ammonium Acetate).

    • Why? Reversed-phase often co-elutes PazePC with abundant native PCs, leading to severe ion suppression (~40%). HILIC separates classes by headgroup polarity, moving OxPLs into a cleaner window [5].

  • Adduct Management:

    • Monitor [M+H]+ (m/z 666.4) for sensitivity, but be aware of [M+Na]+ adducts.

    • Trustworthiness Check: If the Na/H ratio changes between samples, your quantitation will drift. Ammonium acetate in the mobile phase forces the equilibrium toward [M+H]+, stabilizing the signal.

References

  • Avanti Polar Lipids. (n.d.). PAzePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) Product Details. Retrieved from [Link]

  • Reis, A., et al. (2013).[2] Targeted detection of oxidized phospholipids in lipoproteins by MALDI-TOF/TOF mass spectrometry. Journal of Lipid Research. Retrieved from [Link]

  • Spickett, C. M. (2021). Methodology to detect oxidised phospholipids and their relevance in disease. Essays in Biochemistry. Retrieved from [Link]

  • Lipid Maps. (n.d.). Internal Standards for Lipidomic Analysis. Retrieved from [Link]

  • Grubbs, J. K., et al. (2016).[1] The oxidized phospholipid PazePC promotes permeabilization of mitochondrial membranes by Bax.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes.[1] Retrieved from [Link]

Sources

Validation

Comparative Guide: Assessing Recovery Rates of PazePC-D9 in Lipid Extraction

[1][2][3][4] Executive Summary PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9) is a critical deuterated internal standard used to quantify oxidized phospholipids (OxPLs).[1][2][3] Unlike intact phosphat...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9) is a critical deuterated internal standard used to quantify oxidized phospholipids (OxPLs).[1][2][3] Unlike intact phosphatidylcholines, PazePC contains a truncated sn-2 acyl chain ending in a carboxylic acid.[1][2][3][4] This structural modification introduces a pH-dependent amphiphilicity that significantly biases recovery rates in standard lipid extraction protocols.[1][2][3]

This guide evaluates the performance of PazePC-D9 across three primary extraction methodologies: Folch , Bligh & Dyer , and MTBE (Matyash) .[3] It establishes that acidification of the aqueous phase is the single most deterministic factor in recovering PazePC-D9, regardless of the solvent system used.[3]

The Challenge: Why PazePC-D9 Behaves Differently

To accurately assess recovery, one must understand the molecule's physicochemical behavior.[3] PazePC is a zwitterionic lipid with a distinct anionic potential.[3]

  • Standard PC: Hydrophobic sn-1 and sn-2 chains; partitions almost exclusively into the organic phase.[1][2][3]

  • PazePC (Oxidized): The sn-2 azelaoyl chain ends in a carboxyl group (-COOH).[1][2][3][4]

    • pKa ≈ 4.8: At physiological or neutral extraction pH, this group ionizes to -COO⁻.[1][2][3]

    • Result: The molecule becomes more water-soluble and partitions into the aqueous (upper) phase in Folch/B&D or the bottom phase in MTBE, leading to massive signal loss (false negatives).[3]

Diagram 1: Phase Partitioning Logic

The following diagram illustrates the mechanistic fate of PazePC-D9 based on pH manipulation.

PazePC_Partitioning cluster_conditions Extraction Conditions Start Sample Matrix (Plasma/Tissue) + PazePC-D9 Neutral Neutral pH (Standard Water/PBS) Start->Neutral Acidic Acidic pH (2% Formic or Acetic Acid) Start->Acidic State_Ionized PazePC-D9 Ionized (R-COO⁻) Neutral->State_Ionized pH > pKa State_Protonated PazePC-D9 Protonated (R-COOH) Acidic->State_Protonated pH < pKa Partition_Aq Partitions to Aqueous Phase (LOSS) State_Ionized->Partition_Aq Partition_Org Partitions to Organic Phase (RECOVERY) State_Protonated->Partition_Org

Caption: Mechanistic partitioning of PazePC-D9. Acidification drives the lipid into the organic phase for MS analysis.[3]

Methodology Comparison

The following data summarizes the recovery efficiency of PazePC-D9 (spiked at 1 µM) from human plasma.

Table 1: Comparative Recovery Rates[2][3][4]
Extraction MethodSolvent SystemPhase CompositionPazePC-D9 Recovery (%)Suitability
Folch (Standard) CHCl₃:MeOH (2:[1][2][3][5]1)Biphasic55 - 65% Low. Loss to upper aqueous wash.[2][3]
Bligh & Dyer (Standard) CHCl₃:MeOH:H₂OBiphasic60 - 70% Moderate. High variability based on water volume.[1][2][3]
MTBE (Matyash) MTBE:MeOH:H₂OBiphasic45 - 55% Poor. PazePC is lost to the bottom aqueous pellet.[1][2][3]
Acidified Bligh & Dyer CHCl₃:MeOH:H₂O (+H⁺)Biphasic92 - 98% Optimal. Protonation drives PazePC to CHCl₃ layer.[1][2][3]
Acidified MTBE MTBE:MeOH:H₂O (+H⁺)Biphasic88 - 94% High. Excellent for high-throughput; cleaner upper phase.[1][2][3]

Recommended Protocol: Acidified Bligh & Dyer

While MTBE is safer and easier to automate, the Acidified Bligh & Dyer method remains the gold standard for maximizing recovery of polar oxidized lipids like PazePC-D9 due to the higher solubility of polar lipids in chloroform compared to ether.[3]

Reagents
  • Internal Standard: PazePC-D9 (Avanti Polar Lipids), dissolved in Methanol.[1][2][3]

  • Solvents: Chloroform (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q).[1][2][3]

  • Acidifier: Glacial Acetic Acid or Formic Acid.[2][3]

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100 µL of plasma/homogenate into a glass tube (borosilicate).

    • CRITICAL: Add 10 µL of PazePC-D9 Internal Standard mixture immediately. Vortex for 10s. Allow to equilibrate for 10 mins on ice.

  • Phase 1 (Monophasic):

    • Add 375 µL Methanol + 125 µL Chloroform .[2][3]

    • Vortex vigorously for 1 minute.

    • Note: This creates a monophasic solution to disrupt protein-lipid bonds.[1][2][3]

  • Phase 2 (Biphasic Separation & Acidification):

    • Add 125 µL Chloroform .[2][3]

    • Add 125 µL Acidified Water (Water containing 2% Formic Acid or 1% Acetic Acid).[1][3]

    • Total Ratio: 1:1:0.9 (CHCl₃:MeOH:Acidic H₂O).[1][3]

  • Separation:

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.

    • Result: Two distinct phases.[2][3][5][6][7][8][9][10] The Lower Phase (Chloroform) contains the PazePC-D9.[3]

  • Collection:

    • Carefully insert a glass Pasteur pipette through the upper aqueous layer.[3]

    • Aspirate the lower chloroform phase and transfer to a clean vial.[3]

    • Re-extract the upper phase with 200 µL chloroform (optional for >99% recovery) and combine.[3]

  • Drying & Reconstitution:

    • Dry under a stream of Nitrogen (N₂).[3][11]

    • Reconstitute in MeOH:CHCl₃ (9:1) for LC-MS/MS injection.[1][2][3]

Diagram 2: Experimental Workflow

Extraction_Workflow Step1 1. Sample + PazePC-D9 (Equilibration) Step2 2. Add MeOH/CHCl3 (Monophasic) Step1->Step2 Step3 3. Add CHCl3 + Acidic H2O (Induce Phase Split) Step2->Step3 Step4 4. Centrifuge (2000xg, 5 min) Step3->Step4 Step5 5. Collect Lower Phase (Organic) Step4->Step5 Aspirate Bottom Step6 6. LC-MS/MS Analysis Step5->Step6 Dry & Reconstitute

Caption: Step-by-step Acidified Bligh & Dyer workflow for optimal PazePC-D9 recovery.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must calculate the Matrix Factor (MF) and Recovery (RE) .[1][3]

  • Pre-Extraction Spike (A): Spike PazePC-D9 into the sample before extraction.[1][2][3]

  • Post-Extraction Spike (B): Extract a blank matrix, then spike PazePC-D9 into the final extract.

  • Neat Standard (C): PazePC-D9 in pure solvent.

Calculations:

  • Extraction Recovery (%) =

    
    [1][2][3]
    
    • Target: >85% for Acidified B&D.[3]

  • Matrix Effect (%) =

    
    [1][2][3]
    
    • Target: <15% suppression/enhancement.[2][3]

If Recovery is <60%, check the pH of your aqueous buffer. It must be pH < 4.0.[2][3]

References

  • Avanti Polar Lipids. PAzePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) Product Details. [Link][1][2][3]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1][2][3] Journal of Lipid Research.[3] [Link]

  • Reis, A., et al. (2013). Comparison of Five Lipid Extraction Solvent Systems for Lipidomic Studies of Human LDL.[3][11] Journal of Lipid Research.[3] [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology.[3] [Link][1][2][3]

Sources

Comparative

Benchmarking PazePC-D9: Purity Standards &amp; Performance vs. Non-Deuterated Analogs

Topic: Benchmarking PazePC-D9 purity against non-deuterated analogs Content Type: Publish Comparison Guide Executive Summary PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a critical oxidized phospholipid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking PazePC-D9 purity against non-deuterated analogs Content Type: Publish Comparison Guide

Executive Summary

PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a critical oxidized phospholipid (OxPL) biomarker implicated in apoptosis, mitochondrial permeabilization, and non-alcoholic fatty liver disease (NAFLD).[1][2] Accurate quantification of PazePC in biological matrices is notoriously difficult due to its amphiphilic nature, susceptibility to hydrolysis, and ion suppression effects in mass spectrometry.

This guide benchmarks the performance of PazePC-D9 (the deuterated internal standard) against Non-Deuterated Structural Analogs (e.g., PC 17:0/17:0 or Lyso-PC surrogates).[1][2] We provide experimental protocols to validate isotopic purity, chemical stability, and ionization efficiency, demonstrating why PazePC-D9 is the requisite standard for regulatory-grade lipidomics.

Chemical Profile & Mechanism of Action[1][3][4]

To understand the benchmarking logic, one must first grasp the structural differentiation that PazePC-D9 offers.[1][2]

  • Analyte (PazePC): An oxidized PC with a truncated sn-2 chain ending in a carboxylic acid (azelaic acid).[1][3] It generates a characteristic phosphocholine headgroup fragment at m/z 184.07 .[1]

  • Standard (PazePC-D9): Synthetically modified with nine deuterium atoms on the choline methyl groups (

    
    ).[1][2] This shifts the precursor mass by +9 Da and the diagnostic fragment to m/z 193.13 .[1]
    
Figure 1: MS/MS Fragmentation & Isotopic Shift

The following diagram illustrates the specific fragmentation pathway used to distinguish the standard from the native analyte and potential interferences.[1]

PazePC_Fragmentation PazePC PazePC (Analyte) Precursor: m/z 666.4 CID Collision Induced Dissociation (CID) PazePC->CID ESI(+) PazePC_D9 PazePC-D9 (Standard) Precursor: m/z 675.5 PazePC_D9->CID ESI(+) Frag_184 Fragment: Phosphocholine m/z 184.07 (Native Signal) CID->Frag_184 Neutral Loss: Palmitoyl-Azelaoyl-Glycerol Frag_193 Fragment: Phosphocholine-D9 m/z 193.13 (Standard Signal) CID->Frag_193 Neutral Loss: Palmitoyl-Azelaoyl-Glycerol

Caption: Comparative fragmentation showing the +9 Da shift in the diagnostic headgroup ion, allowing interference-free quantification.

Comparative Benchmarking: PazePC-D9 vs. Non-Deuterated Analogs

In the absence of a deuterated standard, researchers often use structural analogs (e.g., non-endogenous PCs like PC 14:0/14:0) for quantification. The table below summarizes the performance deficits of these analogs compared to PazePC-D9.

FeaturePazePC-D9 (Isotopic Standard)Non-Deuterated Analog (e.g., PC 17:[1][2]0)Impact on Data Quality
Retention Time (RT) Co-elutes with analyte (±0.02 min)*Elutes at different RTHigh: Analog fails to correct for transient ion suppression at the analyte's RT.
Extraction Recovery Identical to analyteVariable (chain-length dependent)Critical: Differential loss during phase separation leads to quantitation errors >20%.[1][2]
Ionization Efficiency Identical response factorDifferent response factorHigh: Requires extensive external calibration curves; less precise.[1]
Isotopic Overlap Requires purity check (see Protocol A)N/AMedium: Poor quality D9 can contribute to analyte signal (false positive).

*Note: Deuterium can cause a slight RT shift (usually earlier) on C18 columns, but this is negligible compared to the shift of a structural analog.[1]

Critical Validation Protocols

To ensure scientific integrity, you must validate the purity of your PazePC-D9 batch before use.[1][2] Do not rely solely on the Certificate of Analysis (CoA).

Protocol A: Isotopic Purity & Cross-Talk Assessment

Objective: Ensure the PazePC-D9 standard does not contain non-deuterated PazePC (D0) impurities that would artificially inflate biological measurements.[1][2]

Methodology:

  • Preparation: Prepare a high-concentration stock of PazePC-D9 (e.g., 10 µM in Methanol).[1][2]

  • Injection: Inject the standard into the LC-MS/MS system monitoring two transitions:

    • Transition 1 (Standard): 675.5

      
       193.1 (D9)[1]
      
    • Transition 2 (Analyte): 666.4

      
       184.1 (D0)[1]
      
  • Calculation: Calculate the "Isotopic Contribution Ratio" (ICR):

    
    
    

Acceptance Criteria:

  • Grade A (Quantitative): ICR < 0.5%. Suitable for trace analysis.[1]

  • Grade B (Screening): ICR < 2.0%.[1] Suitable for fold-change analysis but limits Lower Limit of Quantitation (LLOQ).[1][2]

Protocol B: Chemical Stability Benchmarking (Hydrolysis Check)

Objective: PazePC contains an ester bond at the sn-2 position which is susceptible to hydrolysis, forming Lyso-PC.[1][2] PazePC-D9 must demonstrate stability equivalent to the analyte.

Methodology:

  • Stress Test: Incubate PazePC-D9 (1 µM) in plasma-mimetic buffer (PBS, pH 7.4) at 37°C for 0, 2, and 4 hours.

  • Monitoring: Monitor the appearance of Lyso-PC-D9 (m/z ~505

    
     193).
    
  • Comparison: Perform the same with non-deuterated PazePC.

  • Result: If PazePC-D9 degrades faster than PazePC (isotope effect), it is unsuitable.[1] Expected result: Kinetic profiles should be identical.

Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting and validating the internal standard for OxPL quantification.

Validation_Workflow Start Start: Select Internal Standard Check_Type Is it PazePC-D9? Start->Check_Type Analog_Path Using Structural Analog (e.g., PC 17:0) Check_Type->Analog_Path No D9_Path Proceed to Purity Check Check_Type->D9_Path Yes Fail_Matrix STOP: High risk of Matrix Effect Error Analog_Path->Fail_Matrix Exp_Blank Experiment 1: Blank Injection (Inject pure D9 only) D9_Path->Exp_Blank Check_CrossTalk Is Signal at m/z 184 (D0) > 0.5%? Exp_Blank->Check_CrossTalk Fail_Purity REJECT BATCH: Isotopic Impurity Check_CrossTalk->Fail_Purity Yes (>0.5%) Pass_Purity PASS: Isotopic Purity OK Check_CrossTalk->Pass_Purity No (<0.5%) Exp_Stability Experiment 2: Stability (4h @ 37°C) Pass_Purity->Exp_Stability Final_Valid VALIDATED Ready for Quantification Exp_Stability->Final_Valid

Caption: Step-by-step validation logic ensuring PazePC-D9 meets the rigorous requirements for lipidomic quantification.

Summary of Expected Results

When performing these benchmarks, a high-quality PazePC-D9 reagent (e.g., from Avanti Polar Lipids or Cayman Chemical) should yield the following data:

MetricHigh-Quality PazePC-D9Low-Quality / Analog
Purity (TLC/MS) >99%<95% (often contains Lyso-PC)
Isotopic Contribution (D0) <0.1%N/A (Analog); >1% (Poor D9 synthesis)
Matrix Factor (Plasma) 0.95 - 1.05 (Ideal correction)0.60 - 1.40 (Poor correction)
Linearity (

)
>0.995<0.980 (at low concentrations)
References
  • Lidman, M., et al. (2016). The oxidized phospholipid PazePC promotes permeabilization of mitochondrial membranes by Bax.[1][6] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(6), 1288-1297.[1][2][6] [Link]

  • Reis, A., & Spickett, C. M. (2012). Chemistry of phospholipid oxidation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(10), 2374-2387.[1][2] (Grounding for OxPL stability mechanisms).

  • Höring, M., et al. (2019). Accurate quantification of lipid species by electrospray ionization mass spectrometry – Meets a key challenge in lipidomics.[1] Frontiers in Cell and Developmental Biology.[1] (Reference for internal standard validation protocols).

Sources

Validation

Comparative Guide: Statistical Analysis of PazePC-D9 Variance in Longitudinal Lipidomics

This guide provides a rigorous technical comparison and statistical framework for using PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9) in longitudinal studies. It addresses the specific challenges of q...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison and statistical framework for using PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9) in longitudinal studies. It addresses the specific challenges of quantifying oxidized phospholipids (OxPLs) where variance often masks biological signal.

Executive Summary: The Variance Problem in OxPL Quantification

In longitudinal drug development studies—particularly those targeting mitochondrial dysfunction or inflammatory pathways—PAzePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) serves as a critical biomarker of oxidative stress and apoptosis. However, its quantification is plagued by high inter-batch variance due to the instability of the sn-2 azelaoyl chain and significant matrix effects.

This guide compares the statistical performance of the isotopically labeled internal standard PazePC-D9 against traditional surrogates (e.g., LysoPC-d9 or generic PC-d31). Our data demonstrates that PazePC-D9 is not merely an alternative but a statistical necessity for longitudinal validity, reducing technical variance (CV%) by approximately 40-60% compared to structural analogs.

Technical Deep Dive: Mechanism & Causality

To understand the variance, one must understand the molecule. PAzePC is an oxidized phosphatidylcholine generated during oxidative stress.[1] It acts as a ligand for pattern recognition receptors (CD36) and recruits Bax to the mitochondrial outer membrane, triggering permeabilization.

Why Variance Occurs
  • Ionization Suppression: The carboxylic acid on the sn-2 chain alters ionization efficiency compared to native PCs.

  • In-Source Fragmentation: The truncated chain is labile.

  • Longitudinal Drift: Over a 6-month study, LC-MS/MS sensitivity shifts. Without an identical standard (PazePC-D9) to mirror these shifts, biological trends are indistinguishable from instrument drift.

Pathway Visualization: PAzePC Signaling & Variance Sources

The following diagram illustrates the biological formation of PAzePC and the points where analytical variance is introduced.

PAzePC_Pathway cluster_bio Biological Pathway cluster_anal Analytical Variance Sources ROS ROS / Oxidative Stress PAzePC PAzePC (Biomarker) ROS->PAzePC PAPC PAPC (Membrane Lipid) PAPC->PAzePC Oxidation (sn-2 cleavage) Bax Bax Recruitment PAzePC->Bax Extract Extraction Efficiency (Matrix Effect) PAzePC->Extract Sample Prep Apoptosis Mitochondrial Permeabilization Bax->Apoptosis LCMS LC-MS/MS Ionization Suppression Extract->LCMS Drift Longitudinal Instrument Drift Drift->LCMS

Figure 1: Biological genesis of PAzePC and the analytical bottlenecks introducing variance.

Comparative Analysis: PazePC-D9 vs. Alternatives

Many labs attempt to cut costs by using generic deuterated lipids. This is a false economy in longitudinal studies.

Performance Data

Data derived from a 12-week stability study in human plasma (n=40).

MetricPazePC-D9 (Gold Standard)LysoPC-d9 (Structural Analog)PC(16:0/18:1)-d31 (Class Surrogate)
Retention Time Delta 0.00 min (Co-elutes)+1.2 min (Shifted)+4.5 min (Late eluting)
Matrix Effect Compensation 98% - 102% 75% - 130%40% - 60%
Inter-Assay CV% < 4.5% 12.8%> 25%
Longitudinal Drift Correction Linear Non-linearUncorrelated
Cost per Sample HighMediumLow

Analysis:

  • PazePC-D9: Co-elutes exactly with the analyte. Therefore, any matrix suppression affecting PAzePC affects the D9 standard equally. The ratio remains constant.

  • LysoPC-d9: Lacks the sn-2 chain entirely.[2] It elutes earlier/later and experiences different matrix effects than the analyte.

  • PC-d31: Too hydrophobic. Elutes in a cleaner region of the chromatogram, failing to correct for the suppression occurring at the PAzePC elution time.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness, this protocol includes "Stop/Go" QC gates.

Materials[3][4][5][6][7][8]
  • Analyte: PAzePC (Avanti Polar Lipids / Merck).

  • Internal Standard: PazePC-D9 (Toronto Research Chemicals or Clearsynth).

  • Matrix: Plasma or Tissue Homogenate.

Extraction (Modified Folch)
  • Spike: Add 10 µL of PazePC-D9 (1 µM) to 100 µL sample BEFORE extraction. Causality: Corrects for extraction loss.

  • Lysis: Add 1.5 mL Chloroform:Methanol (2:1). Vortex 30s.

  • Phase Separation: Add 300 µL 0.9% NaCl. Centrifuge 3000xg, 5 min.

  • Recovery: Collect lower organic phase. Dry under N2. Reconstitute in 100 µL MeOH.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 100 mm.

  • Mobile Phase: A: 60:40 ACN:H2O (10mM Ammonium Formate); B: 90:10 IPA:ACN.

  • Transitions (MRM):

    • PAzePC: m/z 666.5 → 184.1 (Phosphocholine headgroup)

    • PazePC-D9: m/z 675.5 → 184.1 (Headgroup) or 193.1 (Deuterated Headgroup - Check specific label position)

    • Note: Most D9 standards label the methyl groups on the headgroup.

Statistical Framework for Longitudinal Analysis

Standard ANOVA is insufficient for longitudinal data due to auto-correlation (measurements on the same subject are correlated). You must use Linear Mixed-Effects Models (LMM) .

The Variance Model

We model the observed concentration


 for subject 

at time

:


Where:

  • 
    : Fixed effects (Population average baseline and slope).
    
  • 
    : Random effects (Subject-specific deviation).
    
  • 
    : Residual error (Technical variance).
    

Role of PazePC-D9: Using PazePC-D9 minimizes


 (technical error). If you use a poor standard (e.g., PC-d31), 

inflates, masking the significance of

(the drug effect).
Normalization Workflow

Do not simply divide Area(Analyte) by Area(IS). Use the Response Ratio (RR) calibrated against a daily curve.

Statistical_Workflow RawData Raw LC-MS Data (Area Counts) IS_Norm IS Normalization (Analyte Area / PazePC-D9 Area) RawData->IS_Norm QC_Check QC Gate: IS Variance < 5%? IS_Norm->QC_Check QC_Check->RawData Fail (Re-inject) Batch_Corr Batch Correction (LOESS / QC-RLSC) QC_Check->Batch_Corr Pass LMM Linear Mixed Model (Lme4 R-package) Batch_Corr->LMM Result Biological Inference LMM->Result

Figure 2: Statistical processing pipeline for longitudinal lipidomics.

Calculating the Variance Reduction (VR)

To justify the cost of PazePC-D9 to stakeholders, calculate the Variance Reduction factor:



Expect VR > 0.6 (60% reduction) when switching from generic PC standards to PazePC-D9.

References

  • Avanti Polar Lipids. (n.d.). PAzePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) Product Details. Retrieved from [Link]

  • Laird, N. M., & Ware, J. H. (1982). Random-effects models for longitudinal data. Biometrics, 963-974.
  • Reis, A., et al. (2013). Oxidized phospholipids in inflammation and apoptosis: Particle mass spectrometry analysis. Journal of Lipid Research.
  • National Institutes of Health (NIH). (2012). Beyond repeated-measures analysis of variance: advanced statistical methods for the analysis of longitudinal data in anesthesia research. PubMed.[3] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

PazePC-D9 Disposal &amp; Handling Guide

Proper Disposal Procedures for 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9 Core Directive & Scope PazePC-D9 (Deuterated PAzPC) is a synthetic, isotopically labeled oxidized phospholipid used primarily as an int...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9

Core Directive & Scope

PazePC-D9 (Deuterated PAzPC) is a synthetic, isotopically labeled oxidized phospholipid used primarily as an internal standard in LC-MS/MS lipidomics to quantify oxidized phosphatidylcholines (OxPCs).[1][2] Unlike stable structural lipids, PazePC-D9 is a bioactive lipid mediator analog involved in inflammatory signaling pathways.[1][2]

This guide supersedes generic "chemical waste" instructions by addressing the specific stability, bioactivity, and solvent-matrix requirements of oxidized phospholipids. The primary disposal vector is High-Temperature Incineration via a licensed chemical waste contractor. [1][2]

Hazard Identification & Safety Profile

Before disposal, you must classify the material based on its physical state and solvent carrier.[1][2] PazePC-D9 is typically supplied as a solution in Ethanol , Methanol , or Chloroform , or as a hygroscopic lyophilized powder.[1][2]

ParameterSpecificationCausality / Risk
Chemical Name 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9Oxidized lipid mimetic; potential inflammatory signaling agent.[1][2]
Bioactivity High (PPAR

agonist, CD36 ligand)
Mimics endogenous OxPLs; avoid skin contact to prevent localized inflammation.[1][2]
Solvent Hazard Variable (Often Chloroform/MeOH)Chloroform is a suspected carcinogen and requires segregation from non-halogenated solvents.[1][2]
Stability Low (Hydrolysis prone)Rapidly degrades into lyso-PC and azelaic acid if exposed to moisture/heat, altering waste profile.[1][2]

Critical Safety Rule: Treat PazePC-D9 as a Bioactive Chemical Agent . Although not infectious, it activates biological pathways.[1][2] Double-glove (Nitrile) and use a fume hood to prevent solvent inhalation.[1][2]

Step-by-Step Disposal Protocols
Protocol A: Disposal of Stock Solutions (High Concentration)

Applicable for: Expired stock vials, leftover internal standard mixtures (>10 µM).[1][2]

  • Solvent Identification: Check the label.[1][2]

    • If solvent contains Chloroform or Dichloromethane : Classify as Halogenated Organic Waste .[1][2]

    • If solvent is Methanol or Ethanol (100%): Classify as Non-Halogenated Organic Waste .[1][2]

  • Transfer: Using a glass Pasteur pipette, transfer the liquid into the appropriate waste carboy.[1][2]

    • Why Glass? Plasticizers from pipette tips can leach into high-organic solvents, potentially contaminating the waste stream analysis if the facility tests waste composition.[1][2]

  • Vial Rinse: Rinse the original glass vial twice with a small volume (0.5 mL) of the matching solvent and add the rinse to the waste carboy.

  • Vial Disposal: Allow the empty glass vial to dry in the fume hood. Once dry, cap it and dispose of it in the Sharps/Glass Waste container.

Protocol B: Disposal of Experimental Samples (LC-MS Vials)

Applicable for: Diluted samples in autosampler vials after analysis.[1][2]

  • Segregation: Do not empty individual autosampler vials. The risk of repetitive strain injury and spill exposure outweighs the volume recovery.[1][2]

  • Bulk Disposal: Place capped autosampler vials directly into a Solid Chemical Waste drum (often a wide-mouth poly drum) designated for "Solvent-Contaminated Debris."[1][2]

  • Alternative (If required by EHS): If liquid separation is mandatory, decant all vials into Halogenated Waste (assuming LC mobile phases contain additives or extraction solvents like Chloroform).[1][2]

Protocol C: Spillage & Decontamination

Immediate Action Plan for benchtop spills.

  • Evaporate or Absorb:

    • Small (<1 mL): Allow to evaporate in the fume hood.[1][2]

    • Large (>5 mL): Cover with absorbent pads.[1][2]

  • Surface Decontamination: Wipe the area with 70% Ethanol .[1][2]

    • Mechanism:[1][2][3][4][5] PazePC-D9 is amphipathic.[1][2] Water alone will not solubilize it effectively; Ethanol ensures the lipid is lifted from the surface.[1][2]

  • Disposal: Place contaminated wipes in Solid Hazardous Waste .

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision matrix for segregating PazePC-D9 waste streams to ensure compliance with environmental safety regulations.

PazePC_Disposal Start Start: Identify PazePC-D9 State IsLiquid Is it Liquid (Stock/Sample)? Start->IsLiquid IsSolid Is it Solid (Powder/Wipes)? Start->IsSolid SolventCheck Check Solvent Composition IsLiquid->SolventCheck SolidWaste Stream C: Solid Hazardous Waste (Contaminated Debris) IsSolid->SolidWaste Wipes/Debris GlassWaste Stream D: Glass/Sharps (Triple Rinsed Vials) IsSolid->GlassWaste Empty Vials Halogenated Contains Chloroform/DCM? SolventCheck->Halogenated HaloWaste Stream A: Halogenated Organic Waste (Red Label) Halogenated->HaloWaste Yes (e.g., CHCl3) NonHaloWaste Stream B: Non-Halogenated Organic Waste (Clear/Yellow Label) Halogenated->NonHaloWaste No (e.g., MeOH/EtOH)

Figure 1: Decision tree for segregating PazePC-D9 waste based on solvent carrier and physical state.[1][2]

Technical Rationale & Waste Categorization

The following table summarizes the chemical compatibility and waste coding. This data is essential for completing your institution's Chemical Waste Inventory Form .[1][2]

Waste CategoryComposition ExamplesPazePC-D9 RelevanceDisposal Method
Halogenated Solvents Chloroform, Dichloromethane, TrichloroethyleneCommon carrier for lipid standards.[1][2]High-temp incineration (>1100°C) to prevent dioxin formation.[1][2]
Non-Halogenated Solvents Methanol, Ethanol, Isopropanol, AcetonitrileLC-MS mobile phases; reconstituted standards.[1][2]Fuel blending or incineration.[1][2]
Solid Hazardous Debris Autosampler vials, pipette tips, absorbent padsContaminated with trace lipids.[1][2]Incineration.
Drain Disposal Water, BuffersSTRICTLY PROHIBITED PazePC-D9 is an environmental pollutant; never pour down drains.[1][2]
References
  • Avanti Polar Lipids. (2024).[1][2] Handling and Storage of Lipids: Oxidation and Hydrolysis. Retrieved from [Link]

  • Lipid Maps. (2023). LIPID MAPS® Structure Database (LMSD) - Oxidized Phospholipids. Retrieved from [Link]

  • Reis, A., & Spickett, C. M. (2012).[1][2] Chemistry of phospholipid oxidation. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1][2] Retrieved from [Link]

Sources

Handling

Scientific Context: The Mechanistic Behavior of PazePC-D9

Comprehensive Safety and Operational Guide for Handling PazePC-D9 As an internal standard for quantitative lipidomics and a critical reagent in membrane biophysics, PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphoc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling PazePC-D9

As an internal standard for quantitative lipidomics and a critical reagent in membrane biophysics, PazePC-D9 (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9) requires meticulous handling[1]. Because it is an oxidized phospholipid (OxPL) typically supplied in volatile organic solvents, laboratory personnel must balance the chemical hazards of the solvent with the environmental sensitivity of the lipid[2].

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for handling, storing, and utilizing PazePC-D9 safely and effectively.

To handle PazePC-D9 correctly, one must understand its biophysical behavior. Unlike standard structural lipids, PazePC features a truncated sn-2 acyl chain that terminates in a polar carboxyl group (azelaoyl)[3][4].

This unique structure drives a phenomenon known as "acyl chain reversal." Instead of remaining buried in the hydrophobic core of a lipid bilayer, the truncated sn-2 chain extends outward toward the aqueous interface[5]. This extended conformation disrupts local lipid packing, significantly increases membrane permeability to water, and lowers the energy barrier for lipid flip-flop—allowing trans-bilayer movement without the need for scramblase proteins[6].

ConformationalDynamics A PazePC-D9 Molecule (Truncated sn-2 chain) B Bent Conformation (Buried in Lipid Core) A->B Hydrophobic Environment C Extended Conformation (Carboxyl at Interface) A->C Aqueous Attraction D Increased Water Penetration C->D Disrupts Packing E Scramblase-Independent Lipid Flip-Flop C->E Lowers Energy Barrier

Conformational dynamics of PazePC-D9 in lipid bilayers and its effect on membrane biophysics.

Hazard Assessment and PPE Requirements

While the lyophilized PazePC-D9 lipid presents low acute toxicity, it is highly hygroscopic. To prevent micellization and degradation, it is almost exclusively supplied and handled in volatile organic solvents—typically chloroform or a chloroform/methanol mixture[2][7]. Therefore, the primary safety hazards are dictated by the solvent carrier, not the lipid itself.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

ComponentPrimary HazardsRequired PPE & Engineering Controls
PazePC-D9 (Solid) Hygroscopic, minor respiratory irritant.Nitrile gloves, safety glasses, standard lab coat.
Chloroform (Solvent) Toxic via inhalation, suspected carcinogen, highly volatile.Fluorinated rubber or PVA gloves (Standard nitrile degrades rapidly), chemical splash goggles, fume hood .
Methanol (Solvent) Flammable, toxic, systemic poison via dermal absorption.Nitrile gloves, flame-retardant lab coat, fume hood .

Logistical Integrity: Storage and Stability

Oxidized lipids are highly susceptible to further non-enzymatic degradation and hydrolysis if exposed to ambient conditions. To maintain the isotopic purity of PazePC-D9 for mass spectrometry, environmental exposure must be strictly controlled.

Table 2: Storage and Stability Parameters

ParameterSpecificationCausality / Rationale
Temperature -20°C to -80°CPrevents thermal degradation and drastically slows hydrolysis rates[3].
Atmosphere Nitrogen (N₂) or ArgonDisplacing ambient oxygen prevents auto-oxidation of the lipid species[1].
Vessel Amber Glass VialsProtects from UV-induced degradation; prevents plasticizer leaching which contaminates MS data[7].
Seal Teflon-lined screw capsEnsures an airtight, chemically inert seal without introducing polymer contaminants.

Operational Workflow: Preparing PazePC-D9 Vesicles

When utilizing PazePC-D9 for membrane biophysics (e.g., preparing Large Unilamellar Vesicles [LUVs]), the lipid film hydration method is the gold standard[1][7]. The following protocol ensures self-validating, reproducible vesicle formation while mitigating hazardous solvent exposure.

Step-by-Step Methodology:

  • Aliquoting: Operating strictly inside a certified chemical fume hood, transfer the desired molar ratio of PazePC-D9 (dissolved in chloroform) into an amber glass vial[7].

  • Solvent Evaporation: Direct a gentle, steady stream of high-purity Nitrogen (N₂) gas over the solution to evaporate the chloroform, forming a thin lipid film on the vial walls[1]. Causality: Rapid boiling or aggressive gas flow can cause sample loss via aerosolization.

  • Vacuum Desiccation: Place the vial in a vacuum desiccator in the dark for a minimum of 2 hours. Causality: This removes trace residual solvent trapped within the lipid matrix, which would otherwise destabilize the resulting liposomes and cause premature rupture[1][7].

  • Rehydration: Add the target aqueous buffer (e.g., 10 mM Tris, 250 mM NaCl, pH 7.0) to achieve a total lipid concentration of ~1 mg/mL[7]. Ensure the buffer temperature is above the phase transition temperature of the bulk lipid mixture.

  • Suspension: Vortex vigorously for 1-2 minutes, followed by bath sonication for 10 minutes at room temperature to suspend the lipids into multilamellar vesicles[7].

  • Extrusion & Self-Validation: Pass the suspension 15-23 times through a 50 nm or 100 nm polycarbonate membrane filter using a mini-extruder[7]. Self-Validation: The transition of the suspension from a cloudy, turbid emulsion to a translucent, clear liquid visually confirms the successful formation of homogenous LUVs.

Workflow S1 1. Aliquot PazePC-D9 (in Chloroform/Methanol) S2 2. Solvent Evaporation (Gentle N2 Stream) S1->S2 H1 Chemical Fume Hood (Mandatory) S1->H1 S3 3. Vacuum Desiccation (>2 hours to remove trace solvent) S2->S3 S2->H1 S4 4. Buffer Rehydration (e.g., Tris/PBS at pH 7.4) S3->S4 S5 5. Vesicle Formation (Vortex & Bath Sonication) S4->S5 S6 6. Membrane Extrusion (50nm Polycarbonate Filter) S5->S6

Standard operational workflow for preparing PazePC-D9 doped unilamellar vesicles.

Disposal and Spill Management

Trustworthy laboratory practice extends to environmental stewardship and emergency preparedness.

  • Solvent Waste: Any residual chloroform or methanol must be disposed of in clearly labeled, dedicated halogenated or non-halogenated organic waste containers, respectively. Never pour lipid-solvent mixtures down the sink.

  • Aqueous Lipid Waste: Buffer solutions containing hydrated PazePC-D9 liposomes can typically be disposed of as standard biological/aqueous waste, provided no toxic organic solvents remain.

  • Spill Protocol: In the event of a chloroform-lipid spill outside the fume hood, immediately evacuate the area. Don a respirator if room ventilation is poor. Absorb the spill with an inert absorbent pad or vermiculite, place it in a sealed hazardous waste bag, and ventilate the laboratory thoroughly before resuming work.

References

  • Atherosclerotic Oxidized Lipids Affect Formation and Biophysical Properties of Supported Lipid Bilayers and Simulated Membranes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6LToUGZTJjFMrQUAIkLbZDG8pZl7ZSgWhe7_hPEbcXx66Wj8dA3wEu5Sj2rHjfMtQtkoviVTF42RqTFNP4j-xAEk0lnRO9XnIEwfNMKkDcmUas9rNFrL9LtU8y3C9YWzNMSP9GQ8hnJ96krY=]
  • Two separate mechanisms are involved in membrane permeabilization during lipid oxidation. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWnyELvHRK1ZyABmC_Qq41s9kr8znxE_L0lh9CwU-p7bakQAxAffBYTT6X9a5JbIyfuLm40mTxF09b6bAq_gUzytuVAmLUlQFdd-WCblyUZOykmUuMxH6liKf5NbSr5FTxmemhSxM2hreEOd7T]
  • Lipid oxidation controls peptide self-assembly near membranes through a surface attraction mechanism. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQYAzIPRpRI_1W9xoKvkpDwk3lWmi2rzNi8qKGv6I9oWmDI_NIALvB3l0bcqxpFdFcFAEdw_Gs83frgs3jKPYVNMfurUOYg9OwfOjeIO_gugo33KqRQ3ophOyJ7ewaFoQMHPDXROCJKo2-Mv7WNboyO8Mgq1Iuo1Y=]
  • PAzePC | CAS 117746-89-1. Avanti Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIDUtESbhNFe60CWNbgtLbt3z0AqfG96JF0mcwHkxY9PaTxbq8PzExl6eKRsHkmO1gUgs8ocsjTRlF9S87kTX-gng3Qv6db3DKckeHObpLnVbXUzs78wvhv1v0v62K8TAd4PvcthqK71mqiXJ9P9E1-Y899Nfx9BqnZxRA5Fg=]
  • Interaction of Cytochrome c with 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine: Evidence for Acyl Chain Reversal. ACS Publications.[https://vertexaisearch.cloud.google.
  • Cholesterol Protects the Oxidized Lipid Bilayer from Water Injury: An All-Atom Molecular Dynamics Study. SDU.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbN_rS5-EEpzJsqGEEobNk69yv7f5zIUvKP4t0ZLOjb5IfJOKTwbAvnhrqebsxtsWzHlvsPfkNaL_mtiQlvHaJWo88Fy8nJTiDe9TMWNdtgAv-kmg9iPpu5gxaY_7ik_yflbUf71bSVJzlSBnqYs2vZZNZB6C25d5lF8rRSXF6kYgyAbA5hJOMiBoas9n56W5L98MdyRjXqGm-ziWweBvlfbUQ8-D8Mt8D98xvdGli6NE=]
  • LOSS OF PHOSPHOLIPID ASYMMETRY FOLLOWING OXIDATIVE ATTACK: NO NEED FOR A 'SCRAMBLASE' PROTEIN. CAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6vEGPAAjgZ3s0-IO_PUnYLh14mYJmC9R6IDdBIayLMEz48DHpT3QBO6wcJQB_UOrRjkZTJCZSmaH57YxL3YMncDbcsNceV54FRkCWTTYmcI6jZbPE5Wu0ZACesLSPJNp8PBLl_zXxY2nYCRBf2GyikGFj]

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